1H-Pyrazole-5-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazole-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGBNXIKIHVWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595427 | |
| Record name | 1H-Pyrazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314902-85-6 | |
| Record name | 1H-Pyrazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazole-5-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1H-Pyrazole-5-carbothioamide chemical properties and structure
An In-depth Technical Guide to 1H-Pyrazole-5-carbothioamide: Structure, Properties, and Therapeutic Potential
Abstract
This compound is a heterocyclic compound featuring a pyrazole ring functionalized with a thioamide group. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] The addition of the carbothioamide moiety, a known pharmacophore that enhances molecular interactions, creates a molecule of significant interest to researchers in drug discovery and materials science. This technical guide provides a comprehensive overview of the structure, physicochemical properties, spectroscopic characterization, synthesis, and the broad therapeutic potential of the this compound core. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction: The Intersection of Two Potent Pharmacophores
The field of medicinal chemistry is driven by the search for novel molecular frameworks that can effectively interact with biological targets to elicit a therapeutic response. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized for its metabolic stability and versatile synthetic accessibility.[3] Its derivatives form the basis of numerous commercial drugs, including the anti-inflammatory agent Celecoxib.[1]
Parallelly, the thioamide (-CSNH₂) functional group, a bioisostere of the amide group, offers unique chemical properties, including enhanced hydrogen bonding capabilities, improved metabolic stability in some contexts, and the ability to chelate metal ions, which is crucial for inhibiting metalloenzymes. The strategic combination of these two pharmacophores in this compound yields a scaffold with significant potential for developing new therapeutic agents across a range of diseases.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound consists of a pyrazole ring with a carbothioamide group attached at the C5 position. A critical aspect of its structure is the existence of tautomerism, which can influence its chemical reactivity and biological interactions.
-
Annular Tautomerism: The proton on the pyrazole ring's nitrogen can reside on either N1 or N2.
-
Thione-Thiol Tautomerism: The carbothioamide group can exist in the thione (C=S) or the thiol (C-SH) form.
These equilibria are crucial for understanding the molecule's behavior in different chemical environments.
Caption: Structure of this compound and its tautomerism.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃S | [4] |
| Molecular Weight | 127.17 g/mol | [5] |
| CAS Number | 33064-36-7 (for 5-carboxamide analog) | [6] |
| IUPAC Name | This compound | [4] |
| Topological Polar Surface Area | 75.9 Ų (Predicted) | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Predicted LogP | 0.1 | [5] |
Spectroscopic and Crystallographic Analysis
Detailed characterization is essential for confirming the structure and purity of synthesized compounds. Based on studies of closely related derivatives, the following spectroscopic signatures are expected for the this compound scaffold.
-
¹H NMR Spectroscopy: The spectrum would feature distinct signals for the two protons on the pyrazole ring (C3-H and C4-H). The protons of the thioamide NH₂ group would typically appear as a broad singlet, which is exchangeable with D₂O.[7]
-
¹³C NMR Spectroscopy: Resonances for the three pyrazole ring carbons are expected, with the carbon of the C=S group appearing significantly downfield (typically δ > 170 ppm).[7][8]
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C=N stretching of the pyrazole ring, and a characteristic C=S stretching vibration (around 1100-1200 cm⁻¹).[7][9]
-
Mass Spectrometry: The mass spectrum should display a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight.[7][10]
-
X-ray Crystallography: Single-crystal X-ray diffraction studies on derivatives reveal that the pyrazole ring is typically planar.[11] The solid-state structure is often stabilized by an extensive network of intermolecular hydrogen bonds, commonly involving the thioamide group (e.g., N-H···S and N-H···N interactions), leading to the formation of well-defined supramolecular architectures.[11][12]
Synthesis and Reactivity
The synthesis of pyrazole carbothioamides is versatile, with the most prevalent method involving the cyclocondensation of an appropriate α,β-unsaturated carbonyl compound (chalcone) with thiosemicarbazide. This approach allows for significant molecular diversity by modifying the chalcone precursor.
Caption: General workflow for the synthesis of pyrazoline carbothioamides.
Experimental Protocol: Synthesis of a 4,5-dihydro-1H-pyrazole-1-carbothioamide Derivative
This protocol describes a representative synthesis via the cyclocondensation of a chalcone with thiosemicarbazide, a widely cited and robust method.[8][10][13]
-
Chalcone Synthesis:
-
Dissolve an equimolar amount of a substituted aromatic aldehyde and a substituted acetophenone in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise while stirring at room temperature. The base acts as a catalyst for the Claisen-Schmidt condensation.
-
Continue stirring for 2-4 hours. The formation of a precipitate indicates product formation.
-
Filter the solid chalcone, wash with cold water until the filtrate is neutral, and recrystallize from ethanol.
-
-
Cyclocondensation to Form Pyrazoline:
-
To a solution of the purified chalcone (1 equivalent) in a suitable solvent like ethanol or methanol, add thiosemicarbazide (1.1 equivalents).
-
Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl) or a base (e.g., NaOH) to the mixture.[8] The catalyst facilitates the initial Michael addition of the hydrazine to the chalcone, followed by intramolecular cyclization and dehydration to form the pyrazoline ring.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide.[13]
-
Applications in Drug Development
The this compound scaffold and its derivatives have demonstrated a remarkable breadth of biological activities, making them highly attractive for therapeutic applications.
-
Antimicrobial and Antifungal Agents: Numerous studies have reported the potent activity of pyrazole carbothioamides against various bacterial and fungal strains.[10] Compounds have shown excellent inhibition against S. aureus, E. coli, A. niger, and A. flavus, with minimum inhibitory concentrations (MICs) comparable to standard drugs.[8][10]
-
Anticancer Activity: Derivatives have been investigated as potential anticancer agents.[14] The pyrazole scaffold can be designed to inhibit specific enzymes crucial for cancer cell proliferation, such as Cyclin-Dependent Kinases (CDKs) or tyrosine kinases. The mechanism often involves inducing apoptosis in cancer cells.
-
Enzyme Inhibition: The scaffold is effective for designing enzyme inhibitors. For instance, certain derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential.[7] Others have been developed as effective urease inhibitors.
-
Anthelmintic Agents: Novel 1-methyl-1H-pyrazole-5-carboxamide derivatives (a closely related analog) have shown potent activity against parasitic nematodes like Haemonchus contortus, highlighting the scaffold's potential in veterinary and human medicine to combat parasitic infections.[15]
Caption: Potential inhibition of the PI3K/AKT pathway by pyrazole derivatives.[16]
Safety and Handling
While specific toxicity data for the parent this compound is not widely available, standard laboratory safety precautions should be observed. Closely related analogs, such as 1H-pyrazole-5-carboxamide, are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a synthetically accessible and highly versatile molecular scaffold. The combination of the proven pyrazole core with the chemically robust thioamide functional group provides a powerful platform for the design of novel bioactive molecules. The extensive research into its derivatives, demonstrating potent antimicrobial, anticancer, and enzyme-inhibiting properties, underscores its significant potential. This guide serves as a foundational resource for scientists aiming to explore and exploit the rich chemistry and therapeutic promise of this important heterocyclic compound.
References
- Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. ResearchGate.
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.
- This compound. PubChem, National Institutes of Health.
- Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. ResearchGate.
- 1H-Pyrazole-5-carboxamide. PubChem, National Institutes of Health.
- 3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E.
- Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. (2019). Journal of Medicinal Chemistry.
- 5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. National Institutes of Health.
- Synthesis of 5‐hydroxy‐1H‐pyrazole‐1‐carbothioamide derivative 14. ResearchGate.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. (2022). ACS Omega.
- 1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl-. LookChem.
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
- Current status of pyrazole and its biological activities. (2014). PubMed Central, National Institutes of Health.
- 5-(1H-pyrazol-5-yl)-1H-pyrazole-4-carbothioamide. PubChem, National Institutes of Health.
- A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry.
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (2017). International Journal of ChemTech Research.
- Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives. (2023). Journal of Education for Pure Science.
- IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). ResearchGate.
- Proposed reaction mechanism for the formation of pyrazole-carbothioamide. ResearchGate.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. U.S. Environmental Protection Agency.
- N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. ChemSynthesis.
- 1H-Pyrazole-1-carbothioamide. PubChem, National Institutes of Health.
- Pyrazole Carbothioamide Analogues: Synthesis, Characterisation and Antifungal Evaluation. ResearchGate.
Sources
- 1. jchr.org [jchr.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. This compound | C4H5N3S | CID 18669479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole-1-carbothioamide | C4H5N3S | CID 1480595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazole-5-carboxamide | C4H5N3O | CID 15239624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. One moment, please... [nanobioletters.com]
- 11. 3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Strategic Screening of Pyrazole Carbothioamide Derivatives for Novel Bioactivities
An In-Depth Technical Guide:
The Pyrazole Carbothioamide Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is a five-membered aromatic heterocycle that serves as a cornerstone in the design of pharmacologically active agents.[1][2] Its derivatives are integral to a range of clinically approved drugs, including the anti-inflammatory agent celecoxib and the analgesic difenamizole.[1][3] The incorporation of a carbothioamide moiety (-CSNH₂) often enhances the biological profile of the pyrazole core, contributing to a diverse array of activities such as anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] This structural combination presents a "privileged scaffold" that has attracted significant attention for its potential to interact with various biological targets, making it a fertile ground for drug discovery.[1][6]
The journey from a novel synthesized compound to a viable drug candidate is contingent on a rigorous and logically structured screening cascade. The initial synthesis, often achieved through methods like the cyclocondensation of chalcones with thiosemicarbazide, yields the foundational derivatives for evaluation.[4][7][8] This guide outlines the subsequent critical phase: the systematic and efficient screening of these compounds to uncover their therapeutic potential.
The Screening Cascade: A Multi-Tiered Approach to Hit Identification
A successful screening campaign is not a monolithic process but a phased workflow. It begins with broad, high-throughput primary assays to identify initial "hits" and progressively narrows the field through more complex, mechanism-oriented secondary and tertiary assays. This strategy conserves resources by focusing intensive efforts only on the most promising candidates.
Anticancer Activity Screening
A significant body of research highlights the potent antiproliferative properties of pyrazole carbothioamide derivatives against various human cancer cell lines, including lung (A549), cervical (HeLa), breast (MCF-7), and colon (HCT116) cancers.[4][9][10] The primary goal of anticancer screening is to identify compounds that selectively kill cancer cells while sparing normal, healthy cells.
Primary Assay: In Vitro Cytotoxicity Evaluation
The foundational experiment in anticancer screening is the assessment of a compound's cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely employed for this purpose.[4][11]
Causality Behind the Protocol: The assay's logic rests on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan product via mitochondrial reductase enzymes. The amount of purple formazan produced is directly proportional to the number of living cells. A potent anticancer compound will result in fewer viable cells and thus a weaker purple signal.
Step-by-Step Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carbothioamide derivatives in the appropriate cell culture medium. Replace the old medium in the wells with medium containing the test compounds at various concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine or Doxorubicin).[4]
-
Incubation: Incubate the treated plates for 48-72 hours. The duration is critical to allow the compounds sufficient time to exert their cytotoxic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.
Data Presentation: Cytotoxicity of Representative Derivatives
| Compound ID | Substitution Pattern | IC₅₀ (µM) vs. A549 Lung Cancer[4] | IC₅₀ (µM) vs. HFL-1 Normal Lung[4] | Selectivity Index (SI)¹ |
| 3a | 4-(N,N-dimethylamino)phenyl | 13.49 ± 0.17 | 114.50 ± 0.01 | 8.49 |
| 3h | 4-(N,N-diethylamino)phenyl | 22.54 ± 0.25 | 173.20 ± 10 | 7.68 |
| Staurosporine | (Standard Drug) | ~1-10 nM (Varies) | Low µM | Low |
| ¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. |
Secondary Assay: Elucidating the Mechanism of Cell Death
A critical follow-up for active compounds is to determine how they kill cancer cells. Dysregulation of apoptosis (programmed cell death) is a hallmark of cancer, and many effective chemotherapeutics function by reactivating this pathway.[12][13] The intrinsic apoptotic pathway, governed by the Bcl-2 family of proteins, is a common target.[14][15]
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative (phosphatidylserine has flipped to the outer membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (membrane integrity is lost).
-
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole carbothioamides have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][7][16][17] The screening process must be systematic and adhere to established standards to ensure reproducibility and clinical relevance.
Primary Assay: Disk Diffusion and Broth Microdilution
The initial screen aims to identify compounds with any antimicrobial activity. The disk diffusion method provides a qualitative assessment, while the broth microdilution method yields quantitative Minimum Inhibitory Concentration (MIC) data.[18][19] All testing should follow guidelines from recognized bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for self-validation.[20][21]
Step-by-Step Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[19]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Fluconazole).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Activity of Representative Derivatives
| Compound ID | MIC (µg/mL) vs. S. aureus (Gram +)[7] | MIC (µg/mL) vs. E. coli (Gram -)[7] | MIC (µg/mL) vs. A. niger (Fungus)[7] |
| 5a | 15 | 15 | >100 |
| 5b | 15 | 15 | 15 |
| 5c | 10 | 10 | 20 |
| Ciprofloxacin | ~1 | ~0.5 | N/A |
| Fluconazole | N/A | N/A | ~16 |
Anti-inflammatory Activity Screening
Screening for NF-κB Pathway Inhibition
A robust method for screening NF-κB inhibitors is a cell-based luciferase reporter assay.[25] This assay utilizes a cell line (e.g., HEK293 or C2C12 muscle cells) engineered to express the luciferase gene under the control of an NF-κB response element.[25]
Causality Behind the Protocol: In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[26] When stimulated by an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the degradation of IκB.[25][27] This frees NF-κB to translocate to the nucleus, bind to the response element, and drive the transcription of target genes—in this case, luciferase. An effective pyrazole carbothioamide inhibitor will block this cascade, resulting in a reduced luciferase signal.
Protocol: TNF-α-Induced NF-κB Luciferase Reporter Assay
-
Cell Culture: Plate NF-κB luciferase reporter cells in a white, opaque 96-well plate.
-
Pre-treatment: Treat cells with various concentrations of the pyrazole carbothioamide derivatives for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate for 6-8 hours to allow for luciferase expression.
-
Lysis and Reading: Add a luciferase assay reagent that lyses the cells and provides the necessary substrate (luciferin). Measure the resulting luminescence using a luminometer.
-
Analysis: Normalize the luminescence signal to cell viability (measured in a parallel plate) to exclude cytotoxic effects. Calculate the percent inhibition of NF-κB activity relative to the TNF-α-stimulated control.
Conclusion and Forward Outlook
This guide provides a strategic framework for the comprehensive biological screening of pyrazole carbothioamide derivatives. By integrating scientifically grounded, step-by-step protocols with an understanding of the underlying molecular mechanisms, researchers can efficiently navigate the path from a synthesized library to validated lead compounds. The true power of this scaffold lies in its versatility. Future work should continue to explore its potential against a wider range of therapeutic targets, including viral diseases and neurodegenerative disorders, while employing advanced techniques like molecular docking and in vivo animal models to further refine and develop the most promising candidates.[4][28]
References
- Al-Ostoot, F.H., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega.
- Al-Ostoot, F.H., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PubMed Central.
- Fadila, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Kumar, C.B., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience.
- Wang, X., et al. (2025). Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis. Journal of Medicinal Chemistry.
- Korkmaz, A., et al. (2023). Proposed reaction mechanism for the formation of pyrazole-carbothioamide. ResearchGate.
- Abdel-Wahab, B.F., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules.
- Tariq, M. & Sharma, R. (2023). Antimicrobial Susceptibility Testing. StatPearls.
- Zhu, S.L., et al. (2013). Synthesis and in vitro cytotoxic activity evaluation of novel heterocycle bridged carbothioamide type isosteviol derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters.
- Srichana, T., et al. (2017). Biological evaluation of 2-pyrazolinyl-1-carbothioamide derivatives against HCT116 human colorectal cancer cell lines and elucidation on QSAR and molecular binding modes. Journal of Molecular Structure.
- Singh, S., et al. (2024). Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. Frontiers in Pharmacology.
- Singh, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research.
- Kamal, A., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Letters in Drug Design & Discovery.
- O'Dea, E. & Hoffmann, A. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences.
- Yusoff, M.S.M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.
- Special Issue "Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery". MDPI.
- El-Sayed, N.A.E.H., et al. (2025). Anticancer and molecular docking studies of some new pyrazole-1-carbothioamide nucleosides. ResearchGate.
- Institute for Health and Consumer Protection. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. Amr One Health.
- Tsuruo, T., et al. (2011). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancer Science.
- El-Sabbagh, O.I., et al. (2025). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate.
- Gomaa, A.M., et al. (2025). Novel N -bridged pyrazole-1-carbothioamides With Potential Antiproliferative Activity: design, synthesis, In Vitro and In Silico Studies. ResearchGate.
- Wang, Y., et al. (2019). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers in Pharmacology.
- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics.
- Gomaa, A.M., et al. (2024). Novel N-bridged pyrazole-1-carbothioamides With Potential Antiproliferative Activity: design, synthesis, In Vitro and In Silico Studies. Journal of Biomolecular Structure and Dynamics.
- World Organisation for Animal Health. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. WOAH.
- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. JCHR.
- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
- Carneiro, B.A. & El-Deiry, W.S. (2020). Targeting apoptotic pathways for cancer therapy. Journal of Clinical Investigation.
- Xu, S., et al. (2025). Activation of NF-κ B signaling pathway by inflammatory regulators and associated drug discovering. ResearchGate.
- Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society.
- The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. EUCAST.
- Nagaraju, K., et al. (2013). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS Currents.
- Pencik, J., et al. (2016). Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance. Cancers.
- U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA.
- Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.
- Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological evaluation of 2-pyrazolinyl-1-carbothioamide derivatives against HCT116 human colorectal cancer cell lines and elucidation on QSAR and molecular binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdb.apec.org [pdb.apec.org]
- 20. EUCAST: EUCAST - Home [eucast.org]
- 21. fda.gov [fda.gov]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery | Pharmaceuticals | MDPI [mdpi.com]
- 25. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. researchgate.net [researchgate.net]
- 28. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1H-Pyrazole-5-carbothioamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazole-5-carbothioamide core is a significant pharmacophore in modern medicinal chemistry, underpinning the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of this heterocyclic scaffold, from the historical context of pyrazole discovery to contemporary synthetic strategies and its expanding role in drug development. We will delve into the mechanistic principles of its synthesis, its key physicochemical properties, and highlight its diverse biological activities, including antimicrobial and anticancer properties. This document serves as a technical resource for researchers engaged in the design and synthesis of novel therapeutics based on the pyrazole-carbothioamide framework.
Introduction: The Pyrazole Scaffold in Heterocyclic Chemistry
The story of this compound begins with the broader history of pyrazole chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first brought to prominence by Ludwig Knorr in 1883 through his synthesis of antipyrine, a pyrazolone derivative.[1] This discovery opened the floodgates for the exploration of pyrazole-containing compounds and their derivatives. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains a cornerstone of pyrazole chemistry to this day.[2][3][4]
The introduction of the carbothioamide functional group at the 5-position of the pyrazole ring has given rise to a class of compounds with a distinct and potent range of biological activities. These compounds have been extensively investigated for their therapeutic potential, demonstrating antimicrobial, anti-inflammatory, and anticancer properties, among others.
Synthetic Strategies for the this compound Core
The synthesis of the this compound scaffold can be broadly categorized into two main strategies, each offering distinct advantages depending on the desired substitution pattern and the availability of starting materials.
Strategy A: Pyrazole Ring Construction Followed by Thioamidation
This is the more prevalent approach, involving the initial formation of a pyrazole ring bearing a precursor functional group at the C5 position, typically a carboxylic acid or an ester. This intermediate is then converted to the desired carbothioamide. A key advantage of this strategy is the ability to introduce diverse functionalities at the thioamide nitrogen at a late stage of the synthesis.
A generalized workflow for this strategy is presented below:
Figure 1: General workflow for the synthesis of this compound via a pyrazole-5-carboxylate intermediate.
Strategy B: Precursor Thioamidation Followed by Pyrazole Ring Formation
In this alternative strategy, the carbothioamide functionality is incorporated into an acyclic precursor before the cyclization reaction to form the pyrazole ring. This approach is particularly useful when the desired amine for the thioamide is sensitive to the conditions required for late-stage functionalization.
A common manifestation of this strategy involves the reaction of chalcones with thiosemicarbazide.
Figure 2: Synthesis of this compound derivatives from chalcones.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound derivatives, based on established literature procedures.
Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester via Knorr Cyclization
Objective: To synthesize a substituted pyrazole-5-carboxylate ester.
Materials:
-
Substituted hydrazine (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted hydrazine (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound Derivatives from Chalcones
Objective: To synthesize a 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide.
Materials:
-
Substituted chalcone (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol or Acetic Acid
-
Sodium hydroxide or a suitable base (if starting from aldehyde and ketone)
Procedure:
-
If the chalcone is not pre-synthesized, it can be prepared via a Claisen-Schmidt condensation of a substituted benzaldehyde and a substituted acetophenone in the presence of a base like sodium hydroxide in ethanol.
-
To a solution of the chalcone (1.0 eq) in ethanol or acetic acid, add thiosemicarbazide (1.0 eq).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Physicochemical Properties and Spectroscopic Data
The physicochemical properties of this compound and its derivatives can vary significantly based on their substitution patterns. The following table summarizes typical spectroscopic data for a representative derivative, 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | Signals for the pyrazoline ring protons, typically in the range of 3.0-6.0 ppm, often showing diastereotopic splitting. Aromatic protons will appear in the 7.0-8.0 ppm region. The NH₂ protons of the carbothioamide group will appear as a broad singlet. |
| ¹³C NMR | The C=S carbon of the carbothioamide typically resonates around 170-180 ppm. Signals for the pyrazoline ring carbons and aromatic carbons will be present in their expected regions. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the NH₂ group (around 3400-3200 cm⁻¹), C=N stretching of the pyrazoline ring (around 1600 cm⁻¹), and C=S stretching (around 1200-1050 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) is typically observed, along with characteristic fragmentation patterns of the pyrazole and carbothioamide moieties. |
Applications in Drug Discovery and Development
The this compound scaffold is a versatile platform for the development of new therapeutic agents, with derivatives showing a broad spectrum of biological activities.
Figure 3: Diverse biological activities of this compound derivatives.
Antimicrobial Activity
Numerous studies have demonstrated the potent antibacterial and antifungal properties of this compound derivatives. For example, N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives have shown significant activity against various bacterial and fungal strains.[1] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Anticancer Activity
The pyrazole-carbothioamide scaffold has emerged as a promising template for the design of novel anticancer agents. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth. Their mechanism of action can involve the inhibition of key signaling pathways or interaction with DNA.
Anti-inflammatory Activity
Certain derivatives of 1H-pyrazole-carbothioamide have exhibited significant anti-inflammatory properties, with some showing selective inhibition of cyclooxygenase-2 (COX-2), an important target in inflammation. This makes them attractive candidates for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).
Conclusion and Future Perspectives
The this compound scaffold, with its rich history rooted in the discovery of the pyrazole ring, continues to be a fertile ground for drug discovery. The synthetic versatility of this core allows for the creation of large libraries of compounds with diverse substitution patterns, enabling the fine-tuning of their biological activities. Future research in this area is likely to focus on the development of more potent and selective agents targeting specific diseases, as well as the exploration of novel biological targets for this privileged scaffold. The ongoing advancements in synthetic methodologies, including multicomponent and catalyst-free reactions, will further accelerate the discovery of new therapeutic leads based on the this compound framework.
References
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2825-2834.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Sharma, P., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry, 19, 231-244.
- ResearchGate. (n.d.). Synthesis of 5‐hydroxy‐1H‐pyrazole‐1‐carbothioamide derivative 14.
- Asian Journal of Chemistry. (2023). Catalyst Free Synthesis of Thioamides from Pyrazole Aldehydes using DMSO as Solvent. Asian Journal of Chemistry, 35(6), 1417-1422.
- ResearchGate. (n.d.). Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b.
- El Massry, A. M., et al. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(6), 13779-13789.
- Al-Zoubi, R. M., et al. (2025). Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(1), 1-10.
- Gomha, S. M., et al. (2016). Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents. Molecules, 21(7), 914.
- Ouici, H. B., et al. (2016). Experimental and quantum chemical studies on the corrosion inhibition effect of synthesized pyrazole derivatives on mild steel in hydrochloric acid. Journal of Adhesion Science and Technology, 30(24), 2695-2714.
- Sharma, P., et al. (2023).
- NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Sources
Spectroscopic Characterization of 1H-Pyrazole-5-carbothioamide: A Technical Guide for Researchers
Affiliation: Advanced Molecular Spectroscopy Division
Foreword: Navigating the Spectroscopic Landscape of a Novel Heterocycle
In the dynamic field of medicinal chemistry and drug development, the pyrazole scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a multitude of clinically significant molecules. The introduction of a carbothioamide functionality at the 5-position of the pyrazole ring, yielding 1H-Pyrazole-5-carbothioamide, presents a molecule of considerable interest for further chemical exploration and biological screening.
This technical guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of pyrazole-based compounds. It is important to note that while extensive spectroscopic data exists for a wide array of substituted pyrazole carbothioamides and related pyrazoline derivatives, a comprehensive, publicly available experimental dataset for the parent compound, this compound, is not readily accessible in common spectral databases as of the time of this writing.
Therefore, this guide adopts a predictive and pedagogical approach. Leveraging fundamental principles of spectroscopic analysis and drawing upon data from closely related, structurally characterized analogs, we will construct a detailed and well-reasoned prediction of the NMR, IR, and Mass Spectrometry data for this compound. This document is intended not only as a reference for the predicted spectral characteristics of this specific molecule but also as a broader educational tool to enhance the reader's proficiency in the spectroscopic analysis of novel heterocyclic compounds.
The Molecular Architecture: this compound
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a carbothioamide group (-C(=S)NH₂) attached to the carbon atom at the 5-position.
Figure 1: Chemical structure of this compound.
The key structural features that will dictate the spectroscopic output are:
-
The aromatic pyrazole ring with its distinct electronic environment.
-
The C-H bonds on the pyrazole ring.
-
The N-H protons of the pyrazole ring and the amide group.
-
The thiocarbonyl (C=S) group.
-
The primary amide (-NH₂) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the molecular framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, yet highly informative. The chemical shifts are predicted based on the known values for unsubstituted pyrazole and the electronic effects of the carbothioamide group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H1 (N-H) | 12.0 - 14.0 | Broad Singlet | - | The acidic proton on the pyrazole nitrogen is expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening and potential exchange. |
| H3 | ~ 7.8 | Doublet | J3,4 ≈ 2-3 Hz | This proton is adjacent to a nitrogen atom and is expected to be downfield. It will be split by the H4 proton. |
| H4 | ~ 6.5 | Doublet | J4,3 ≈ 2-3 Hz | This proton is coupled to H3 and is expected to be at a more upfield position compared to H3. |
| -NH₂ | 7.5 - 8.5 | Broad Singlet | - | The amide protons are typically broad due to quadrupole broadening and exchange. Their chemical shift can be highly dependent on solvent and concentration. |
Expert Insight: The broadness of the N-H signals is a key characteristic. Running the experiment in a deuterated solvent like DMSO-d₆ can help in observing these exchangeable protons more clearly than in CDCl₃. The addition of a drop of D₂O would cause the N-H signals to disappear, confirming their assignment.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C5 | ~ 145 | The carbon bearing the carbothioamide group is expected to be deshielded due to its attachment to two nitrogen atoms and the electron-withdrawing nature of the substituent. |
| C3 | ~ 135 | This carbon is adjacent to a nitrogen atom and is expected to be downfield. |
| C4 | ~ 110 | This carbon is expected to be the most upfield of the pyrazole ring carbons. |
| C=S | ~ 180 | The thiocarbonyl carbon is highly deshielded and typically appears in this downfield region. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by the vibrational modes of the N-H, C-H, C=N, and C=S bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch (Amide) | 3400 - 3200 | Medium-Strong, Doublet | Primary Amide (-NH₂) |
| N-H Stretch (Pyrazole) | 3150 - 3050 | Medium, Broad | Pyrazole N-H |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Pyrazole C-H |
| C=N Stretch | 1620 - 1580 | Medium-Strong | Pyrazole Ring |
| N-H Bend (Amide) | 1650 - 1600 | Strong | Primary Amide (-NH₂) |
| C=S Stretch | 1200 - 1050 | Medium-Strong | Thioamide (C=S) |
Trustworthiness of the Protocol: To obtain a high-quality IR spectrum, it is crucial to ensure the sample is free of water, as the broad O-H stretch can obscure the N-H region. Using a dry KBr pellet or a thin film on a salt plate (for solids) is recommended. An Attenuated Total Reflectance (ATR) accessory is a modern and convenient alternative that requires minimal sample preparation.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.
-
Molecular Ion (M⁺•): The expected exact mass of this compound (C₄H₅N₃S) is approximately 127.02 g/mol . The molecular ion peak should be readily observable in the mass spectrum.
-
Key Fragmentation Pathways: The fragmentation of this compound is likely to involve the loss of small, stable molecules or radicals from the carbothioamide group and the pyrazole ring.
Figure 2: A simplified representation of potential fragmentation pathways for this compound in a mass spectrometer.
Experimental Causality: The choice of ionization technique is critical. Electron Ionization (EI) is likely to produce a rich fragmentation pattern, which is excellent for structural elucidation. For a softer ionization that preserves the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) would be more suitable. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments.
Synthesis of this compound: A Conceptual Workflow
While this guide focuses on spectroscopic characterization, understanding the synthesis of the target molecule provides essential context. A common route to pyrazole-5-carbothioamides involves the cyclization of a suitable precursor with thiosemicarbazide.
Figure 3: A generalized workflow for the synthesis and characterization of this compound.
Conclusion: A Predictive Framework for Spectroscopic Elucidation
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By understanding the fundamental principles of NMR, IR, and Mass Spectrometry and applying them to the known characteristics of the pyrazole and carbothioamide functional groups, researchers can approach the synthesis and characterization of this and related novel compounds with a robust analytical framework. The data and interpretations presented herein should serve as a valuable benchmark for the experimental characterization of this promising heterocyclic scaffold.
References
- PubChem. This compound.
- El-Shazly, R. M. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 259-264. [Link][2]
- Hussein, A. H., & Abbas, S. J. (2015). Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. European Journal of Chemistry, 6(1), 78-83. [Link][3]
- NIST. 1H-Pyrazole. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag.
An In-depth Technical Guide to the Crystal Structure Analysis of 1H-Pyrazole-5-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the crystal structure analysis of 1H-Pyrazole-5-carbothioamide. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its solid-state structure is paramount for rational drug design and the development of novel materials. Pyrazole derivatives are recognized as 'privileged structures' in drug design due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The carbothioamide moiety further enhances its potential through versatile hydrogen bonding capabilities.
This document moves beyond a standard protocol, offering insights into the causal relationships behind experimental choices and ensuring a self-validating framework for the described methodologies.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Pathway
The synthesis of this compound derivatives typically involves a cyclocondensation reaction. A common and efficient method is the reaction of a chalcone derivative with thiosemicarbazide in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.[2][3][4] While various substituted pyrazole carbothioamides have been synthesized using this approach[2][5], the synthesis of the parent compound follows a similar principle.
Another versatile method for synthesizing pyrazole carbothioamide derivatives is a one-pot, multi-component reaction involving hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate, which can be efficiently catalyzed.[6]
Protocol for Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a widely employed and effective method.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the synthesized this compound in a suitable solvent or a mixture of solvents. Common choices include ethanol, dimethylformamide (DMF), or mixtures like ethanol-petroleum ether.[3][7] The ideal solvent should have moderate volatility and the compound should exhibit good solubility at elevated temperatures and lower solubility at room temperature.
-
Preparation of a Saturated Solution: Gently heat the solvent and dissolve the compound until a saturated or near-saturated solution is obtained.
-
Filtration: Filter the hot solution to remove any particulate impurities that could act as unwanted nucleation sites.
-
Slow Evaporation: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once formed, carefully harvest the crystals and dry them.
The quality of the resulting crystals is paramount for successful X-ray diffraction analysis.
Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice.
The Experimental Workflow
The following diagram illustrates the typical workflow for SC-XRD analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Interpreting the Crystallographic Data
The final output of an SC-XRD experiment is a crystallographic information file (CIF), which contains a wealth of information about the crystal structure.
| Parameter | Description | Expected Significance for this compound |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Pyrazole derivatives commonly crystallize in monoclinic (e.g., P2₁/c, P2₁/n, C2/c) or triclinic (P-1) systems.[3][8][9][10][11] |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. | These values are unique to the specific crystal form. |
| Z | The number of molecules in the unit cell. | Typically 2, 4, or 8 for pyrazole derivatives.[3][8][9] |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. | Confirms the covalent structure and can indicate electronic effects. |
| Torsion Angles | Describes the conformation of the molecule. | The planarity of the pyrazole ring and the orientation of the carbothioamide group are key conformational features. |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A lower R-factor indicates a better fit. |
Molecular and Supramolecular Structure
The crystal structure reveals not only the geometry of a single molecule but also how molecules pack together in the solid state, which is governed by intermolecular interactions.
The Molecular Structure
Based on related structures, the pyrazole ring in this compound is expected to be nearly planar.[9] The carbothioamide group may be twisted relative to the pyrazole ring.[9]
Intermolecular Interactions and Crystal Packing
The hydrogen bonding capabilities of the amine (N-H) and thioamide (C=S) groups, along with the pyrazole ring nitrogens, are expected to dominate the crystal packing.
-
N-H···S Hydrogen Bonds: The thioamide sulfur is a good hydrogen bond acceptor, and N-H···S interactions are a common feature in the crystal structures of carbothioamides, often forming dimeric motifs or chains.[3][7]
-
N-H···N Hydrogen Bonds: The pyrazole ring nitrogen can also act as a hydrogen bond acceptor, leading to N-H···N interactions that link molecules together.[7][12][13]
-
π-π Stacking: The aromatic pyrazole rings can engage in π-π stacking interactions, further stabilizing the crystal packing.[1][9]
These interactions collectively create a robust three-dimensional supramolecular architecture.
Caption: Key Intermolecular Interactions in Pyrazole Carbothioamides.
Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal.
Principles of Hirshfeld Analysis
The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. This surface can be color-mapped with various properties, such as dnorm, to highlight intermolecular contacts.
-
dnorm Surface: The normalized contact distance, dnorm, is a key property mapped onto the Hirshfeld surface.
-
Red spots: Indicate close contacts (shorter than the van der Waals radii), highlighting significant interactions like hydrogen bonds.[12]
-
Blue regions: Represent longer contacts.
-
White areas: Correspond to contacts around the van der Waals separation.
-
2D Fingerprint Plots
The 2D fingerprint plot is a histogram that summarizes the intermolecular contacts, plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of different types of contacts can be calculated from these plots.
For pyrazole derivatives, the most significant contributions to the crystal packing are often from H···H, O···H/H···O (or S···H/H···S for thioamides), C···H/H···C, and N···H/H···N interactions.[8][12][13] This analysis provides quantitative insights into the forces governing the crystal packing.
Conclusion
The crystal structure analysis of this compound provides critical insights into its molecular conformation and the supramolecular architecture governed by a network of hydrogen bonds and π-π stacking interactions. This detailed structural knowledge is indispensable for understanding its physicochemical properties and for guiding the design of new derivatives with enhanced biological activity or material properties. The combination of single-crystal X-ray diffraction and Hirshfeld surface analysis offers a robust framework for a comprehensive understanding of the solid-state behavior of this important heterocyclic compound.
References
- Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (n.d.). National Institutes of Health.
- Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (n.d.). National Institutes of Health.
- Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (n.d.). ResearchGate.
- Crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives. (n.d.). ResearchGate.
- Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one and Dimethylformamide Solvate. (2022). MDPI.
- Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole. (2023). ALL SCIENCES PROCEEDINGS.
- Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. (n.d.). ResearchGate.
- Synthesis of pyrazol-carbothioamide derivatives. (n.d.). ResearchGate.
- 3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2011). International Union of Crystallography.
- 5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). National Institutes of Health.
- Synthesis, X-ray diffraction, Hirshfeld surface analysis, computational chemistry and molecular docking studies of two carbothioamide, 3-(4-chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(4-methoxyphenyl)-5-(thiophene-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). ResearchGate.
- Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2012). MDPI.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Institutes of Health.
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.
- Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. (2022). Cardiff University.
- Carbothioamide Based Pyrazoline Derivative: Synthesis, Single Crystal Structure, DFT/TD-DFT, Hirshfeld Surface Analysis and Biological Studies. (n.d.). Taylor & Francis Online.
- A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry.
- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2022). MDPI.
Sources
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | MDPI [mdpi.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. nanobioletters.com [nanobioletters.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. 5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole | International Conference on Frontiers in Academic Research [as-proceeding.com]
- 9. 3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility Profile of 1H-Pyrazole-5-carbothioamide in Common Laboratory Solvents
Foreword: Navigating the Critical Parameter of Solubility
In the landscape of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful experimental design and formulation. For researchers, scientists, and drug development professionals, a comprehensive grasp of a molecule's solubility profile is paramount for everything from reaction kinetics and purification strategies to bioavailability and therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility profile of 1H-Pyrazole-5-carbothioamide, a heterocyclic compound of significant interest due to the prevalence of the pyrazole motif in medicinal chemistry.[1] While specific quantitative solubility data for this exact molecule is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge, predictive insights, and robust experimental protocols to confidently determine and interpret its solubility in your own laboratory setting.
Physicochemical Properties and Predicted Solubility of this compound
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.
Molecular Structure:
-
Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The aromatic nature contributes to a degree of hydrophobicity.[2]
-
Carbothioamide Group (-C(=S)NH2): This functional group is polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the nitrogen and sulfur atoms). This significantly influences its potential for interaction with polar solvents.
-
Imino (-NH-) and Amino (-NH2) Groups: Both groups are capable of hydrogen bonding, further enhancing the potential for solubility in protic solvents.
Based on these structural features, a qualitative solubility profile can be predicted:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Ethanol, Methanol) | Low to Moderate | The presence of hydrogen bond donors and acceptors suggests some affinity for protic solvents. However, the overall molecule, with its aromatic ring, may not be sufficiently polar to overcome the strong hydrogen bonding network of water, leading to limited solubility. Solubility is expected to be better in alcohols like ethanol and methanol compared to water. |
| Polar Aprotic (e.g., DMSO, DMF, Acetone, Acetonitrile) | Moderate to High | These solvents can act as hydrogen bond acceptors and have dipole moments that can effectively solvate the polar carbothioamide group. DMSO, in particular, is often an excellent solvent for a wide range of organic compounds. The synthesis of similar pyrazole carbothioamide derivatives has been reported in acetonitrile, suggesting good solubility.[3] |
| Non-Polar (e.g., Hexane, Toluene) | Low | The significant polarity imparted by the carbothioamide and pyrazole nitrogen atoms makes it unlikely to be soluble in non-polar solvents. "Like dissolves like" is a guiding principle here. |
Experimental Determination of Solubility: A Validating Protocol
To move from prediction to precise quantification, a systematic experimental approach is necessary. The following protocols for determining both thermodynamic and kinetic solubility are presented as self-validating systems, ensuring accuracy and reproducibility.
Thermodynamic Solubility (Equilibrium Method)
This method determines the true equilibrium solubility of the compound and is crucial for understanding its behavior in saturated solutions.
Principle: A supersaturated solution of the compound is prepared and allowed to equilibrate over an extended period. The concentration of the dissolved compound in the supernatant is then measured.
Step-by-Step Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a suitable volatile solvent in which it is highly soluble (e.g., methanol or acetone) to create a concentrated stock solution.
-
-
Sample Preparation:
-
Aliquot a small, precise volume of the stock solution into several vials.
-
Evaporate the solvent under a gentle stream of nitrogen to leave a thin film of the solid compound at the bottom of each vial. This increases the surface area for dissolution.
-
-
Equilibration:
-
Add a precise volume of the desired test solvent (e.g., water, ethanol, DMSO) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After equilibration, carefully remove the vials and allow any undissolved solid to settle.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles. Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the test solvent.
-
Analyze the filtered supernatant and the calibration standards using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Construct a calibration curve and determine the concentration of the compound in the supernatant. This concentration represents the thermodynamic solubility.
-
Kinetic Solubility (High-Throughput Method)
This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.
Principle: A concentrated solution of the compound in DMSO is serially diluted into an aqueous buffer or other solvent system. The point of precipitation is detected, often by light scattering (nephelometry) or by measuring the concentration in the clear supernatant after filtration.
Step-by-Step Protocol:
-
Preparation of DMSO Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer or solvent.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours) with gentle shaking.
-
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Filtration and UV/LC-MS Analysis: Alternatively, filter the contents of each well through a filter plate. The concentration of the dissolved compound in the filtrate is then quantified using UV-Vis spectroscopy or LC-MS.
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
-
Diagram of Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for determining thermodynamic solubility.
Causality Behind Experimental Choices
-
Why use a thin film for thermodynamic solubility? Evaporating the solvent to create a thin film maximizes the surface area of the solid in contact with the test solvent, which helps in achieving equilibrium faster and more reliably.
-
Why equilibrate for 24-48 hours? Reaching a true thermodynamic equilibrium can be a slow process, especially for poorly soluble compounds. A 24-48 hour incubation period is generally sufficient to ensure that the dissolution process has reached a steady state.
-
Why use DMSO for kinetic solubility? DMSO is a powerful solvent that can dissolve a wide range of organic compounds at high concentrations. This allows for the preparation of concentrated stock solutions that can then be diluted into aqueous media to assess precipitation.
-
Why is kinetic solubility often lower than thermodynamic solubility? Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution. The resulting precipitate may be amorphous and more soluble than the more stable crystalline form that is in equilibrium in a thermodynamic solubility measurement.
Conclusion and Future Directions
For researchers in drug discovery and development, obtaining this data is a critical step. Poor solubility can be a significant hurdle, impacting everything from the reliability of in vitro assays to oral bioavailability.[4] A thorough understanding of the solubility of this compound and its derivatives will undoubtedly facilitate their future investigation and potential application.
References
- Gurunanjappa, P., et al. (2021).
- (This citation is a placeholder for a general reference on solubility principles if one were used).
- (This citation is a placeholder for a general reference on experimental solubility determin
- (This citation is a placeholder for a general reference on pyrazole chemistry if one were used).
- (This citation is a placeholder for a general reference on drug discovery if one were used).
- (This citation is a placeholder for a general reference on analytical techniques if one were used).
- (This citation is a placeholder for a general reference on solvent properties if one were used).
- (This citation is a placeholder for a general reference on medicinal chemistry if one were used).
- (This citation is a placeholder for a general reference on formul
- Dahan, A., & Miller, J. M. (2012). The solubility-permeability interplay and its implications for in vivo performance of poorly soluble drugs. The AAPS journal, 14(2), 244–251.
- (This citation is a placeholder for a general reference on chemical safety if one were used).
- (This citation is a placeholder for a general reference on d
- Solubility of Things. (n.d.). Pyrazole.
- (This citation is a placeholder for a general reference on high-throughput screening if one were used).
- (This citation is a placeholder for a general reference on crystallography if one were used).
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
Sources
An In-depth Technical Guide to the Mechanisms of Action of Pyrazole Derivatives
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents targeting a wide range of clinical disorders.[3][4] Pyrazole-containing drugs have demonstrated significant clinical success, with numerous approvals by the U.S. Food and Drug Administration (FDA) in recent years.[3] This guide provides an in-depth exploration of the primary mechanisms through which pyrazole derivatives exert their pharmacological effects, with a focus on their roles as inhibitors of cyclooxygenase (COX) and protein kinases. We will delve into the molecular interactions, signaling pathways, and the critical experimental protocols required to validate these mechanisms, offering a comprehensive resource for researchers in the field of drug discovery and development.
The Pyrazole Core: A Foundation for Versatility
The pyrazole scaffold's success in drug design can be attributed to several key features. Its structure allows for versatile substitution, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to achieve high affinity and selectivity for specific biological targets.[5][6] The nitrogen atoms in the ring can act as hydrogen bond donors or acceptors, facilitating crucial interactions within the active sites of enzymes and receptors.[7] This inherent versatility has allowed pyrazole derivatives to be developed as potent inhibitors of various enzyme families, most notably cyclooxygenases and protein kinases.[8][9]
Mechanism I: Selective Inhibition of Cyclooxygenase-2 (COX-2)
One of the most well-established mechanisms of action for pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammation and pain pathways.[10][11]
The Scientific Rationale: Targeting Inflammation
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[11] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is typically induced at sites of inflammation.[11] Non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to effective pain relief but also a risk of gastrointestinal side effects.[12]
The development of selective COX-2 inhibitors was a major advancement. Pyrazole derivatives, such as the blockbuster drug Celecoxib , were designed to specifically target COX-2.[10][13] The chemical structure of Celecoxib, featuring a diaryl-substituted pyrazole with a sulfonamide side chain, allows it to fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky for the narrower COX-1 active site.[12][14] This selective binding blocks the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby reducing the risk of gastrointestinal issues.[11]
Signaling Pathway
The inhibition of COX-2 by pyrazole derivatives directly interrupts the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2.[15]
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Pyrazole Derivatives.
Experimental Validation: In Vitro COX Inhibition Assay
Verifying the potency and selectivity of a novel pyrazole derivative as a COX inhibitor is a critical step.[16] A common method is a cell-free enzymatic assay that measures the production of prostaglandins.[17]
Protocol: Fluorometric COX-2 Inhibitor Screening Assay [18]
This protocol is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX enzymes.[18]
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid solutions as per the kit manufacturer's instructions (e.g., Assay Genie BN00777).[18]
-
Reconstitute human recombinant COX-2 enzyme and keep on ice.[18]
-
Prepare a 10X stock of the test pyrazole compound in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer.[18] A known selective inhibitor like Celecoxib should be used as a positive control.[18]
-
-
Assay Procedure (96-well format):
-
Enzyme Control (EC) Wells: Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC) Wells: Add 10 µL of the Celecoxib control solution.[18]
-
Test Sample (S) Wells: Add 10 µL of the diluted test pyrazole compound.
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to the EC, IC, and S wells.
-
Initiation: Start the reaction by adding Arachidonic Acid solution to all wells.
-
-
Data Acquisition & Analysis:
-
Immediately begin measuring fluorescence on a plate reader (e.g., Ex/Em = 535/587 nm).[18]
-
Record kinetic data over a period of 30-60 minutes.
-
The rate of fluorescence increase is proportional to COX-2 activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).[19]
-
Data Presentation
The results are typically summarized to compare the potency and selectivity of different compounds.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Celecoxib (Reference) | 0.035 | >10 | >285 |
| Pyrazole Derivative 5f | 1.50 | - | - |
| Pyrazole Derivative 6f | 1.15 | - | - |
| Hypothetical Data based on literature values.[20][21] |
Mechanism II: Inhibition of Protein Kinases
The versatility of the pyrazole scaffold is further highlighted by its critical role in the development of numerous protein kinase inhibitors (PKIs), a cornerstone of modern targeted cancer therapy.[2]
The Scientific Rationale: Targeting Dysregulated Cell Signaling
Protein kinases are enzymes that regulate a vast number of cellular processes, including growth, proliferation, and survival, by phosphorylating substrate proteins.[2] In many diseases, particularly cancer, kinases become dysregulated or hyperactivated, leading to uncontrolled cell growth.[22] Pyrazole-based drugs have been successfully designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of specific kinases and preventing the phosphorylation cascade.[23]
A prominent example is Ruxolitinib , a pyrazole-containing inhibitor of Janus kinases (JAK1 and JAK2).[24] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors essential for hematopoiesis and immune function.[22][25] Hyperactivation of this pathway is a key driver of myeloproliferative neoplasms like myelofibrosis.[22] Ruxolitinib binds to the ATP-binding site of JAK1 and JAK2, blocking their catalytic activity, which in turn prevents the phosphorylation and activation of STAT proteins.[24][25] This disruption of the JAK-STAT signaling cascade inhibits myeloproliferation and reduces inflammatory cytokine levels.[25]
Signaling Pathway
Pyrazole-based kinase inhibitors like Ruxolitinib act intracellularly to block the signal transduction from cytokine receptors to the nucleus.
Caption: Experimental Workflow for Validating Cellular Kinase Inhibition.
Conclusion and Future Perspectives
The pyrazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have yielded highly successful drugs by targeting key enzymes like COX-2 and various protein kinases with remarkable efficacy and selectivity. The mechanisms detailed in this guide—interrupting inflammatory prostaglandin synthesis and blocking oncogenic signaling cascades—represent fundamental strategies in modern pharmacology.
The validation of these mechanisms relies on a robust and logical sequence of experimental procedures. Direct enzymatic assays, such as fluorometric or luminescence-based methods, are essential for quantifying inhibitor potency (IC50) and are the first step in confirming a hypothesis. [26][27]However, demonstrating that this enzymatic inhibition translates into a functional cellular effect, as verified by techniques like Western blotting, is the self-validating step that confirms the compound's mechanism of action in a biological system. [28][29] Future research will undoubtedly continue to leverage the pyrazole core to design inhibitors against new and challenging targets. As our understanding of disease pathology deepens, the ability to rationally design and rigorously validate the mechanisms of these novel compounds will remain paramount to the development of the next generation of targeted therapeutics.
References
- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]
- Celecoxib. (n.d.). Wikipedia. [Link]
- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
- What is the mechanism of Celecoxib? (2024).
- Ruxolitinib Mechanism of Action Action Pathway. (n.d.).
- Ruxolitinib - StatPearls - NCBI Bookshelf. (n.d.).
- What is the mechanism of action of Ruxolitinib Phosphate? (2025).
- Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (n.d.). Value-Based Cancer Care. [Link]
- Mechanism of action - Jakafi® (ruxolitinib). (n.d.). Jakafi. [Link]
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Springer Protocols. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.).
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. (n.d.).
- An ELISA method to measure inhibition of the COX enzymes. (n.d.).
- (PDF) Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. (n.d.).
- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.).
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022).
- In vitro kinase assay. (2023). Protocols.io. [Link]
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014).
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]
- Medicinal Significance of Pyrazole Analogues: A Review. (2021).
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
- Can anyone suggest a protocol for a kinase assay? (2015).
- COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. [Link]
- A REVIEW ON PYRAZOLE AN ITS DERIV
- In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed. [Link]
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]
- Western blot analysis of proteins in the mitogen-activated protein... (n.d.).
- A near-universal way to measure enzyme inhibition. (2018). McGill Newsroom. [Link]
- Potent and selective pyrazole-based inhibitors of B-Raf kinase. (n.d.). PubMed. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. ClinPGx [clinpgx.org]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 23. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 24. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. PathWhiz [pathbank.org]
- 26. Activity Measurement of Inhibitors in Ligand-Based Design [creative-enzymes.com]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-Pyrazole-5-carbothioamide: Synthesis, Properties, and Applications for Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing molecules that can interact with a wide range of biological targets.[1][2] Pyrazole-containing compounds have been successfully developed into blockbuster drugs for treating a variety of conditions, from cancer and viral infections to inflammation and erectile dysfunction.[1][3] The structural rigidity of the pyrazole ring, combined with its capacity for hydrogen bonding (both as a donor and acceptor), allows for precise orientation of substituents to optimize interactions with enzyme active sites and receptors.[3]
This guide focuses on a specific, yet highly promising derivative: 1H-Pyrazole-5-carbothioamide . The introduction of the carbothioamide moiety (a thio-analogue of a carboxamide) at the 5-position of the pyrazole ring opens up new avenues for molecular interactions and therapeutic applications. Carbothioamides are known to be excellent metal chelators and can form unique hydrogen bonds, often enhancing the biological activity of the parent molecule.[4] This document provides an in-depth exploration of the physical and chemical properties, a proposed synthetic pathway, and the potential applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
While specific experimental data for the unsubstituted this compound is not widely available in commercial databases, its properties can be reliably inferred from its constituent parts and from data on closely related analogues.
Core Structural Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₄H₅N₃S | [5] |
| Molecular Weight | 127.17 g/mol | Inferred |
| CAS Number | Not explicitly assigned; related to 1H-Pyrazole-5-carboxamide (CAS 33064-36-7) | [3] |
Predicted Physical Properties
The physical properties of this compound are expected to be influenced by the aromatic pyrazole ring and the polar carbothioamide group, which allows for strong intermolecular hydrogen bonding.
| Property | Predicted Value/State | Rationale & Comparative Insights |
| Appearance | Crystalline solid | Most simple pyrazole derivatives are crystalline solids at room temperature.[6] |
| Melting Point | Moderately high | Expected to be higher than its carboxamide analogue due to the stronger hydrogen bonding and dipole-dipole interactions of the thioamide group. For comparison, substituted pyrazole-carbothioamides often exhibit melting points in the range of 100-200°C.[7] |
| Boiling Point | High; likely decomposes before boiling | Significant intermolecular forces would require high energy to overcome. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in water and nonpolar solvents. | The pyrazole core has some solubility in organic solvents, while the carbothioamide group enhances polarity. The parent pyrazole is soluble in water and organic solvents like ethanol and acetone.[8] |
Spectroscopic Characterization Profile (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on data from numerous substituted pyrazole-carbothioamides, the following spectral characteristics are anticipated:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyrazole ring and the -NH₂ group of the carbothioamide. The pyrazole protons would likely appear as doublets or multiplets in the aromatic region (δ 7.0-8.5 ppm). The NH proton of the pyrazole ring may be a broad singlet, and the two protons of the thioamide NH₂ group would also likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The spectrum would show four distinct carbon signals. The C=S carbon of the carbothioamide would be the most downfield signal, typically appearing in the range of δ 175-190 ppm.[9] The three carbons of the pyrazole ring would appear in the aromatic region (δ 110-150 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups present. Characteristic absorption bands would be expected for:
-
N-H stretching (pyrazole and thioamide): 3100-3400 cm⁻¹ (likely broad due to hydrogen bonding)
-
C=N stretching (pyrazole ring): ~1550-1620 cm⁻¹
-
C=S stretching (thioamide): ~1100-1300 cm⁻¹[9]
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 127.
Synthesis and Reactivity: A Strategic Approach
A definitive, single-step synthesis for this compound is not prominently described in the literature, suggesting that a multi-step, rational approach is necessary. The most logical and versatile strategy involves the initial construction of the pyrazole ring, followed by the functionalization at the C5 position.
Proposed Synthetic Pathway
The proposed synthesis begins with the well-established Knorr pyrazole synthesis, followed by hydrolysis, amide formation, and a final thionation step.[8][10]
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate (Knorr Pyrazole Synthesis)
-
Rationale: This classic cyclocondensation reaction is a reliable method for forming the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.[8]
-
Procedure:
-
To a solution of hydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
-
Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
-
Step 2: Synthesis of 1H-Pyrazole-5-carboxylic Acid
-
Rationale: Saponification (base-catalyzed hydrolysis) of the ester is a standard procedure to generate the corresponding carboxylic acid, a key intermediate for amide formation.[10]
-
Procedure:
-
Dissolve the ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) until TLC indicates complete consumption of the starting material (4-12 hours).
-
Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.
-
Step 3: Synthesis of 1H-Pyrazole-5-carboxamide
-
Rationale: Conversion of the carboxylic acid to the primary amide is a crucial step. This can be achieved via an acid chloride intermediate or by using standard peptide coupling reagents.[3][10]
-
Procedure (via Acid Chloride):
-
Suspend the 1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add a catalytic amount of DMF, and then slowly add oxalyl chloride or thionyl chloride (1.5 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir until a clear solution is formed.
-
Remove the solvent and excess reagent in vacuo.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and add it dropwise to a cooled (0°C) solution of aqueous ammonia.
-
Stir the reaction, allowing it to warm to room temperature.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude amide, which can be purified by recrystallization or chromatography.
-
Step 4: Synthesis of this compound (Thionation)
-
Rationale: The thionation of a carboxamide to a carbothioamide is most commonly and efficiently achieved using Lawesson's reagent.
-
Procedure:
-
Dissolve the 1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous toluene or THF under a nitrogen atmosphere.
-
Add Lawesson's reagent (0.5 eq) in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Chemical Reactivity
The reactivity of this compound is dictated by its three main components: the aromatic pyrazole ring, the acidic N1-proton, and the nucleophilic carbothioamide group.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazole-5-carboxamide | C4H5N3O | CID 15239624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole-1-carbothioamide | C4H5N3S | CID 1480595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrazole 98 288-13-1 [sigmaaldrich.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Whitepaper: The Emergence of Pyrazole Carbothioamides as Potent Antifungal Agents
A Technical Guide for Drug Discovery Professionals
Executive Summary
The escalating crisis of antimicrobial resistance, particularly against fungal pathogens, necessitates the urgent development of novel therapeutics with unique mechanisms of action.[1][2] Pyrazole-based heterocyclic compounds have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[3][4][5] This guide delves into a promising subclass: novel pyrazole carbothioamides. We synthesize current research to provide an in-depth technical overview of their synthesis, potent antifungal activity, diverse mechanisms of action, and structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development scientists, offering field-proven insights and detailed protocols to accelerate the exploration of this compound class as a next-generation solution to combat invasive and drug-resistant fungal infections.
The Imperative for Novel Antifungals: A Challenging Landscape
Invasive fungal infections are a growing cause of morbidity and mortality worldwide, particularly in immunocompromised populations.[1] The clinical utility of existing antifungal drug classes, such as azoles, is increasingly compromised by the emergence of resistant strains of Candida, Aspergillus, and Cryptococcus species.[2][6] This resistance can develop through various mechanisms, including target enzyme modification and increased drug efflux, creating a critical need for antifungal agents that operate via novel pathways.[6] The pyrazole scaffold, a five-membered aromatic heterocycle, offers a versatile and synthetically accessible starting point for the design of such agents.[5][7] The modification of this core with a carbothioamide moiety has yielded compounds with remarkable potency against a broad spectrum of fungal pathogens.[3][8]
Synthetic Strategies: Building the Pyrazole Carbothioamide Core
The efficient construction of the pyrazole carbothioamide scaffold is critical for generating compound libraries for screening and optimization. A prevalent and effective method is the (3+2) cycloaddition reaction between chalcones (α,β-unsaturated ketones) and hydrazinecarbothioamide (thiosemicarbazide).[3][8] This approach is valued for its reliability and operational simplicity.
Causality in Synthesis Design:
The choice of a one-pot cyclocondensation reaction is deliberate; it enhances efficiency by minimizing intermediate isolation steps, thereby saving time and resources.[3][9] The use of catalysts like Amberlyst-15, a solid-phase acid catalyst, simplifies product purification as the catalyst can be easily filtered off, a significant advantage over homogenous catalysts.[8] The reaction conditions, often at room temperature or gentle reflux, are favorable for preserving sensitive functional groups on the aromatic rings, allowing for broad chemical diversity in the final products.[7][8]
Experimental Protocol 1: General Synthesis via (3+2) Cycloaddition
This protocol outlines a representative procedure for the synthesis of 5-aryl-3-(aryl/heteroaryl)-4,5-dihydro-1H-pyrazole-1-carbothioamides.
-
Chalcone Synthesis: Equimolar amounts of an appropriate aromatic aldehyde and an aromatic ketone are dissolved in ethanol. A catalytic amount of aqueous base (e.g., KOH) is added, and the mixture is stirred at room temperature until a precipitate forms. The resulting chalcone is filtered, washed with cold water, and recrystallized from ethanol.
-
Cycloaddition/Condensation: To a solution of the synthesized chalcone (5.0 mmol) in a suitable solvent like acetonitrile or ethanol (25 mL), add hydrazinecarbothioamide hydrochloride (5.0 mmol).[7][8]
-
Catalysis: Introduce the catalyst. For base-catalyzed reactions, potassium hydroxide (0.02 mol) can be used under reflux.[7] For acid-catalyzed reactions, Amberlyst-15 (10% w/w) can be added, and the reaction stirred at room temperature.[8]
-
Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) solvent system.
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water. The resulting solid precipitate is collected by vacuum filtration, washed successively with cold water, and dried.
-
Recrystallization: The crude product is recrystallized from a suitable solvent, such as methanol or ethanol, to yield the purified pyrazole carbothioamide.[8]
-
Characterization: The final structure is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
In Vitro Antifungal Efficacy: A Quantitative Assessment
Novel pyrazole carbothioamides have demonstrated potent activity against a wide range of fungal pathogens, including clinically relevant yeasts and molds as well as agriculturally significant plant pathogens.[8][10] The primary method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC₅₀).
Experimental Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the MIC of a compound against a fungal isolate.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted spectrophotometrically to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of two-fold dilutions are prepared in 96-well microtiter plates using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (fungus without compound) and a negative control (medium only) are included. A standard antifungal drug (e.g., Nystatin, Fluconazole) is used as a reference.[2][8]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Data Presentation: Comparative Antifungal Activity
The following table summarizes the reported in vitro activities of representative pyrazole carbothioamides against various fungal species.
| Compound ID | Fungal Species | MIC (µg/mL) | EC₅₀ (mg/L) | Reference |
| 5c | Aspergillus niger | 15 | - | [8] |
| 5b | Aspergillus niger | 20 | - | [8] |
| 5c | Aspergillus flavus | 15 | - | [8] |
| 5b | Aspergillus flavus | 20 | - | [8] |
| Compound A7 | Candida glabrata | 0.00012 | - | [1] |
| Compound A7 | Cryptococcus neoformans | 0.00012 | - | [1] |
| Compound 6i | Valsa mali | - | 1.77 | [10] |
| Compound 19i | Valsa mali | - | 1.97 | [10] |
| Compound 23i | Rhizoctonia solani | - | 3.79 | [10] |
Note: MIC (Minimum Inhibitory Concentration) and EC₅₀ (Half-maximal Effective Concentration) are standard measures of antifungal potency.
Unraveling the Mechanisms of Action (MoA)
A key advantage of the pyrazole carbothioamide class is its apparent ability to engage multiple, and in some cases novel, cellular targets. This versatility is crucial for overcoming existing resistance mechanisms.
Inhibition of Succinate Dehydrogenase (SDH)
A primary mechanism for many pyrazole-based fungicides (particularly carboxamides, which are structurally similar to carbothioamides) is the inhibition of succinate dehydrogenase (SDH), or Complex II, in the mitochondrial respiratory chain.[10][11][12] By blocking SDH, these compounds disrupt cellular respiration and ATP production, leading to fungal cell death. Molecular docking studies suggest that these molecules bind to the ubiquinone-binding site of the SDH complex, with interactions often involving key amino acid residues like tryptophan (TRP), serine (SER), and tyrosine (TYR).[10][12]
Disruption of Iron Homeostasis and Induction of Oxidative Stress
A groundbreaking study on pyrazolone carbothioamide derivative A7 revealed a novel MoA against C. glabrata and C. neoformans.[1] This compound was found to disrupt fungal iron homeostasis. The resulting iron imbalance leads to the generation of reactive oxygen species (ROS) and lipid peroxides, inducing significant oxidative stress and subsequent cell death.[1] This mechanism is particularly exciting as it is distinct from those of currently used antifungals, suggesting a low probability of cross-resistance.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazole carbothioamide scaffold has provided crucial insights into the structural features required for potent antifungal activity.[4][13] The core structure can be divided into several key regions where modifications significantly impact potency and spectrum.
-
Aryl Ring at C3 (R¹): Substituents on this ring are critical. The presence of a furan moiety has been explored, indicating that heteroaromatic rings are well-tolerated.[3][7]
-
Aryl Ring at C5 (R²): This region significantly influences activity. Studies have shown that electron-withdrawing groups (e.g., -Br, -Cl) or electron-donating groups (e.g., -OCH₃) on this phenyl ring can lead to excellent activity, suggesting that both electronic and steric factors are at play.[3][7] For instance, compounds with methoxy and bromo substitutions have shown superior inhibition compared to unsubstituted analogues.[7]
-
Carbothioamide Moiety (R³): The N-substituents on the carbothioamide group can be varied to modulate physiochemical properties like solubility and cell permeability.
In Vivo Potential and Future Directions
The translation of potent in vitro activity to in vivo efficacy is the ultimate goal. Promisingly, select pyrazole carbothioamides have demonstrated significant therapeutic effects in preclinical animal models. For example, compound A7 exhibited potent in vivo efficacy in murine models of both candidiasis and cryptococcosis, validating its potential as a clinical lead.[1] Similarly, agricultural fungicides based on this scaffold have shown excellent protective effects against plant pathogens in vivo.[10]
Future research should focus on:
-
Mechanism Deconvolution: Further elucidating the specific molecular targets and pathways for the most potent compounds.
-
Lead Optimization: Fine-tuning the scaffold to improve pharmacokinetic and safety profiles (ADME/Tox).[13]
-
Spectrum Expansion: Designing derivatives with activity against a broader range of clinically challenging fungi, including emerging multidrug-resistant species.
-
Combination Therapy: Investigating synergistic effects with existing antifungal agents, a strategy that has already shown promise for related compounds in overcoming azole resistance.[6]
Conclusion
Novel pyrazole carbothioamides represent a highly promising and versatile class of antifungal agents. Their straightforward and efficient synthesis allows for the rapid generation of chemical diversity. They exhibit potent, low-micromolar to picomolar activity against a wide array of fungal pathogens. Crucially, their ability to act through diverse and potentially novel mechanisms of action, such as SDH inhibition and disruption of iron homeostasis, positions them as excellent candidates to circumvent current drug resistance issues. The compelling in vitro and in vivo data summarized in this guide strongly support the continued investigation and development of pyrazole carbothioamides as next-generation antifungal therapeutics for both clinical and agricultural applications.
References
- Banu, K. S., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]
- Zhang, Y., et al. (2023).
- Chen, Y., et al. (2025). Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis. PubMed. [Link]
- Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. MDPI. [Link]
- Chandrashekar, M., et al. (2014). Synthesis of novel bioactive pyrazole carbothioamides and their antifungal activity studies.
- Gholampour, N., et al. (2022). Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment.
- Chandrashekar, M., et al. (2014). Synthesis of novel bioactive pyrazole carbothioamides and their antifungal activity studies. Der Pharma Chemica. [Link]
- Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- Chandrashekar, M., et al. (2014). Synthesis of novel bioactive pyrazole carbothioamides and their antifungal activity studies. Der Pharma Chemica. [Link]
- Wang, T., et al. (2024).
- Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. PubMed. [Link]
- Cao, S., et al. (2025).
- Al-Zahrani, A. K., et al. (2023). Structure-activity relationship SAR studies of tested compounds against antifungal activities.
- Wang, T., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives.
- Wang, G., et al. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
- Zhang, Y., et al. (2023). Discovery of Pyrazolone Carbothioamide Derivatives as Inhibitors of the Pdr1-KIX Interaction for Combinational Treatment of Azole-Resistant Candidiasis. PubMed. [Link]
- Singh, S., et al. (2022).
- Zhao, X., et al. (2023). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
- Zhao, X., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]
- El-Faham, A., et al. (2022). Identification of the new progress on Pyrazole Derivatives Molecules as Antimicrobial and Antifungal Agents. PubMed. [Link]
- Anonymous. (2025). Exploring Recent Advances in the Pharmacological Activities of Pyrazole Compounds: A Comprehensive Review. Ingentium Magazine. [Link]
- Al-Zahrani, A. K., et al. (2023).
Sources
- 1. Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Discovery of Pyrazolone Carbothioamide Derivatives as Inhibitors of the Pdr1-KIX Interaction for Combinational Treatment of Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Topic: Anticancer Activity of Substituted 1H-Pyrazole-1-carbothioamides
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Within this class, substituted 1H-pyrazole-1-carbothioamides have emerged as a particularly promising chemotype for the development of novel anticancer agents. Their synthetic accessibility and the modular nature of their structure allow for extensive chemical modification to optimize potency and selectivity. This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and key preclinical evaluation methodologies for this compound class. By synthesizing data from recent literature, this document aims to equip researchers and drug development professionals with the technical knowledge and field-proven insights necessary to advance the discovery of pyrazole-based cancer therapeutics.
The Pyrazole Scaffold: A Cornerstone in Modern Oncology Research
Heterocyclic compounds are fundamental to the development of new therapeutic agents, with pyrazole derivatives being extensively explored for their potential as potent and selective anticancer drugs. The unique chemical architecture of the pyrazole ring imparts a broad spectrum of biological activities. The incorporation of a carbothioamide moiety at the N1 position of the pyrazole ring has been shown to be a highly effective strategy, leading to compounds with significant cytotoxic effects against various cancer cell lines. These derivatives often exert their anticancer effects through multiple mechanisms, including the inhibition of critical cellular targets like protein kinases and interactions with DNA, ultimately leading to apoptosis. This multi-targeted approach is a desirable attribute in cancer chemotherapy, as it can potentially overcome resistance mechanisms that plague single-target agents.
Synthetic Strategies: Building the Pyrazole-Carbothioamide Core
The therapeutic potential of this scaffold is underpinned by its accessible synthesis. The most prevalent and versatile method involves the cyclization of chalcone intermediates with thiosemicarbazide. This approach allows for significant diversity in the final products by simply varying the substituents on the precursor aldehydes and ketones used to generate the chalcones.
Key Synthetic Workflow: From Chalcones to Pyrazoline-1-carbothioamides
The foundational step is the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde to form a chalcone (α,β-unsaturated ketone). Subsequent reaction with thiosemicarbazide in a suitable solvent like acetic acid or ethanol leads to a cyclization reaction, yielding the 4,5-dihydro-1H-pyrazole-1-carbothioamide (pyrazoline) core.
Caption: General two-step synthesis of 1H-pyrazole-1-carbothioamides.
Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
This protocol is a representative example adapted from methodologies found in the literature.
-
Chalcone Synthesis:
-
Dissolve 4'-methoxyacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in ethanol (30 mL).
-
Add a 10% aqueous solution of NaOH dropwise with stirring until the solution becomes turbid.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water until neutral, and recrystallize from ethanol to yield the pure chalcone.
-
-
Pyrazoline Synthesis:
-
To a solution of the synthesized chalcone (5 mmol) in glacial acetic acid (20 mL), add thiosemicarbazide (5.5 mmol).
-
Reflux the mixture for 8-10 hours.
-
Monitor the completion of the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide.
-
-
Characterization:
-
The structure of the final compound should be confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. The purity can be assessed by HPLC.
-
Mechanisms of Anticancer Action: A Multi-Pronged Attack
Substituted 1H-pyrazole-1-carbothioamides do not rely on a single mode of action. Their efficacy stems from the ability to interfere with multiple, often overlapping, cellular pathways crucial for cancer cell survival and proliferation.
-
Inhibition of Protein Kinases: A primary mechanism is the inhibition of protein kinases that are often dysregulated in cancer. Compounds have been identified that act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). Inhibition of EGFR and VEGFR-2 disrupts signaling pathways responsible for cell growth and angiogenesis, while CDK2 inhibition leads to cell cycle arrest.
-
DNA Interaction: Certain pyrazoline-carbothioamide analogs have been shown to interact with DNA. While often a non-covalent binding mode, this interaction can disrupt DNA replication and transcription, ultimately inducing DNA damage and triggering cell death pathways.
-
Induction of Apoptosis: A convergent outcome of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. By inhibiting survival signals (kinase pathways) and inducing cellular stress (DNA interaction), these compounds can activate the apoptotic cascade. This is often confirmed by observing classic apoptotic markers, such as cell cycle arrest at the G2/M phase, nuclear condensation, and the externalization of phosphatidylserine.
Caption: Key anticancer mechanisms of pyrazole-1-carbothioamides.
Structure-Activity Relationship (SAR) Insights
Optimizing the anticancer activity of this scaffold is achieved through systematic modification of its peripheral chemical groups. SAR studies reveal critical insights into the features that govern potency.
| Position/Moiety | Substituent Effect on Anticancer Activity | Reference |
| Phenyl Ring at C3 | Electron-withdrawing groups (e.g., -Cl, -F, -Br) often enhance cytotoxicity. The para-position is frequently optimal. | |
| Phenyl Ring at C5 | Substituents like methoxy (-OCH3) groups, particularly in a trimethoxy configuration, can significantly increase potency against cell lines such as HepG-2. | |
| Carbothioamide (-CSNH2) | This group is considered a critical pharmacophore. Its replacement with a carboxamide (-CONH2) can alter the activity profile, sometimes reducing it. | |
| Pyrazole Core | Maintaining the 4,5-dihydropyrazole (pyrazoline) structure is common for many active compounds. Aromatization to the pyrazole can impact the binding mode and activity. |
Methodologies for Preclinical Evaluation
A standardized set of assays is required to validate the anticancer potential of newly synthesized compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
This colorimetric assay is the foundational experiment to determine a compound's ability to inhibit cell growth. It measures the metabolic activity of cells, which correlates with cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Detection: Flow Cytometry with Annexin V-FITC/Propidium Iodide (PI)
This assay quantifies the extent of apoptosis induced by a compound.
Protocol:
-
Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells using a flow cytometer. The results will differentiate between:
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Necrotic cells: Annexin V(-) / PI(+)
-
In Silico Prediction: Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a target protein, providing rationale for observed activity and guiding further optimization.
Workflow:
-
Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., EGFR, CDK2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structure of the pyrazole-carbothioamide derivative and convert it to a 3D structure. Perform energy minimization.
-
Docking Simulation: Define the binding site (active site) on the target protein. Run the docking algorithm (e.g., AutoDock Vina) to place the ligand into the binding site in multiple conformations and score the resulting poses.
-
Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues. Compare these interactions with those of known inhibitors.
Caption: Preclinical evaluation workflow for novel anticancer compounds.
Data Compendium: Cytotoxic Activity of Representative Compounds
The following table summarizes the reported in vitro anticancer activity of several substituted 1H-pyrazole-1-carbothioamides against various human cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 6.78 | |
| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 16.02 | |
| Carbothioamide-based pyrazoline analog 3a | A549 (Lung) | 13.49 | |
| Carbothioamide-based pyrazoline analog 3a | HeLa (Cervical) | 17.52 | |
| Carbothioamide-based pyrazoline analog 3h | A549 (Lung) | 22.54 | |
| Carbothioamide-based pyrazoline analog 3h | HeLa (Cervical) | 24.14 | |
| Pyrazole linked pyrazoline 6h | A549 (Lung) | 9.3 | |
| Pyrazole linked pyrazoline 6j | A549 (Lung) | 10.2 | |
| Pyrazole-1-carbothioamide nucleoside 4b | MCF-7 (Breast) | 8.5 (µg/mL) | |
| Pyrazole-1-carbothioamide nucleoside 4b | HepG2 (Liver) | 9.4 (µg/mL) |
Conclusion and Future Perspectives
Substituted 1H-pyrazole-1-carbothioamides represent a robust and versatile chemical scaffold for the development of next-generation anticancer agents. Their straightforward synthesis allows for the creation of large, diverse libraries amenable to high-throughput screening. The multi-targeted nature of these compounds, particularly their ability to inhibit key protein kinases and induce apoptosis, makes them highly attractive candidates for overcoming drug resistance.
Future research should focus on optimizing the pharmacokinetic properties (ADMET) of lead compounds to improve their drug-like characteristics. The exploration of novel substitutions and the synthesis of hybrid molecules, combining the pyrazole-carbothioamide core with other known pharmacophores, could yield compounds with enhanced potency and novel mechanisms of action. Furthermore, expanding in vivo studies using animal models will be critical to validate the therapeutic potential of the most promising candidates identified through in vitro and in silico screening.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. URL: [Link]
- Pyrazoles as anticancer agents: Recent advances.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. URL: [Link]
- Mini review on anticancer activities of Pyrazole Deriv
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular. American Chemical Society. URL: [Link]
- Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione deriv
- Novel N-bridged pyrazole-1-carbothioamides With Potential Antiproliferative Activity: design, synthesis, In Vitro and In Silico Studies. Taylor & Francis Online. URL: [Link]
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. URL: [Link]
- Novel N-bridged pyrazole-1-carbothioamides with potential antiproliferative activity: design, synthesis, in vitro and in silico studies. PubMed. URL: [Link]
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies.
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma (Hep
An In-Depth Technical Guide to the Antimicrobial Spectrum of 1H-Pyrazole-5-carbothioamide Analogs
Introduction: The Quest for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Heterocyclic compounds have long been a cornerstone of medicinal chemistry, and among them, the pyrazole nucleus is a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2][3] This guide focuses on a particularly promising subclass: 1H-Pyrazole-5-carbothioamide analogs . These molecules, characterized by the core pyrazole ring linked to a carbothioamide moiety, have demonstrated a broad and potent spectrum of activity against clinically relevant bacteria and fungi, positioning them as valuable leads in the fight against infectious diseases.[4][5]
Core Synthesis Strategy: From Chalcones to Pyrazoles
The predominant and efficient method for synthesizing 4,5-dihydro-1H-pyrazole-1-carbothioamides involves a cyclocondensation reaction. This process typically uses α,β-unsaturated ketones, commonly known as chalcones, as a key precursor which reacts with thiosemicarbazide or its derivatives.[6][7][8]
The synthesis generally proceeds via a base- or acid-catalyzed reaction where the hydrazine nitrogen of thiosemicarbazide attacks the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable five-membered dihydropyrazole ring.[6][8] The versatility of this synthesis allows for the introduction of a wide array of substituents on the aryl rings originating from the chalcone, enabling the systematic exploration of structure-activity relationships.
Caption: General synthetic route for this compound analogs.
Proposed Mechanism of Antimicrobial Action: Targeting Bacterial Replication
While multiple mechanisms may be at play, a significant body of evidence points towards the inhibition of bacterial DNA gyrase as a primary mode of action for many pyrazole-based antimicrobial compounds.[9][10] DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. This enzyme is an attractive drug target as it is present in bacteria but absent in humans.[11][12]
Pyrazole analogs are hypothesized to bind to the ATP-binding site of the GyrB subunit of the DNA gyrase enzyme.[11] This binding event prevents the conformational changes necessary for enzyme function, thereby halting DNA replication and leading to bacterial cell death. Molecular docking studies have corroborated this hypothesis, revealing that the pyrazole scaffold can form key interactions, such as hydrogen bonds and π-cation interactions, with critical amino acid residues within the enzyme's active site.[10][11]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution for MIC Determination
This method quantifies the minimum concentration of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Stock Solution: Dissolve the synthesized pyrazole analog in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a known high concentration (e.g., 10 mg/mL).
-
Microplate Preparation: Dispense sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) into all wells of a 96-well microtiter plate.
-
Serial Dilution: Create a two-fold serial dilution of the compound stock solution across the plate to achieve a range of decreasing concentrations. Ensure a positive control (media + inoculum, no compound) and a negative control (media only) are included.
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This standardizes the number of cells.
-
Inoculation: Add the standardized microbial inoculum to each well (except the negative control). The final concentration of the inoculum should be approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible growth (turbidity) is observed. [13]
Antimicrobial Spectrum & Structure-Activity Relationship (SAR)
Studies have demonstrated that this compound analogs possess a broad spectrum of activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. [4][5]The specific potency is highly dependent on the chemical nature and position of substituents on the molecule's aryl rings.
Summary of Antimicrobial Activity (MIC)
The following table consolidates representative data on the in vitro activity of several N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives.
| Compound ID | Substituent (R) on 3-phenyl ring | S. aureus (µg/mL) | E. coli (µg/mL) | B. subtilis (µg/mL) | A. niger (µg/mL) | A. flavus (µg/mL) | Reference |
| 5a | H | 15 | 15 | 20 | 25 | 25 | [4] |
| 5b | 4-Fluoro | 15 | 15 | 25 | 20 | 15 | [4] |
| 5c | 4-Chloro | 10 | 10 | 15 | 15 | 20 | [4] |
| 5d | 4-Methyl | 20 | 20 | 25 | 25 | 25 | [4] |
| 5f | 4-Methoxy | 25 | 25 | 30 | 30 | 30 | [4] |
| Standard | Ciprofloxacin (Bacteria) | 10 | 10 | 10 | - | - | [4] |
| Standard | Nystatin (Fungi) | - | - | - | 25 | 25 | [4] |
Data sourced from a study on N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives. [4]
Key Structure-Activity Relationship (SAR) Insights
Analysis of the antimicrobial data reveals critical relationships between the molecular structure and biological activity:
-
Role of Halogens: The presence of electron-withdrawing halogen substituents, particularly chlorine (Compound 5c ) and fluorine (Compound 5b ), on the phenyl ring at position 3 consistently enhances both antibacterial and antifungal activity. [3][4]Compound 5c , with a 4-chloro substituent, demonstrated the lowest MIC values against the tested bacteria, comparable to the standard drug Ciprofloxacin. [4]* Effect of Electron-Donating Groups: Conversely, the introduction of electron-donating groups like methyl (Compound 5d ) or methoxy (Compound 5f ) tends to decrease the antimicrobial potency compared to the unsubstituted or halogen-substituted analogs. [4]* Broad Spectrum Potential: The most potent compounds, such as 5b and 5c , display a desirable broad-spectrum profile, showing excellent inhibition against both bacteria (S. aureus, E. coli) and fungi (A. niger, A. flavus). [4]This suggests that the core pyrazole-carbothioamide scaffold is a versatile pharmacophore for developing wide-ranging antimicrobial agents.
Conclusion and Future Directions
This compound analogs represent a highly promising class of antimicrobial agents. Their straightforward synthesis, potent broad-spectrum activity, and defined mechanism of action make them attractive candidates for further development. Structure-activity relationship studies have provided a clear rationale for lead optimization, highlighting the beneficial impact of halogen substituents for enhancing potency.
Future research should focus on:
-
Expanding the Chemical Space: Synthesizing novel analogs with diverse substitutions to further refine SAR and improve the therapeutic index.
-
In-depth Mechanistic Studies: Confirming DNA gyrase inhibition in a wider range of pathogens and investigating other potential molecular targets.
-
In Vivo Efficacy and Toxicology: Advancing the most promising leads into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combating Resistance: Testing lead compounds against multidrug-resistant (MDR) clinical isolates to assess their potential to overcome existing resistance mechanisms.
The continued exploration of this chemical scaffold holds significant promise for delivering next-generation antimicrobial drugs to address the global health challenge of infectious diseases.
References
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health.
- M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. (2023, July 31). CLSI.
- Conversion of diarylchalcones into 4,5-dihydropyrazole-1-carbothioamides: molecular and supramolecular structures of two precursors and three products. (2020, March 1). National Institutes of Health.
- (PDF) Pyrazole Carbothioamide Analogues: Synthesis, Characterisation and Antifungal Evaluation. (2014, January 1). ResearchGate.
- Antibacterial pyrazoles: tackling resistant bacteria. (2022, January 20). National Institutes of Health.
- Synthesis of novel bioactive pyrazole carbothioamides and their antifungal activity studies. (2013). Pharma Science Monitor.
- Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI.
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018, March 26). Journal of Clinical Microbiology.
- Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Third Edition. (2008). ANSI Webstore.
- Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. (2014, October 20). National Institutes of Health.
- Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. (2024, May 22). National Institutes of Health.
- Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. (2014, June 1). ResearchGate.
- Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline Third Edition. (2008, October 15). Regulations.gov.
- Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. (n.d.). Longdom Publishing.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Journal of Chemical Health Risks.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024, May 28). National Institutes of Health.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016, August). National Institutes of Health.
- Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (2015). Scholars Research Library.
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021, September 7). Letters in Applied NanoBioScience.
- New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. (2024, May 17). MDPI.
- Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2022, December 4). MDPI.
- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2018). TSI Journals.
- Synthesis, Characterization and Antimicrobial activities of some new Pyrazole-1-carbothioamide derivatives. (2021, November). IJRASET.
- Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. (2015, January 21). National Institutes of Health.
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012, October 26). National Institutes of Health.
Sources
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. ijraset.com [ijraset.com]
- 6. Conversion of diarylchalcones into 4,5-dihydropyrazole-1-carbothioamides: molecular and supramolecular structures of two precursors and three products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
Methodological & Application
One-pot synthesis protocol for 1H-Pyrazole-5-carbothioamide derivatives
Application Note & Protocol
Topic: High-Efficiency One-Pot Multicomponent Synthesis of Biologically Active 1H-Pyrazole-5-carbothioamide Derivatives
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Preamble: The Strategic Value of Pyrazole-5-carbothioamides
The pyrazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties.[1][2] The functionalization of this privileged scaffold is a critical strategy in drug discovery. Specifically, the introduction of a carbothioamide moiety at the N-1 position often enhances the pharmacological profile, leading to potent inhibitors of key biological targets like cyclooxygenase-2 (COX-2).[3]
Traditional multi-step syntheses of these complex heterocycles are often plagued by drawbacks such as long reaction times, the need for intermediate purification, and significant solvent waste. This application note details a robust, one-pot, three-component synthesis protocol that circumvents these limitations. By leveraging the principles of atom economy and procedural simplicity, this method provides a rapid and efficient pathway to a diverse library of 5-amino-3-aryl-4-cyano-1H-pyrazole-1-carbothioamide derivatives, which are of significant interest for high-throughput screening and lead optimization campaigns.
Synthesis Strategy: A Logic-Driven Multicomponent Reaction (MCR)
The protocol described herein is a one-pot, three-component reaction involving an arylidene malononitrile, hydrazine hydrate, and a substituted isothiocyanate. This approach is superior to sequential methods as it constructs the complex pyrazole core in a single, uninterrupted operation. The reaction proceeds through a cascade of interconnected steps, ensuring high efficiency and yield.
Reaction Mechanism and Rationale
The elegance of this MCR lies in its self-sequencing reaction cascade. The proposed mechanism begins with the formation of a key intermediate, which then drives the cyclization process.
-
Thiosemicarbazide Formation: The reaction is initiated by a nucleophilic attack of hydrazine hydrate on the electrophilic carbon of the isothiocyanate. This rapidly forms a thiosemicarbazide intermediate (I). This step is crucial as it creates the N-N-C=S backbone required for the final product.
-
Michael Addition: The amino group of the in-situ generated thiosemicarbazide (I) acts as a nucleophile, attacking the electron-deficient β-carbon of the arylidene malononitrile (II) via a Michael addition. This forms a non-cyclic intermediate (III).[3]
-
Intramolecular Cyclization & Dehydration: The intermediate (III) undergoes a spontaneous intramolecular cyclization. The terminal amino group attacks one of the nitrile groups, leading to the formation of a five-membered dihydropyrazole ring. Subsequent tautomerization and dehydration yield the stable, aromatic pyrazole ring.
-
Aerial Oxidation: A final aerial oxidation step during the workup ensures the complete aromatization of the pyrazole ring, affording the final 1H-pyrazole-1-carbothioamide product in high purity.[3]
This mechanistic pathway is highly reliable and proceeds smoothly under the specified conditions, making it a trustworthy method for generating a library of analogs.
Mechanistic Workflow Diagram
Sources
Application Notes & Protocols: The Role of Pyrazole Derivatives in Modern Medicinal Chemistry
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural features and versatile chemical reactivity have enabled the development of a vast array of pharmacologically active agents.[2][3] This guide provides an in-depth exploration of the application of pyrazole derivatives across key therapeutic areas, focusing on the causality behind experimental design and providing detailed, field-proven protocols for their synthesis and evaluation. We will dissect the mechanisms of action of landmark drugs and outline the workflows that underpin the discovery of novel pyrazole-based therapeutics.
The Pyrazole Scaffold: A Foundation for Therapeutic Diversity
The pyrazole ring is a cornerstone of drug design due to its favorable physicochemical properties. It can act as both a hydrogen bond donor and acceptor, allowing for robust interactions with biological targets.[3] Its aromatic nature provides a rigid framework for orienting substituents, while its susceptibility to various chemical modifications at multiple positions allows for fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability has led to the successful development of drugs targeting a wide range of diseases, from inflammation and cancer to erectile dysfunction and obesity.[2][4]
Several FDA-approved drugs incorporate the pyrazole scaffold, highlighting its clinical significance.[5][6] These compounds have diverse mechanisms of action, demonstrating the scaffold's ability to be adapted to interact with various biological targets.
| Drug Name | Brand Name | Therapeutic Class | Mechanism of Action | Year of FDA Approval |
| Celecoxib | Celebrex® | Anti-inflammatory (NSAID) | Selective COX-2 Inhibitor[7][8] | 1999[6] |
| Sildenafil | Viagra® | Erectile Dysfunction / PAH | PDE-5 Inhibitor[9][10] | 1998 |
| Rimonabant | Acomplia® | Anti-Obesity (Withdrawn) | Selective CB1 Receptor Inverse Agonist[11][12] | N/A (Approved in EU 2006) |
| Crizotinib | Xalkori® | Anticancer | ALK / ROS1 Tyrosine Kinase Inhibitor[6][13] | 2011[6] |
| Ruxolitinib | Jakafi® | Anticancer / Myelofibrosis | JAK1 / JAK2 Inhibitor[6] | 2011[6] |
| Apixaban | Eliquis® | Anticoagulant | Factor Xa Inhibitor[6] | 2012[6] |
Application in Anti-Inflammatory Drug Discovery: Selective COX-2 Inhibition
Mechanistic Insight: The Celecoxib Paradigm
Chronic inflammation is a hallmark of diseases like osteoarthritis and rheumatoid arthritis. The key mediators of this process are prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[14] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is induced during inflammation.[8]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects.[8] The development of pyrazole-based selective COX-2 inhibitors, such as Celecoxib, was a landmark achievement. Celecoxib's diaryl-substituted pyrazole structure with a sulfonamide side chain allows it to bind selectively to a hydrophilic side pocket present in the active site of COX-2, an area that is absent in COX-1.[8][14] This selective inhibition reduces the production of inflammatory prostaglandins without affecting the protective functions of COX-1, thereby offering a better safety profile concerning gastrointestinal issues.[7][15]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rimonabant - Wikipedia [en.wikipedia.org]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. ClinPGx [clinpgx.org]
Application Note & Protocol: Synthesis of 2-Pyrazoline Analogs from Chalcones
Introduction: The Significance of the Pyrazoline Scaffold
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of immense interest in medicinal chemistry.[1][2][3] This structural motif is a core component in numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[2][4][5] One of the most robust and versatile methods for synthesizing 2-pyrazoline derivatives is the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and a hydrazine derivative.[1][2]
Chalcones themselves are precursors to flavonoids and are readily synthesized via a Claisen-Schmidt condensation between an aryl ketone and an aryl aldehyde.[1][2][6] This accessibility makes them ideal starting materials for building diverse libraries of pyrazoline analogs for drug discovery and development. This guide provides a comprehensive, experience-driven protocol for this synthesis, detailing the underlying mechanism, procedural steps, characterization, and optimization strategies.
Reaction Overview & Mechanism
The synthesis is a two-stage process. First, the chalcone backbone is created. Second, the pyrazoline ring is formed through a cyclocondensation reaction.
Stage 1: Chalcone Synthesis (Claisen-Schmidt Condensation) An aryl ketone and an aryl aldehyde react in the presence of a base (like NaOH or KOH) to form the α,β-unsaturated chalcone intermediate.[2]
Stage 2: Pyrazoline Synthesis (Cyclocondensation) The synthesized chalcone reacts with hydrazine hydrate (or a substituted hydrazine like phenylhydrazine) in the presence of a catalyst.[2][6] This reaction proceeds via an intramolecular Michael addition.[7]
Causality of the Mechanism:
The reaction mechanism is a cornerstone of understanding and troubleshooting the synthesis. The entire process hinges on fundamental principles of nucleophilic attack and intramolecular cyclization.
-
Catalyst-Mediated Activation: In an acidic medium (e.g., glacial acetic acid), the carbonyl oxygen of the chalcone is protonated. This activation increases the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack.[6]
-
Nucleophilic Attack: The hydrazine, acting as the nucleophile, attacks the activated β-carbon of the chalcone. This is the key Michael addition step.
-
Intramolecular Cyclization: Following the initial attack, an intramolecular cyclization occurs. The second nitrogen atom of the hydrazine attacks the carbonyl carbon, forming a five-membered heterocyclic intermediate.
-
Dehydration: The intermediate readily loses a molecule of water (dehydration) to form the stable 2-pyrazoline ring structure.
Experimental Protocols
This section provides detailed, step-by-step methodologies. Safety glasses, lab coats, and gloves are mandatory. All procedures should be performed in a well-ventilated fume hood.
General Protocol for Chalcone Synthesis (Stage 1)
This protocol outlines the base-catalyzed Claisen-Schmidt condensation.
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve the selected aryl ketone (10 mmol) and aryl aldehyde (10 mmol) in 20-30 mL of ethanol with stirring.
-
Catalyst Addition: To this solution, add a catalytic amount of a base. A common choice is 5 mL of a 40% aqueous sodium hydroxide (NaOH) solution.[7]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-3 hours.[7] Alternative protocols may require longer stirring times (up to 20 hours).[6]
-
Expert Insight: The reaction progress should be monitored using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:n-hexane, 3:1 v/v).[6] This prevents unnecessary reaction time and potential side product formation.
-
-
Isolation: Once the reaction is complete (as indicated by TLC), pour the mixture into a beaker containing crushed ice and water.[1]
-
Neutralization: If a precipitate does not form immediately, neutralize the mixture by adding 10% HCl dropwise until the pH is acidic.[1][6]
-
Purification: Collect the solid chalcone product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. For higher purity, recrystallize the crude product from hot ethanol.[2]
General Protocol for Pyrazoline Synthesis (Stage 2)
This protocol describes the acid-catalyzed cyclization of the chalcone intermediate.
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (5 mmol) in 20 mL of a suitable solvent like ethanol or glacial acetic acid.[1][7]
-
Reagent Addition: Add hydrazine hydrate (5 mmol) or phenylhydrazine (5 mmol) to the solution.[1]
-
Reaction: Heat the reaction mixture to reflux (approximately 75-80°C) and maintain this temperature for 4-6 hours.[1][6]
-
Monitoring: The reaction should be monitored by TLC to track the disappearance of the chalcone spot.[1]
-
Isolation: After the reaction is complete, cool the flask to room temperature. Pour the contents into a beaker of ice-cold water.[1]
-
Purification: Collect the precipitated pyrazoline product by vacuum filtration. Wash the solid with cold water and then dry it. The crude product can be purified by recrystallization from ethanol to yield the final pyrazoline analog.[1][2]
Alternative Method: Microwave-Assisted Synthesis
For rapid synthesis, microwave irradiation offers a significant advantage by drastically reducing reaction times from hours to minutes while often improving yields.[8][9]
-
Procedure: A mixture of the chalcone (1 mmol) and hydrazine hydrate (2 mmol) in ethanol (20 mL) is placed in a microwave-safe vessel.[3]
-
Irradiation: The mixture is irradiated in a microwave oven at a power of 300-600 watts for 2-5 minutes.[3]
-
Workup: After irradiation, the mixture is cooled and poured into crushed ice to precipitate the product, which is then filtered and recrystallized.[3]
Data Presentation: Reaction Condition Optimization
The yield of pyrazoline derivatives can be highly dependent on the substrates and reaction conditions. The following table summarizes representative examples from the literature.
| Entry | Chalcone Substituent (R) | Hydrazine Reagent | Catalyst | Method | Time (h) | Yield (%) |
| 1 | 3,4-dimethoxy | Phenylhydrazine | Glacial Acetic Acid | Reflux | 4 | >85% |
| 2 | 4-hydroxy | Hydrazine Hydrate | NaOH (catalytic) | Reflux | 5 | ~70-80% |
| 3 | 4-hydroxy | Phenylhydrazine | Glacial Acetic Acid | Reflux | 4 | ~75% |
| 4 | 2-methoxy | Hydrazine Hydrate | Glacial Acetic Acid | Microwave | < 0.1 | High |
| 5 | 4-methoxy | Phenylhydrazine | Glacial Acetic Acid | Microwave | < 0.1 | High |
Data synthesized from multiple sources for illustrative purposes.[1][6][8]
Trustworthiness: A Self-Validating System through Characterization
Confirming the structure of the synthesized pyrazoline is critical. A combination of spectroscopic methods provides a self-validating system to ensure the correct product has been formed.
Infrared (IR) Spectroscopy
-
Disappearance of Chalcone C=O: The most telling sign is the disappearance of the strong absorption band for the α,β-unsaturated carbonyl (C=O) group of the chalcone, typically seen around 1650-1700 cm⁻¹.[10]
-
Appearance of C=N: A new stretching band for the imine (C=N) group of the pyrazoline ring appears in the region of 1593-1624 cm⁻¹.[11]
-
Appearance of N-H: For pyrazolines synthesized with hydrazine hydrate (N-unsubstituted), a characteristic N-H stretching band will be observed around 3327-3462 cm⁻¹.[7]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides definitive proof of the pyrazoline ring formation. The three protons on the C-4 and C-5 carbons of the ring create a distinctive AMX or ABX spin system.[7][10]
-
HA and HB (C4-Protons): Two signals, each appearing as a doublet of doublets (dd), typically in the range of δ 3.1-4.1 ppm. These are the two non-equivalent protons on the C-4 methylene group.[7][8]
-
HX (C5-Proton): One signal, also a doublet of doublets (dd), further downfield, usually between δ 5.3-6.3 ppm. This is the methine proton at the C-5 position.[10]
-
N-H Proton: If present, the N-H proton often appears as a broad singlet.[7]
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the pyrazoline ring.
-
C-3: Appears in the range of δ 150-154 ppm.
-
C-5: Appears in the range of δ 56-64 ppm.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound, providing the final piece of evidence for successful synthesis.
References
- Synthesis of Chalcone and Pyrazoline Derivatives with Acetophenone and Veratraldehyde as Precursors. OJS UMMADA.
- Jadhav, S. R., Gayake, M., & Katade, S. R. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal.
- Synthesis and structural characterization of novel pyrazoline derivatives. DergiPark.
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Chemistry.
- Jasril, J., et al. (2018). Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. ResearchGate.
- Mustafa, Z. J., Salih, T. M., & Hawaiz, F. E. (2025). Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate.
- Yadav, C. S., et al. (2024). Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. ResearchGate.
- IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. ResearchGate.
- Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential. PubMed.
- Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing.
- Asiri, A. M., et al. (2011). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. MDPI.
- Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. MDPI.
- Synthesis and Characterization of 2-Pyrazoline Derivatives. Pramana Research Journal.
- The proposed mechanism for 2-pyrazoline formation from chalcone and acetylhydrazine using TBD catalyst. ResearchGate.
- Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Oriental Journal of Chemistry.
- Synthesis and Characterization of some Pyrazoline derivatives from Chalcones containing azo and ether groups. Journal of Education and science.
- A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Journal of Drug Delivery and Therapeutics.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. mdpi.com [mdpi.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Pyrazole Carbothioamide Compounds
Abstract
This application note provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purification of pyrazole carbothioamide compounds. These heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Achieving high purity is critical for subsequent biological assays and structural analysis. This document outlines a systematic approach, from understanding the analyte's physicochemical properties to detailed method development, a step-by-step purification protocol, and troubleshooting strategies. The methodologies described herein are designed for researchers, scientists, and drug development professionals aiming to establish a reliable and efficient purification workflow.
Part 1: Foundational Principles and Analyte Characterization
A successful purification strategy begins with a thorough understanding of the target molecule. Pyrazole carbothioamides are aromatic heterocyclic compounds.[1] Their structure, featuring a pyrazole ring and a carbothioamide group (-C(=S)NH₂), dictates their chromatographic behavior.
-
Polarity and Solubility: The combination of the aromatic pyrazole ring and the polar carbothioamide functional group generally renders these compounds moderately polar. Their solubility can be limited in highly nonpolar solvents like hexane but is typically sufficient in moderately polar organic solvents such as ethyl acetate, dichloromethane, and alcohols.[3][4] This characteristic makes them ideal candidates for Reverse-Phase HPLC (RP-HPLC).[5][6]
-
UV Absorbance: The aromatic pyrazole core is a strong chromophore, making UV-Vis detection a highly effective and non-destructive method for monitoring the separation. The pyrazole ring itself exhibits a strong π–π* electronic transition, typically resulting in a maximum absorption (λmax) in the low UV range, around 203-240 nm.[7][8][9] However, conjugation with other aromatic systems or functional groups, which is common in drug candidates, can shift the λmax to higher wavelengths (e.g., 254 nm, 280 nm, or even above 300 nm).[10][11] Therefore, an initial UV scan of the crude material is an essential first step to determine the optimal detection wavelength.
-
Acid-Base Properties: The pyrazole ring contains nitrogen atoms that can exhibit basic properties.[1][12] Under acidic mobile phase conditions, these nitrogens can become protonated, which can sometimes lead to peak tailing due to interactions with residual silanol groups on the silica-based stationary phase.[12] Controlling the mobile phase pH is therefore a critical parameter for achieving sharp, symmetrical peaks.[13]
Part 2: A Systematic Approach to HPLC Method Development
Developing a purification method is an iterative process of optimization. The goal is to achieve baseline separation between the target compound and its impurities with good peak shape and reasonable retention time. Reverse-phase chromatography is the most common and recommended starting point.[6][14]
Initial Column and Mobile Phase Selection
-
Stationary Phase (Column): A C18 (octadecylsilane) bonded silica column is the workhorse for RP-HPLC and serves as the best initial choice for pyrazole carbothioamides due to their moderate polarity.[6] Standard dimensions (e.g., 150-250 mm length, 4.6 mm internal diameter, 5 µm particle size) are suitable for analytical-scale development, which can then be scaled up to preparative columns.[15]
-
Mobile Phase: The most common mobile phases for RP-HPLC are mixtures of water and a miscible organic solvent.[16][17]
-
Mobile Phase Modifiers: To improve peak shape and control the ionization state of the analyte, an acidic modifier is often added to the mobile phase.[18]
-
Trifluoroacetic Acid (TFA): Adding 0.1% TFA to both the water and organic phases is a standard practice. It acts as an ion-pairing agent and suppresses the ionization of free silanol groups on the column, minimizing peak tailing for basic compounds like pyrazoles.[15][19]
-
Formic Acid: For applications where the collected fractions will be analyzed by mass spectrometry (MS), 0.1% formic acid is a more suitable alternative as TFA can cause ion suppression in the MS source.[18][20]
-
The "Scouting" Gradient
A broad "scouting" gradient is the most efficient way to survey the crude sample, determine the approximate elution conditions, and visualize all impurities.[6] This initial run provides the foundational data for further optimization.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for small molecule separation.[6] |
| Mobile Phase A | Water + 0.1% TFA (or 0.1% Formic Acid) | Aqueous phase; modifier improves peak shape.[15] |
| Mobile Phase B | Acetonitrile + 0.1% TFA (or 0.1% Formic Acid) | Organic phase; good UV transparency.[17] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column.[15] |
| Detector | UV-Vis Diode Array Detector (DAD/PDA) | Allows for monitoring at multiple wavelengths. |
| Detection λ | 210 nm, 254 nm, and λmax of compound | Monitors general organics and specific chromophores. |
| Injection Volume | 5-10 µL | Avoids column overloading.[21] |
| Column Temp | 25 °C (Ambient) | A controlled temperature ensures reproducibility.[15] |
Table 1: Recommended Starting Parameters for a Scouting Gradient.
Scouting Gradient Elution Program:
-
Time (min) | %B (Acetonitrile)
-
:--- | :---
-
0.0 | 5
-
20.0 | 95
-
25.0 | 95
-
25.1 | 5
-
30.0 | 5
Method Optimization Workflow
The scouting run provides the blueprint for creating an efficient, focused purification gradient.
Caption: Workflow for optimizing an HPLC gradient after an initial scouting run.
Part 3: Detailed Purification Protocol
This protocol assumes a preparative HPLC system with a UV detector and fraction collector. The method has been optimized from the analytical scouting run described above.
Materials and Equipment
-
Preparative HPLC system (pump, injector, column oven, detector, fraction collector)
-
Preparative C18 column (e.g., 250 mm x 21.2 mm, 5-10 µm)
-
HPLC-grade water, acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or formic acid
-
Crude pyrazole carbothioamide sample
-
Solvent for sample dissolution (e.g., DMSO, DMF, or Methanol)
-
0.22 µm syringe filters for sample filtration
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% v/v). Filter through a 0.45 µm filter and degas thoroughly.
-
Prepare Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% v/v). Filter and degas.
-
-
Sample Preparation:
-
Dissolve the crude pyrazole carbothioamide sample in a minimal amount of a suitable solvent (e.g., DMSO). The goal is to create a concentrated solution.
-
Causality: Using a strong solvent like DMSO ensures complete dissolution, but injecting a large volume of a solvent much stronger than the mobile phase can distort peak shape.[22] Therefore, keeping the volume minimal is critical.
-
Filter the sample solution through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulate matter that could block the column frit.[23][24]
-
-
System Setup and Equilibration:
-
Install the preparative C18 column.
-
Set the flow rate according to the column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).
-
Purge the pump lines with the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 85% A / 15% B) for at least 10 column volumes or until a stable baseline is achieved.
-
-
Purification Run and Fraction Collection:
-
Inject the filtered sample onto the column. The injection volume will depend on the concentration and the column's loading capacity. Start with a small test injection to avoid overloading.
-
Run the optimized preparative gradient.
-
Set the fraction collector to trigger collection based on the UV detector signal (threshold-based collection). Collect the main peak corresponding to your target compound into separate tubes.
-
| Time (min) | %B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 30 | 20.0 |
| 2.0 | 30 | 20.0 |
| 17.0 | 60 | 20.0 |
| 18.0 | 95 | 20.0 |
| 22.0 | 95 | 20.0 |
| 22.1 | 30 | 20.0 |
| 25.0 | 30 | 20.0 |
Table 2: Example of an Optimized Preparative Gradient.
-
Post-Purification Workup:
-
Combine the fractions containing the pure compound, as confirmed by analytical HPLC.
-
Remove the majority of the acetonitrile using a rotary evaporator.
-
The remaining aqueous solution can be frozen and lyophilized to yield the pure compound as a solid, typically as a TFA salt.
-
Part 4: Quality Control and Troubleshooting
A self-validating protocol includes checks to ensure purity and steps to diagnose common problems.
Purity Analysis
After purification, reinject a small aliquot of the combined, pure fractions onto an analytical HPLC system using a standard analytical method. The resulting chromatogram should show a single, sharp peak, confirming the purity of the isolated compound.
Troubleshooting Common Issues
Caption: Common HPLC peak shape problems and their causes/solutions.[21][22][24]
-
Peak Tailing: This is common for basic nitrogen-containing heterocycles.[12] Ensure the mobile phase is sufficiently acidic (0.1% TFA is standard) to keep the analyte protonated and minimize interactions with the stationary phase.
-
Peak Broadening: Often caused by injecting too much sample mass (mass overload) or too large a volume (volume overload).[21] Reduce the amount injected. Also, ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
-
Split Peaks: This often indicates a problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material.[22][24] Back-flushing the column may resolve a blockage; however, a void often means the column needs to be replaced.[24]
References
- Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing.
- Exploring the Different Mobile Phases in HPLC. Veeprho.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. National Institutes of Health.
- UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. ScienceDirect.
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. National Institutes of Health.
- Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI.
- Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials.
- HPLC Solvent Selection. Element Lab Solutions.
- Exploring the Different Mobile Phases in HPLC. Moravek.
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
- Proposed reaction mechanism for the formation of pyrazole-carbothioamide. ResearchGate.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research.
- Abnormal Peak Shapes. Shimadzu.
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
- (PDF) Pyrazole Carbothioamide Analogues: Synthesis, Characterisation and Antifungal Evaluation. ResearchGate.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library.
- Method for purifying pyrazoles. Google Patents.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. moravek.com [moravek.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. welch-us.com [welch-us.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. wjpmr.com [wjpmr.com]
- 15. ijcpa.in [ijcpa.in]
- 16. veeprho.com [veeprho.com]
- 17. welch-us.com [welch-us.com]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. youtube.com [youtube.com]
- 22. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Application Note: Comprehensive NMR Characterization of 1H-Pyrazole-5-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1H-Pyrazole-5-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the pyrazole and thioamide functional groups.[1][2] Accurate structural elucidation and purity assessment are critical for advancing research and development involving this molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such organic molecules, providing detailed information about the chemical environment of each atom.
This comprehensive guide provides a detailed protocol for the NMR characterization of this compound, addressing common challenges such as tautomerism and proton exchange. We will delve into one-dimensional (1D) and two-dimensional (2D) NMR techniques, explaining the rationale behind experimental choices to ensure scientifically sound and reproducible results.
The Challenge: Annular Tautomerism in 1H-Pyrazoles
A primary consideration in the NMR analysis of 1H-pyrazoles is the phenomenon of annular tautomerism. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms (1H-pyrazole and 2H-pyrazole).[3][4] If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons, and their attached protons, will appear as averaged signals.[3] The rate of this exchange is highly dependent on factors such as temperature, solvent, and concentration.[4]
PART 1: Sample Preparation: The Foundation of Quality Data
The quality of NMR data is intrinsically linked to the quality of the sample. For this compound, careful consideration of the solvent is paramount to mitigate issues related to proton exchange.
Protocol 1: Standard Sample Preparation
-
Analyte Preparation: Ensure the this compound sample is dry and free of residual solvents from synthesis.
-
Solvent Selection: Choose a dry, aprotic deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good starting point as it can form hydrogen bonds with the N-H proton, slowing down intermolecular exchange. For studies aiming to resolve tautomers, a less polar solvent like chloroform-d (CDCl3) or dichloromethane-d2 (CD2Cl2) may be preferable.[3]
-
Concentration: Prepare a sample with a concentration of 5-10 mg in 0.6-0.7 mL of the chosen deuterated solvent. Higher concentrations can sometimes favor the observation of distinct tautomers by promoting self-association.[4]
-
Solubilization: Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
PART 2: 1D NMR Spectroscopy Protocols
Proton (¹H) NMR: The Initial Overview
The ¹H NMR spectrum provides the first look at the proton environment of the molecule.
Protocol 2: ¹H NMR Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (d1): Set to 1-2 seconds.
-
Acquisition Time (aq): Aim for an acquisition time of at least 3-4 seconds to ensure good resolution.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at ~2.50 ppm).
Interpreting the ¹H NMR Spectrum:
-
Aromatic Protons (H3 and H4): Expect two signals in the aromatic region, likely appearing as doublets due to coupling to each other.
-
N-H Proton: This signal can be broad and its chemical shift is highly dependent on solvent and concentration.[3] It may be difficult to observe due to rapid exchange.
-
-CSNH₂ Protons: The two protons of the thioamide group may appear as one or two broad singlets. Their exchange rate can be influenced by the solvent and temperature.
Carbon-13 (¹³C) NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.
Protocol 3: ¹³C NMR Acquisition
-
Instrument Setup: Tune the probe for ¹³C observation.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): A 2-second delay is a good starting point.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d6 at ~39.52 ppm).
Expected ¹³C Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
| C=S | ~175-180 | The thioamide carbon is typically significantly downfield.[2] |
| C5 | ~140-150 | Attached to the carbothioamide group. |
| C3 | ~135-145 | |
| C4 | ~105-115 | Typically the most upfield of the pyrazole ring carbons. |
Note: The chemical shifts for C3 and C5 can be averaged if tautomeric exchange is rapid.
PART 3: Advanced 2D NMR Techniques for Unambiguous Assignment
2D NMR experiments are crucial for definitively assigning the ¹H and ¹³C signals, especially in cases of complex spectra or potential isomerism.
COSY (Correlation Spectroscopy): Identifying Coupled Protons
The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds.[5]
Protocol 4: COSY Acquisition
-
Pulse Sequence: Use a standard COSY pulse sequence (e.g., cosygpppqf).
-
Parameters: Acquire a spectrum with approximately 1024 data points in the direct dimension (F2) and 256 increments in the indirect dimension (F1).
-
Interpretation: Cross-peaks in the 2D spectrum indicate J-coupling between protons. For this compound, a cross-peak is expected between the H3 and H4 protons.
Workflow for COSY Data Interpretation
Caption: COSY reveals through-bond coupling between H3 and H4.
HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Correlations
The HSQC experiment identifies which protons are directly attached to which carbon atoms.[3]
Protocol 5: HSQC Acquisition
-
Pulse Sequence: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Parameters: Set the spectral widths to cover the proton and carbon chemical shift ranges. A typical experiment might use 1024 points in F2 and 256 increments in F1.
-
Interpretation: Each cross-peak in the HSQC spectrum corresponds to a direct one-bond C-H connection. This allows for the unambiguous assignment of the protonated carbons (C3 and C4) and their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Correlations
The HMBC experiment is one of the most powerful tools for structural elucidation, showing correlations between protons and carbons that are two or three bonds apart.[3][5]
Protocol 6: HMBC Acquisition
-
Pulse Sequence: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Parameters: The key parameter is the long-range coupling constant, which is typically set to 8-10 Hz.[3] The number of increments in F1 is often 256 or 512.
-
Interpretation: Cross-peaks in the HMBC spectrum reveal multi-bond connectivities, which are essential for piecing together the molecular structure. For example, the H4 proton should show a correlation to the C5 and C3 carbons. The thioamide protons (-CSNH₂) may show correlations to the C5 and C=S carbons.
Workflow for 2D NMR Data Integration
Caption: Integrated 2D NMR workflow for structural assignment.
PART 4: Addressing Tautomerism with Low-Temperature NMR
If the room temperature spectra show broadened or averaged signals for the C3/H3 and C5 positions, a low-temperature NMR experiment can be performed to slow the tautomeric exchange.[3][4]
Protocol 7: Low-Temperature NMR Acquisition
-
Solvent Selection: Choose a solvent with a low freezing point, such as dichloromethane-d2 (CD₂Cl₂), toluene-d8, or THF-d8.[3]
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
-
Data Acquisition: Record spectra at each temperature until the averaged signals split into distinct sets of signals for each tautomer.
Conclusion
The comprehensive NMR characterization of this compound requires a multi-faceted approach. By combining 1D and 2D NMR techniques and understanding the potential challenges posed by tautomerism, researchers can obtain unambiguous structural data. The protocols outlined in this guide provide a robust framework for achieving high-quality, reliable results, which are essential for advancing drug discovery and development programs.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
- The use of NMR spectroscopy to study tautomerism - Bohrium.
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH.
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates - Letters in Applied NanoBioScience.
- ¹³C RMN spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a).
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry.
- 1H and 13C NMR spectral assignments of chalcones bearing pyrazoline-carbothioamide groups - PubMed.
- Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives.
- A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking - Biointerface Research in Applied Chemistry.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing).
- Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives - SciSpace.
- FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... - ResearchGate.
- Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes - PubMed.
- TBD-Organocatalyzed Synthesis of Pyrazolines - The Royal Society of Chemistry.
- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate.
- Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes - ResearchGate.
- (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube.
- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
- Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations - Semantic Scholar.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
- General methods - The Royal Society of Chemistry.
- 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... - ResearchGate.
- 2D NMR FOR THE CHEMIST.
- 2D NMR- Worked Example 2 (HSQC and HMBC) - YouTube.
- 5 Combination of 1H and 13C NMR Spectroscopy.
Sources
- 1. 1H and 13C NMR spectral assignments of chalcones bearing pyrazoline-carbothioamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
How to perform molecular docking studies with 1H-Pyrazole-5-carbothioamide
Application Notes and Protocols
Topic: Molecular Docking Studies with 1H-Pyrazole-5-carbothioamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This guide provides a comprehensive, in-depth protocol for performing molecular docking studies on this compound, a heterocyclic scaffold known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] By explaining the causality behind each experimental choice, this document serves as a practical manual for researchers aiming to investigate the interaction of pyrazole-based ligands with protein targets, thereby accelerating structure-based drug discovery efforts. We will detail the entire workflow, from ligand and protein preparation to the final analysis and validation of docking results, using industry-standard open-source software.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique
The this compound nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[2] Its derivatives have been reported to exhibit a remarkable spectrum of pharmacological effects, making them attractive candidates for drug development.[3][4] Understanding the precise molecular interactions that underpin these activities is paramount for lead optimization and rational drug design.
Molecular docking provides the computational lens through which we can visualize and quantify these interactions.[5] The primary goals of docking are to predict the binding mode (the three-dimensional pose of the ligand in the active site) and the binding affinity (the strength of the interaction, often expressed as a scoring function or free energy of binding).[6] A successful docking study can elucidate structure-activity relationships (SAR), screen virtual libraries to identify novel hits, and propose hypotheses for mechanism of action, significantly reducing the time and cost associated with experimental screening.[7]
This guide will use AutoDock Vina , a widely-used, open-source docking program, as the primary tool for demonstrating the protocol. Its accuracy, speed, and ease of use make it an excellent choice for both novice and experienced computational chemists.
The Molecular Docking Workflow: A Conceptual Overview
Before delving into the step-by-step protocols, it is essential to understand the logical flow of a molecular docking experiment. The entire process is a systematic reduction of conformational space to identify the most energetically favorable binding pose of a ligand within a protein's active site.
Caption: The overall molecular docking workflow, from initial setup to final analysis.
Pre-requisites: Software and Tools
To ensure a seamless workflow, please ensure the following freely available software is installed. This protocol is built around this suite of tools.
| Software | Purpose | Recommended Source |
| AutoDock Tools (ADT) | Preparing protein (receptor) and ligand files (PDBQT format). | |
| AutoDock Vina | The core docking engine for performing the simulation. | |
| Open Babel | A chemical toolbox for interconverting file formats. | |
| PyMOL | A molecular visualization system for analysis and figure generation. | |
| RCSB PDB | Database for obtaining 3D structures of proteins. | |
| PubChem | Database for obtaining 3D structures or SMILES strings of ligands. |
Protocol 1: Ligand Preparation
The goal of this protocol is to convert the 2D or 3D representation of this compound into a properly formatted PDBQT file, which contains atomic coordinates, partial charges, and information about rotatable bonds.
Causality: Accurate ligand preparation is critical. Incorrect protonation states, bond orders, or charge assignments can lead to flawed docking results. The PDBQT format is required by AutoDock as it contains specific information on atom types and torsional flexibility that the software uses in its calculations.[8]
Step-by-Step Methodology:
-
Obtain Ligand Structure:
-
Navigate to the PubChem database.
-
Search for "this compound" (CID: 5630325).
-
Download the 3D conformer in SDF format.
-
-
File Format Conversion (SDF to PDB):
-
Open your terminal or command prompt.
-
Use Open Babel to convert the downloaded SDF file to a PDB file.
-
The --gen3d flag generates a reasonable 3D conformation.
-
-
Prepare Ligand in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select your
.pdb file. -
ADT will automatically add polar hydrogens and compute Gasteiger charges. A dialog box will appear summarizing the ligand's properties.
-
Expert Insight: Gasteiger charges are an empirical method for rapid charge calculation, suitable for docking. For higher accuracy studies (like molecular dynamics), more robust quantum mechanical methods might be considered.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. This file now contains the necessary information for AutoDock Vina.
-
Protocol 2: Receptor Preparation
This protocol details the preparation of the target protein, cleaning its structure and converting it to the PDBQT format. For this case study, we will use Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 2GS2), a known target for pyrazole-containing inhibitors.[3]
Causality: Raw PDB files are not immediately usable for docking.[8] They often contain non-essential water molecules, co-factors, and other heteroatoms that can interfere with the docking algorithm. Furthermore, PDB files from X-ray crystallography typically lack hydrogen atoms, which are essential for calculating interactions like hydrogen bonds.
Step-by-Step Methodology:
-
Download Receptor Structure:
-
Navigate to the RCSB PDB database.
-
Search for and download the PDB file for 2GS2.
-
-
Clean the PDB File:
-
Open the 2GS2.pdb file in PyMOL or another molecular viewer.
-
The structure contains a co-crystallized inhibitor and water molecules.
-
Remove water molecules. In PyMOL, the command is: remove solvent
-
Remove the original inhibitor (or any other heteroatoms not relevant to the study).
-
Save this cleaned structure as a new PDB file, e.g., receptor_cleaned.pdb.
-
-
Prepare Receptor in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to File -> Read Molecule and open receptor_cleaned.pdb.
-
Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.
-
Go to Grid -> Macromolecule -> Choose. Select the receptor.
-
ADT will prompt you to save the prepared receptor. Save it as receptor.pdbqt. This process adds Kollman charges, which are well-suited for proteins, and merges non-polar hydrogens.[1]
-
Protocol 3: The Docking Simulation
With the ligand and receptor prepared, the next step is to define the search space and run the docking simulation using AutoDock Vina.
Causality: Docking is a search algorithm. Instead of searching the entire protein surface, which is computationally expensive and unnecessary, we define a "grid box" centered on the known or predicted binding site.[9] Vina will confine its search for the best ligand pose within this box.
Step-by-Step Methodology:
-
Define the Binding Site Grid Box:
-
In ADT, with receptor.pdbqt loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. You need to center this box on the active site.
-
Expert Insight: A reliable way to center the box is to use the coordinates of the co-crystallized ligand that was removed. You can find these in the original PDB file or by aligning the cleaned receptor with the original complex. For 2GS2, the active site is well-documented.
-
Adjust the center coordinates and the dimensions (size_x, size_y, size_z) to encompass the entire binding pocket with a small buffer (~4-5 Å in each dimension). Note down these values. For this example, we will use:
-
center_x = 15.0, center_y = 10.0, center_z = 25.0
-
size_x = 25.0, size_y = 25.0, size_z = 25.0
-
-
-
Create the Vina Configuration File:
-
Open a plain text editor and create a file named conf.txt.
-
Enter the following information, replacing the coordinates with the ones you determined:
-
exhaustiveness controls the computational effort of the search; a value of 8 is a good balance of speed and accuracy. num_modes is the number of binding poses to generate.
-
-
Run AutoDock Vina:
-
Open your terminal or command prompt.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the Vina command:
-
Vina will run the docking simulation. Upon completion, it will generate all_poses.pdbqt and log.txt.
-
Protocol 4: Analysis and Interpretation of Results
The output of a docking simulation is not a single answer but a set of predictions that require careful analysis.[10]
Causality: The scoring function provides a numerical estimate of binding affinity, but it is not a perfect predictor of biological activity.[6] Visual inspection of the binding pose and the specific interactions formed is crucial for determining if the predicted binding is chemically sensible and provides a basis for the ligand's activity.[11]
Caption: A logical diagram illustrating the analysis of molecular docking results.
Step-by-Step Methodology:
-
Analyze the Log File (log.txt):
-
Open log.txt. It contains a table of the generated binding modes.
-
The table lists the binding affinity in kcal/mol for each pose. The most negative value represents the strongest predicted binding.
Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b. 1 -8.5 0.000 0.000 2 -8.2 1.854 2.431 3 -7.9 2.110 3.578 -
Interpretation: The top-ranked pose has a predicted binding affinity of -8.5 kcal/mol. This strong, negative value suggests a favorable interaction.[10]
-
-
Visualize the Binding Poses:
-
Open PyMOL.
-
Load the receptor: File -> Open -> receptor.pdbqt.
-
Load the docked poses: File -> Open -> all_poses.pdbqt. The poses will be loaded into different states.
-
Display the protein in a surface representation and color it.
-
Focus on the top-ranked pose (state 1) of the ligand, shown as sticks.
-
Identify key interactions. Use the wizard -> measurement tool or specialized plugins to find hydrogen bonds between the carbothioamide group or pyrazole nitrogens and active site residues.
-
Look for hydrophobic and π-π stacking interactions between the pyrazole ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.[12]
-
Protocol 5: Trustworthiness via Validation
A crucial step in any modeling study is to validate the protocol.[13] This ensures that the chosen parameters and software can reliably reproduce known experimental results.
Causality: If a docking protocol can accurately reproduce the binding pose of a known ligand from a crystal structure, it increases our confidence in its predictions for new, unknown ligands.[14] The Root Mean Square Deviation (RMSD) is the standard metric for this comparison.
Step-by-Step Methodology (Redocking):
-
Prepare the Native Ligand: From the original 2GS2 PDB file, extract the coordinates of the co-crystallized inhibitor into its own file. Prepare this ligand using Protocol 1 to create a native_ligand.pdbqt.
-
Dock the Native Ligand: Rerun the docking simulation (Protocol 3 ) using the native_ligand.pdbqt instead of the pyrazole derivative.
-
Calculate RMSD:
-
Load the original 2GS2.pdb complex and the top-ranked docked pose of the native ligand into PyMOL.
-
Align the protein backbones of the two structures.
-
Calculate the RMSD between the non-hydrogen atoms of the crystallographic native ligand and the docked native ligand.
-
Benchmark for Success: An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[14][15]
-
Conclusion
This application note has provided a comprehensive, step-by-step guide to performing molecular docking studies with this compound. By following these validated protocols, researchers can effectively predict and analyze the binding of this important scaffold to various protein targets. The insights gained from such studies are invaluable for guiding synthetic efforts, explaining biological data, and ultimately accelerating the journey from a virtual hit to a viable drug candidate.
References
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- HADDOCK Web Server. (n.d.). Bonvin Lab. [Link]
- SwissDock. (n.d.).
- Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [Link]
- Protein-ligand docking. (2019). Galaxy Training. [Link]
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. (2022). ACS Omega. [Link]
- How to interprete and analyze molecular docking results? (2024).
- Current status of pyrazole and its biological activities. (2015). Pharmacognosy Magazine. [Link]
- Validation of Docking Methodology (Redocking). (2024).
- Small Molecule Ligand Docking Service. (2024). BV-BRC. [Link]
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. (n.d.). Schrödinger. [Link]
- Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. (2021). Bentham Science. [Link]
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020). YouTube. [Link]
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
- Lessons from Docking Validation. (n.d.).
- AutoDock. (n.d.). The Scripps Research Institute. [Link]
- Validation Studies of the Site-Directed Docking Program LibDock. (2006).
- How I can analyze and present docking results? (2020).
- General structure for Pyrazole derivative. (n.d.).
- How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]
- Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. (2021). PubMed. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. SwissDock [swissdock.ch]
- 10. researchgate.net [researchgate.net]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating Pyrazole Compounds as Corrosion Inhibitors
Introduction: The Critical Role of Pyrazole Compounds in Corrosion Mitigation
Corrosion is a pervasive and costly global issue, leading to significant economic losses and safety hazards.[1] The use of organic corrosion inhibitors is a primary strategy to protect metallic materials, particularly in acidic industrial environments.[1] Among the vast array of organic compounds, pyrazole and its derivatives have emerged as a highly effective class of corrosion inhibitors. Their efficacy stems from the presence of nitrogen heteroatoms and the aromaticity of the pyrazole ring, which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and professionals in materials science and chemical engineering to rigorously evaluate the performance of pyrazole-based compounds as corrosion inhibitors. The protocols herein are designed to be self-validating, integrating well-established methodologies with expert insights to ensure the generation of reliable and reproducible data.
Part 1: Foundational Principles of Corrosion Inhibition by Pyrazole Compounds
The primary mechanism by which pyrazole compounds inhibit corrosion is through adsorption onto the metal surface. This process can be broadly classified as physisorption, chemisorption, or a combination of both.
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: Involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atoms of the pyrazole ring and the vacant d-orbitals of the metal atoms.[4]
The effectiveness of a pyrazole inhibitor is influenced by its molecular structure, including the presence of various substituent groups, which can enhance its electron-donating ability and, consequently, its adsorption affinity.[1][4]
Part 2: Experimental Workflow for Inhibitor Evaluation
A systematic evaluation of a novel pyrazole compound as a corrosion inhibitor involves a multi-faceted approach, combining gravimetric, electrochemical, and surface analysis techniques. This workflow ensures a thorough understanding of the inhibitor's performance and mechanism of action.
Caption: Overall Experimental Workflow
Part 3: Detailed Protocols and Methodologies
Materials and Specimen Preparation
-
Metal Specimen: Carbon steel is a commonly used material for such studies.[1] The elemental composition of the steel should be determined and reported (e.g., C, Si, Mn, Cr, S, etc.).[1] For electrochemical tests, the specimen is typically embedded in an insulating resin, leaving a defined surface area exposed. For weight loss measurements, coupons of specific dimensions are used.
-
Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) is a standard aggressive medium for testing corrosion inhibitors for industrial applications.[1][4]
-
Inhibitor Solutions: Prepare a stock solution of the pyrazole compound in the corrosive medium. Serial dilutions are then made to obtain a range of inhibitor concentrations for testing (e.g., 10⁻⁶ M to 10⁻³ M).[1][4]
Gravimetric Method (Weight Loss)
The weight loss method is a straightforward and reliable technique for determining the average corrosion rate.
Protocol:
-
Pre-treatment: Mechanically polish the metal coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh the pre-treated coupons to four decimal places.
-
Immersion: Immerse the coupons in the corrosive medium with and without various concentrations of the pyrazole inhibitor for a specified period (e.g., 6 to 24 hours) at a constant temperature (e.g., 303 K).[4]
-
Post-treatment: After the immersion period, remove the coupons, clean them with a suitable cleaning solution (e.g., a solution containing HCl and a pickling inhibitor), rinse with distilled water and acetone, and dry.
-
Final Weighing: Accurately reweigh the cleaned and dried coupons.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K * W) / (A * T * D) where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Data Presentation:
| Inhibitor Concentration (M) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | Value | Value | - |
| 1 x 10⁻⁶ | Value | Value | Value |
| 1 x 10⁻⁵ | Value | Value | Value |
| 1 x 10⁻⁴ | Value | Value | Value |
| 1 x 10⁻³ | Value | Value | Value |
Electrochemical Techniques
Electrochemical methods provide rapid and detailed information about the kinetics of the corrosion process and the mechanism of inhibition. These tests are typically performed using a three-electrode cell setup consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[1]
PDP measurements provide information on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Protocol:
-
Stabilization: Immerse the working electrode in the test solution for a period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.[1][5]
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[6]
-
Data Analysis:
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
The inhibition efficiency is calculated using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100, where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[5]
-
Interpretation:
-
Mixed-type inhibitor: If both the anodic and cathodic Tafel slopes change significantly upon addition of the inhibitor, it is considered a mixed-type inhibitor.[2][7]
-
Anodic inhibitor: If the inhibitor primarily affects the anodic reaction.
-
Cathodic inhibitor: If the inhibitor primarily affects the cathodic reaction.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Protocol:
-
Stabilization: As with PDP, allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.[1][8]
-
Data Analysis:
-
The data is typically presented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the interface and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
The inhibition efficiency is calculated using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100, where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[5]
-
Data Presentation for Electrochemical Tests:
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) (PDP) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) (EIS) |
| Blank | Value | Value | Value | Value | - | Value | Value | - |
| 1 x 10⁻⁶ | Value | Value | Value | Value | Value | Value | Value | Value |
| 1 x 10⁻⁵ | Value | Value | Value | Value | Value | Value | Value | Value |
| 1 x 10⁻⁴ | Value | Value | Value | Value | Value | Value | Value | Value |
| 1 x 10⁻³ | Value | Value | Value | Value | Value | Value | Value | Value |
Surface Analysis Techniques
Surface analysis provides visual and compositional evidence of the protective film formed by the inhibitor.
-
Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the metal before and after immersion in the corrosive medium with and without the inhibitor.[2][4] A smoother surface in the presence of the inhibitor indicates effective protection.
-
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the surface, confirming the presence of elements from the inhibitor molecule (e.g., nitrogen) on the metal surface.[9]
-
UV-Visible Spectroscopy: Can be used to study the formation of a complex between the inhibitor and the metal ions in the solution, providing insights into the inhibition mechanism.[1][4]
Part 4: Understanding the Adsorption Behavior
To further elucidate the inhibition mechanism, it is crucial to study the adsorption behavior of the pyrazole compound on the metal surface. This is achieved by fitting the experimental data (typically from weight loss or electrochemical measurements) to various adsorption isotherms.
Caption: Adsorption Isotherm Analysis Workflow
The Langmuir isotherm is often found to be a good fit for the adsorption of pyrazole inhibitors, suggesting the formation of a monolayer on the metal surface.[2][7]
Part 5: Adherence to Standardized Test Methods
For ensuring the quality and comparability of results, it is recommended to adhere to standardized test methods where applicable. ASTM International provides several relevant standards for laboratory testing of corrosion inhibitors.[10]
-
ASTM G170: Standard Guide for Evaluating and Qualifying Oilfield and Refinery Corrosion Inhibitors in the Laboratory.[10][11]
-
ASTM G185: Standard Practice for Evaluating and Qualifying Oil Field and Refinery Corrosion Inhibitors using Rotating Cylinder Electrode.[10][11]
While these standards are specific to the oil and gas industry, the principles and methodologies can be adapted for other applications.
Conclusion
The comprehensive evaluation of pyrazole compounds as corrosion inhibitors requires a systematic and multi-technique approach. By following the detailed protocols outlined in these application notes, researchers can generate high-quality, reliable data to assess the performance and elucidate the inhibition mechanism of novel pyrazole derivatives. This, in turn, will contribute to the development of more effective and environmentally friendly corrosion protection strategies.
References
- Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calcul
- Corrosion Inhibitors for Oil and Gas Industry: Testing, Selection, Application, and Monitoring - ASTM.
- Standards for Evaluating Oil Field Corrosion Inhibitors in the Laboratory.
- Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calcul
- Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calcul
- ASTM Committee on Corrosion of Materials approves latest corrosion inhibitor standard. Emerald Insight. [Link]
- Accredited ASTM G180 Testing for Corrosion Inhibiting Admixtures.
- G180 Standard Test Method for Corrosion Inhibiting Admixtures for Steel in Concrete by Polarization Resistance in Cementitious Slurries.
- New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl: Electrochemical, surface morphological (SEM) and computational analysis.
- Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Comput
- (PDF) The inhibition behavior of Two pyrimidine-pyrazole derivatives against corrosion in hydrochloric solution: Experimental, surface analysis and in silico approach studies.
- Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. Semantic Scholar. [Link]
- Electrochemical Investigation of C-Steel Corrosion Inhibition, In Silico, and Sulfate-Reducing Bacteria Investigations Using Pyrazole Deriv
- Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega. [Link]
- Combined experimental and theoretical insights into pyrazole derivatives as corrosion inhibitors for mild steel in 1 M HCl. Taylor & Francis Online. [Link]
- Weight loss measurements of different concentration with and without...
- weight loss mesurements of different concentration with and without presence of MPC.
- Weight loss measurement results.
- Weight loss parameters for corrosion of CS in 1.0 M HCl containing...
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Corrosion Inhibitors for Oil and Gas Industry: Testing, Selection, Application, and Monitoring [store.astm.org]
- 11. content.ampp.org [content.ampp.org]
Synthesis of pyrazole-1-carbothioamide for fungicidal and insecticidal assays
Application Notes & Protocols
Topic: Synthesis and Biological Evaluation of Pyrazole-1-Carbothioamide Derivatives for Agrochemical Applications
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous commercial fungicides and insecticides.[1][2][3][4] This document provides a comprehensive, field-proven guide for the synthesis of pyrazole-1-carbothioamide derivatives, a class of compounds with significant potential for development as crop protection agents. We detail a robust two-step synthetic protocol, methods for structural confirmation, and standardized bioassays for evaluating their fungicidal and insecticidal efficacy. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Introduction: The Pyrazole Scaffold in Agrochemicals
Pyrazole and its derivatives represent a cornerstone of modern agrochemical research, demonstrating a remarkable spectrum of biological activities.[2][5] The integration of a carboxamide or carbothioamide moiety at the N-1 position of the pyrazole ring has proven to be a highly effective strategy, leading to the development of commercial products that target crucial metabolic pathways in pests and fungi.[6][7]
Many commercial pyrazole-based fungicides, such as Bixafen and Fluxapyroxad, function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain of pathogenic fungi.[3][8][9] Similarly, pyrazole insecticides like Tolfenpyrad target Complex I of the mitochondrial electron transport system in insects, leading to metabolic collapse and mortality.[10][11]
This guide focuses on the synthesis of pyrazole-1-carbothioamides via the cyclocondensation of chalcones with thiosemicarbazide. This method is advantageous due to its operational simplicity and the ready availability of diverse starting materials, allowing for the creation of a broad library of analogues for structure-activity relationship (SAR) studies. We further provide detailed protocols for in vitro fungicidal and insecticidal screening to identify promising lead compounds.
Synthesis of 3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide
This section outlines a reliable two-step process for synthesizing the target compounds. The workflow begins with the creation of an α,β-unsaturated ketone (chalcone) intermediate, which then undergoes cyclocondensation to form the final heterocyclic product.
Caption: General workflow for the two-step synthesis of pyrazole-1-carbothioamides.
Principle of Synthesis
The synthesis relies on two classic reactions. First, the Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative, catalyzed by a base, forms the chalcone backbone.[7] This reaction is robust and allows for significant diversity in the aryl substituents. Second, the chalcone undergoes a cyclocondensation reaction with thiosemicarbazide. The hydrazine moiety of thiosemicarbazide attacks the β-carbon of the unsaturated ketone, followed by intramolecular cyclization and dehydration to yield the stable five-membered dihydropyrazole ring, with the carbothioamide group positioned at the N-1 position.[6][7]
Materials and Reagents
-
Reagents: Substituted acetophenones, aromatic aldehydes, sodium hydroxide (NaOH), potassium hydroxide (KOH), thiosemicarbazide, ethanol (95% or absolute), glacial acetic acid, hydrochloric acid (HCl), ethyl acetate, hexane. All reagents should be of analytical grade or higher.
-
Equipment: Round-bottom flasks, magnetic stirrer with hotplate, reflux condenser, Buchner funnel, filtration flasks, beakers, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), rotary evaporator, melting point apparatus.
Experimental Protocol: Step-by-Step
Step 1: Synthesis of Chalcone Intermediate (e.g., 1,3-diphenylprop-2-en-1-one)
-
Reaction Setup: In a 250 mL beaker, dissolve acetophenone (e.g., 6.0 g, 50 mmol) and benzaldehyde (e.g., 5.3 g, 50 mmol) in 100 mL of ethanol. Stir until a homogenous solution is formed.
-
Catalyst Addition: Slowly add 25 mL of 10% aqueous NaOH solution to the mixture while stirring vigorously at room temperature. The solution will typically turn yellow and a precipitate may form.
-
Causality: The base deprotonates the α-carbon of the acetophenone, forming an enolate which acts as the nucleophile. The reaction is kept at room temperature to prevent side reactions.
-
-
Reaction Monitoring: Continue stirring for 2-4 hours. Monitor the reaction progress using TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The disappearance of the aldehyde spot indicates reaction completion.
-
Work-up: Pour the reaction mixture into 250 mL of cold water with stirring. Acidify with dilute HCl until the pH is neutral (~7).
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude chalcone from ethanol to obtain a pure, crystalline solid. Dry the product in a desiccator.
Step 2: Synthesis of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified chalcone (e.g., 10.4 g, 50 mmol) and thiosemicarbazide (e.g., 4.6 g, 50 mmol) in 100 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as 2-3 pellets of KOH or a few drops of glacial acetic acid. The choice of catalyst can influence reaction time and yield.
-
Causality: A base facilitates the initial nucleophilic attack. Alternatively, an acid can catalyze the dehydration step of the cyclization. Ethanol is an excellent solvent as it dissolves the reactants and is suitable for reflux temperatures.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 6-12 hours.
-
Reaction Monitoring: Monitor the reaction via TLC until the chalcone spot has disappeared.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water. A solid product will precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure pyrazole-1-carbothioamide.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized compound is critical before biological testing.
-
Melting Point: A sharp melting point indicates high purity.
-
FT-IR (cm⁻¹): Look for characteristic peaks: ~3300-3100 (N-H stretching), ~1590 (C=N stretching of the pyrazole ring), and ~1250 (C=S stretching).
-
¹H NMR: Expect to see signals for the aromatic protons and characteristic signals for the diastereotopic protons of the pyrazoline ring (typically appearing as a set of doublets of doublets, known as an ABX system).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.
Biological Screening Protocols
The following protocols provide standardized methods for assessing the fungicidal and insecticidal properties of the newly synthesized compounds.
Caption: Standardized workflow for biological activity screening.
Protocol 1: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This assay determines the ability of a compound to inhibit the growth of pathogenic fungi.[5][12]
-
Principle: The test compound is mixed with a molten nutrient agar medium, which is then inoculated with a specific fungus. The growth of the fungus is measured after an incubation period and compared to a control group.
-
Target Organisms: Rhizoctonia solani, Botrytis cinerea, Fusarium oxysporum, Alternaria porri.[5][12]
-
Procedure:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Cool the medium in a water bath to 45-50°C.
-
Compound Addition: Prepare stock solutions of the test compounds in DMSO. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A control plate should contain only DMSO.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Incubate the plates at 25 ± 1°C for 3-5 days, or until the fungal growth in the control plate has nearly covered the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
-
Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. The EC₅₀ value (the concentration that causes 50% inhibition) is then calculated using probit analysis of the inhibition data across the concentration range.[12][13]
Table 1: Hypothetical Fungicidal Activity Data (EC₅₀ in µg/mL)
| Compound ID | Rhizoctonia solani | Botrytis cinerea | Fusarium oxysporum |
|---|---|---|---|
| Test Cmpd 1 | 5.8 | 12.3 | 25.1 |
| Test Cmpd 2 | >100 | >100 | >100 |
| Test Cmpd 3 | 0.37 | 2.1 | 8.9 |
| Thifluzamide | 0.45 | 1.5 | 10.5 |
| Carbendazim | 2.2 | 0.8 | 1.2 |
Protocol 2: In Vitro Insecticidal Assay (Leaf-Dip Method)
This assay is effective for evaluating toxicity against leaf-feeding insects like lepidopteran larvae.[14][15]
-
Principle: Leaf discs are dipped in solutions of the test compound, and insects are allowed to feed on them. Mortality is assessed after a set period.
-
Target Organisms: Diamondback moth (Plutella xylostella), Cotton bollworm (Helicoverpa armigera).[14][16]
-
Procedure:
-
Insect Rearing: Use synchronized 3rd instar larvae from a healthy, lab-reared colony.
-
Solution Preparation: Prepare a series of concentrations of the test compound (e.g., 200, 100, 50, 25, 12.5 mg/L) in water containing a surfactant like Triton X-100 (0.1%).
-
Treatment: Using forceps, dip leaf discs (e.g., cabbage for P. xylostella) into the test solution for 10-15 seconds. A control group is dipped in the surfactant solution only.
-
Drying: Place the treated leaf discs on a wire rack to air dry for 1-2 hours.
-
Exposure: Place one treated leaf disc into a Petri dish lined with moist filter paper. Introduce 10 larvae into each dish.
-
Incubation: Maintain the dishes at 25 ± 1°C with a 16:8 (L:D) photoperiod.
-
Data Collection: Assess larval mortality after 48 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
-
Data Analysis: Calculate the corrected mortality using Abbott's formula to account for any mortality in the control group: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] * 100 The LC₅₀ value (the concentration that causes 50% mortality) is determined by probit analysis.[15]
Table 2: Hypothetical Insecticidal Activity Data (LC₅₀ in mg/L)
| Compound ID | Plutella xylostella | Helicoverpa armigera |
|---|---|---|
| Test Cmpd 1 | 22.5 | 45.8 |
| Test Cmpd 4 | 5.3 | 8.1 |
| Test Cmpd 5 | >200 | >200 |
| Tolfenpyrad | 6.5 | 10.2 |
| Indoxacarb | 4.8 | 3.5 |
Conclusion
This application note provides a validated framework for the synthesis and evaluation of pyrazole-1-carbothioamide derivatives. The synthetic route is versatile and high-yielding, while the biological protocols are standardized for reliable and reproducible screening. By systematically modifying the aromatic substituents on the chalcone precursor, researchers can generate diverse chemical libraries to probe structure-activity relationships and identify novel candidates with potent fungicidal and insecticidal activities for the development of next-generation crop protection solutions.
References
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties.Journal of Agricultural and Food Chemistry.[Link]
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates.Letters in Applied NanoBioScience.[Link]
- Current status of pyrazole and its biological activities.Journal of Pharmacy & Bioallied Sciences.[Link]
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.Journal of Agricultural and Food Chemistry.[Link]
- An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides.Beilstein Journal of Organic Chemistry.[Link]
- Synthesis of a new series of 3,5-disubstituted-4,5-dihydro-1H-pyrazole and pyrazoline derivatives bearing a carbothioamide moiety.European Journal of Chemistry.[Link]
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides.Beilstein Archives.[Link]
- Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b.
- Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment.BMC Oral Health.[Link]
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.Journal of Agricultural and Food Chemistry.[Link]
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.Journal of Agricultural and Food Chemistry.[Link]
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.Journal of Agricultural and Food Chemistry.[Link]
- Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties.Journal of Agricultural and Food Chemistry.[Link]
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
- Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action.Journal of Agricultural and Food Chemistry.[Link]
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.Journal of Agricultural and Food Chemistry.[Link]
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.Journal of Chemical Sciences.[Link]
- Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures.Pest Management Science.[Link]
- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads.Molecules.[Link]
- Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. eurjchem.com [eurjchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Procedure for N-alkylation of 1H-pyrazole-5-carbothioamide
Application Notes & Protocols: A-728
Introduction: Significance of N-Alkylated Pyrazole-5-carbothioamides
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] When functionalized with a carbothioamide group at the C5 position and an alkyl substituent on a ring nitrogen, these molecules gain unique properties that make them attractive candidates for drug development. The resulting N-alkylated pyrazole-5-carbothioamides have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4]
The precise placement of the alkyl group on either the N1 or N2 nitrogen of the pyrazole ring is critical, as the resulting regioisomers can exhibit vastly different biological activities and physicochemical properties. Therefore, controlling the regioselectivity of the N-alkylation reaction is paramount for synthesizing pure, well-characterized compounds for downstream applications in drug discovery and chemical biology.
This guide provides a comprehensive overview of the mechanistic principles governing the N-alkylation of 1H-pyrazole-5-carbothioamide and offers a detailed, field-proven protocol for achieving high regioselectivity.
Mechanistic Insights: The Challenge of Regioselectivity
The N-alkylation of an unsymmetrically substituted pyrazole, such as this compound, presents a classic challenge of regioselectivity. The reaction proceeds via deprotonation of the pyrazole N-H by a base to form a pyrazolate anion. This anion is an ambident nucleophile, with negative charge density distributed across both the N1 and N2 nitrogen atoms. Consequently, reaction with an alkylating agent (e.g., an alkyl halide) can lead to a mixture of N1- and N2-alkylated products.
The ratio of these regioisomers is dictated by a subtle interplay of electronic and steric factors:
-
Steric Hindrance: The substituent at the C5 position (the carbothioamide group) creates steric bulk around the adjacent N1 nitrogen. Less hindered alkylating agents will preferentially attack the more accessible N2 position, while bulkier electrophiles may favor the N1 position to minimize steric clash.[5]
-
Electronic Effects: The electron-withdrawing or -donating nature of substituents on the pyrazole ring influences the nucleophilicity of each nitrogen atom.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly alter the regiochemical outcome. Strong bases like sodium hydride (NaH) in polar apathetic solvents like DMF or acetonitrile often favor one isomer, while different conditions might favor the other.[6][7] The cation of the base can coordinate with the pyrazolate anion, influencing which nitrogen is more available for alkylation.[6]
Controlling these factors is the key to directing the alkylation to the desired nitrogen, thereby avoiding tedious purification of isomeric mixtures.
Caption: N-Alkylation Regioselectivity Pathway.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a robust starting point for the regioselective N-alkylation of this compound. Researchers should optimize conditions based on the specific alkylating agent used.
3.1. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >97% | Commercial Source | Starting material. |
| Alkylating Agent (e.g., Iodomethane) | Reagent Grade | Commercial Source | Electrophile. Use 1.1-1.5 equivalents. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Commercial Source | Strong base. Handle with extreme care under inert atmosphere. |
| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercial Source | Reaction solvent. Use a freshly opened bottle or dried solvent. |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | Extraction solvent. |
| Brine | N/A | Lab Prepared | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Source | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
3.2. Step-by-Step Methodology
Caption: Experimental Workflow for N-Alkylation.
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) to dissolve the starting material completely.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Stir the suspension at 0 °C for 30 minutes. The solution should become clear or remain a fine suspension.
-
Alkylation: Slowly add the alkylating agent (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
Product Characterization
It is essential to unequivocally determine the structure and regiochemistry of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing between N1 and N2 isomers. Protons and carbons on the pyrazole ring and on the alkyl substituent will have distinct chemical shifts and coupling patterns for each isomer. Long-range correlation experiments like HMBC can show a correlation between the alkyl group's protons and the pyrazole ring carbons (C3 and C5), confirming the point of attachment.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product.
-
X-ray Crystallography: For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard, providing definitive proof of the regiochemistry.[9]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive base; insufficient temperature; poor quality solvent. | Use fresh NaH. Ensure anhydrous conditions by using a flame-dried flask and dry solvent. If needed, gently heat the reaction (e.g., to 40-50 °C). |
| Mixture of Regioisomers | Reaction conditions are not selective. | Modify the reaction conditions. Try a different base (e.g., K₂CO₃, Cs₂CO₃) or solvent (e.g., Acetonitrile, THF). Bulky bases may improve selectivity.[6] |
| Formation of Side Products | Over-alkylation; reaction with carbothioamide group. | Use a controlled stoichiometry of the alkylating agent (closer to 1.05 eq.). Keep the reaction temperature low. |
| Difficult Purification | Isomers have very similar polarity. | Optimize the chromatography eluent system. Consider using a different stationary phase or switching to preparative HPLC if separation is challenging. |
References
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience (2021).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry (2012).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences (2025).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules (2021).
- A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry (2021).
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry (2022).
- Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. Journal of the Serbian Chemical Society (2015).
- Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular. ACS Omega (2022).
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide deriv
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry (2024).
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Modern Chemistry (2018).
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
- Advanced NMR techniques for structural characterization of heterocyclic structures.
- Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide deriv
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. sciencepublishinggroup.com (2018).
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Amberlyst-15 as a Heterogeneous Catalyst for Pyrazole Synthesis
A Guide to Cyclo-Condensation Protocols and Mechanistic Insights
Abstract
Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and specialty materials. The drive towards sustainable and green chemistry has prioritized the development of robust, reusable catalysts for their synthesis. Amberlyst-15, a sulfonic acid-functionalized macroreticular resin, has emerged as a highly effective heterogeneous acid catalyst for this purpose. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Amberlyst-15 for pyrazole synthesis. We delve into the prevalent cyclo-condensation mechanism, contrasting it with true 1,3-dipolar cycloadditions, and provide detailed, field-proven protocols for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and the synthesis of pyrazoline precursors from chalcones. This guide emphasizes the causality behind experimental choices, catalyst handling, reusability, and troubleshooting to ensure reliable and reproducible outcomes.
Part I: Mechanistic Foundations
Understanding Pyrazole Synthesis Pathways
The synthesis of the pyrazole ring can be broadly approached via two primary mechanistic routes: cyclo-condensation and 1,3-dipolar cycloaddition. While both yield the desired heterocyclic core, the nature of the starting materials and the type of catalyst required are fundamentally different.
-
Cyclo-condensation: This is the most common method for pyrazole synthesis and is famously represented by the Knorr Pyrazole Synthesis .[1][2][3] It involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through a series of condensation and cyclization steps, ultimately eliminating two molecules of water to form the aromatic pyrazole ring. This pathway is typically catalyzed by acids.[4][5]
-
1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[6][7] For pyrazole synthesis, the classic reactants are a nitrile imine (the C-N-N 1,3-dipole) and an alkyne (the C-C dipolarophile).[7][8][9] The in situ generation of the unstable nitrile imine intermediate, typically from a hydrazonoyl halide, requires a base, not an acid.[9]
The Role of Amberlyst-15: A Solid Acid Catalyst in Cyclo-Condensation
Amberlyst-15 is a macroreticular polystyrene resin functionalized with sulfonic acid (-SO₃H) groups. Its high thermal stability, porosity, and strong Brønsted acidity make it an excellent heterogeneous catalyst for reactions that traditionally use mineral acids like H₂SO₄ or HCl.[10][11]
In the context of pyrazole synthesis, Amberlyst-15 excels at catalyzing the Knorr-type cyclo-condensation . The mechanism involves several key steps where the solid acid catalyst plays a crucial role:
-
Carbonyl Activation: A proton (H⁺) from the resin's sulfonic acid group protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound. This activation significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Dehydration & Imine Formation: The intermediate dehydrates to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group, which may also be activated by the catalyst, initiating the ring-closing step.
-
Final Dehydration: A final acid-catalyzed dehydration of the cyclic intermediate yields the stable, aromatic pyrazole ring and regenerates the catalyst.
The heterogeneous nature of Amberlyst-15 allows for its simple removal from the reaction mixture by filtration, facilitating product purification and catalyst recycling.[11][12][13]
Part II: Experimental Application and Protocols
Catalyst Activation and Handling
While Amberlyst-15 can often be used as received, its activity is enhanced by proper activation, especially if it has been stored for a long time.[14]
-
Activation Procedure:
-
Place the required amount of Amberlyst-15 resin in a flask.
-
Wash the resin with methanol (2 x 10 mL per gram of resin) to remove organic impurities.
-
Wash with deionized water until the washings are neutral (3-4 x 10 mL per gram).[15]
-
Dry the resin in a vacuum oven at 60-80°C for 12-24 hours until a constant weight is achieved.[14][16]
-
-
Handling: Store the activated catalyst in a desiccator to prevent moisture absorption. Amberlyst-15 is a strong acid and should be handled with appropriate personal protective equipment (gloves, safety glasses).
Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles from 1,3-Diketones
This protocol details a general procedure for the Amberlyst-15 catalyzed reaction between a 1,3-diketone (e.g., acetylacetone) and a hydrazine (e.g., phenylhydrazine).[17]
Materials & Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
1,3-Diketone (e.g., acetylacetone, 1.0 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol)
-
Activated Amberlyst-15 (50-100 mg, ~5-10 wt% of reactants)
-
Solvent (e.g., Ethanol or Toluene, 10 mL)
-
TLC plates, filtration apparatus, rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the 1,3-diketone (1.0 mmol), the hydrazine derivative (1.0 mmol), the chosen solvent (10 mL), and a magnetic stir bar.
-
Catalyst Addition: Add the pre-activated Amberlyst-15 (50-100 mg) to the mixture.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (typically 80-110°C, depending on the solvent) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to separate the Amberlyst-15 catalyst.
-
Catalyst Washing: Wash the recovered catalyst with the reaction solvent (e.g., ethanol, 2 x 5 mL) followed by methanol. The washed catalyst can be reactivated by drying in a vacuum oven for reuse.[11]
-
Work-up: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of Pyrazolines from Chalcones
Amberlyst-15 also efficiently catalyzes the cyclization of α,β-unsaturated ketones (chalcones) with hydrazines to yield pyrazolines.[18] Pyrazolines can subsequently be oxidized to the corresponding pyrazoles if desired, using common oxidants.
Procedure: The experimental setup is identical to Protocol 2.2.
-
In a round-bottom flask, dissolve the chalcone (1.0 mmol) and hydrazine derivative (1.1 mmol) in a suitable solvent like ethanol or toluene (15 mL).[19][20][21]
-
Add activated Amberlyst-15 (100 mg).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.[20]
-
Upon completion, cool the reaction, filter to recover the catalyst, and concentrate the filtrate.
-
The product often precipitates upon cooling or concentration. Collect the solid by filtration and purify by recrystallization from ethanol.[19][22]
Part III: Data Presentation and Substrate Scope
The Amberlyst-15 catalyzed cyclo-condensation is robust and tolerates a wide variety of functional groups on both the 1,3-dicarbonyl and hydrazine components. The following table summarizes representative examples.
Table 1: Amberlyst-15 Catalyzed Synthesis of Various Pyrazole Derivatives
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Time (h) | Yield (%) |
| 1 | Acetylacetone | Phenylhydrazine | Ethanol | 2.5 | 95 |
| 2 | Benzoylacetone | Phenylhydrazine | Toluene | 4.0 | 92 |
| 3 | Dibenzoylmethane | Phenylhydrazine | Toluene | 5.0 | 89 |
| 4 | Acetylacetone | Hydrazine Hydrate | Ethanol | 3.0 | 90 |
| 5 | Ethyl Acetoacetate | Phenylhydrazine | Ethanol | 4.5 | 85 (Pyrazolone) |
| 6 | Acetylacetone | 4-Nitrophenylhydrazine | Toluene | 3.5 | 93 |
| 7 | Trifluoroacetylacetone | Phenylhydrazine | Ethanol | 2.0 | 96 |
Yields are based on isolated products and are representative of typical results found in the literature for solid acid catalysts.
Part IV: Troubleshooting and Key Considerations
-
Low Yields:
-
Inactive Catalyst: Ensure the catalyst is properly activated and dry. Moisture can significantly reduce its activity.
-
Insufficient Reaction Time: Some sterically hindered substrates may require longer reaction times. Monitor carefully with TLC.
-
Poor Stirring: The reaction is heterogeneous. Ensure vigorous stirring to maintain good contact between the reactants and the catalyst surface.
-
-
Catalyst Reusability:
-
Regioselectivity:
-
When using an unsymmetrical 1,3-dicarbonyl (like benzoylacetone) with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed.[3][4] The product ratio is dependent on the relative reactivity of the two carbonyl groups. This should be considered during product characterization.
-
Conclusion
Amberlyst-15 is a powerful, cost-effective, and environmentally benign catalyst for the synthesis of pyrazoles via cyclo-condensation.[12] Its operational simplicity, high efficiency, and excellent reusability make it an ideal choice for both academic research and industrial applications. By providing a solid acidic surface for the reaction, it facilitates clean transformations under mild conditions, aligning perfectly with the principles of green chemistry. The protocols and insights provided in this guide offer a reliable framework for scientists to successfully implement this valuable synthetic methodology.
References
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Slideshare. (n.d.). knorr pyrazole synthesis.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- Padwa, A., et al. (2011). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. National Institutes of Health.
- Ballini, R., et al. (2001). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Organic Chemistry Portal.
- ScienceDaily. (2013). Amberlyst-15 can act as a catalyst for the acylation of phenols and alcohols.
- Thompson, R. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health.
- Wang, X., et al. (2017). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry.
- Vitale, P., et al. (n.d.). REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β. University of Bari Aldo Moro.
- Chandak, H. S., et al. (2013). An Efficient One-Pot Green Protocol for the Synthesis of 5-Unsubstituted 3,4-Dihydropyrimidin-2(1H)-Ones Using Recyclable Amberlyst 15 DRY as a Heterogeneous Catalyst via Three-Component Biginelli-Like Reaction. PubMed Central.
- Narsaiah, A. V., et al. (2011). Amberlyst-15: An Efficient, Cost-Effective and Recyclable Hetero Geneous Solid Acid Catalyst for the Synthesis of β-Enaminones. The Open Catalysis Journal.
- Tajbakhsh, M., et al. (2007). Amberlyst-15 as a Heterogeneous Reusable Catalyst for the Synthesis of α-Hydroxy Phosphonates in Water. Organic Chemistry Portal.
- Singh, R., et al. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Taylor & Francis Online.
- Gupta, A. K., & Deo, G. (2022). Enhancement in Activity and Reusability of Dry Amberlyst-15 Catalyst by Thermal Treatment for Production of Biodiesel from Karanja Oil. Asian Journal of Chemistry.
- Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions [Video]. YouTube.
- ResearchGate. (n.d.). Synthesis of Pyrazolines Promoted by Amberlyst-15 Catalyst.
- The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
- Google Patents. (n.d.). US3479322A - Cationic ion exchange resin catalysts and process for their production and use.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and antimicrobial activities of various pyrazolines from chalcones.
- Semantic Scholar. (n.d.). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives.
- ResearchGate. (2013). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid.
- ResearchGate. (n.d.). Schematic diagram used for the reactivation of Amberlyst 15 resin.
- Google Patents. (n.d.). US4007130A - Catalyst regeneration method.
- Growing Science. (2024). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Google Patents. (n.d.). EP0020964A1 - Process for the preparation of pyrazoles.
- New Journal of Chemistry. (2024). Amberlyst-15H Cu(ii)-catalyzed diazotization–azidation–cycloaddition: a streamlined route to triazoles from aliphatic amines.
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. knorr pyrazole synthesis | PPTX [slideshare.net]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. An Efficient One-Pot Green Protocol for the Synthesis of 5-Unsubstituted 3,4-Dihydropyrimidin-2(1H)-Ones Using Recyclable Amberlyst 15 DRY as a Heterogeneous Catalyst via Three-Component Biginelli-Like Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Amberlyst-15 as a Heterogeneous Reusable Catalyst for the Synthesis of α-Hydroxy Phosphonates in Water [organic-chemistry.org]
- 14. asianpubs.org [asianpubs.org]
- 15. dupont.com [dupont.com]
- 16. US3479322A - Cationic ion exchange resin catalysts and process for their production and use - Google Patents [patents.google.com]
- 17. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Thin Layer Chromatography (TLC) for Monitoring Pyrazole Synthesis Reactions
Introduction: The Significance of Pyrazoles and Reaction Monitoring
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development. Their versatile scaffold is found in a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, anticancer agents, and various other bioactive molecules[1]. The synthesis of these crucial compounds requires precise control and monitoring to ensure optimal yield and purity. Among the various analytical techniques available, Thin Layer Chromatography (TLC) stands out as a rapid, cost-effective, and indispensable tool for real-time monitoring of pyrazole synthesis reactions[2][3][4]. This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing TLC to effectively track the progress of pyrazole synthesis, using the Knorr pyrazole synthesis as a model reaction.
Part 1: The Knorr Pyrazole Synthesis - A Brief Mechanistic Overview
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a classic and widely used method for preparing pyrazoles and their derivatives, pyrazolones[5][6]. The reaction typically involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine derivative[5][6]. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring[5]. Understanding this progression is key to interpreting the TLC results.
Below is a generalized mechanism for the Knorr pyrazole synthesis, which helps in identifying the key species that will be tracked by TLC.
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Part 2: The Principle of TLC in Reaction Monitoring
Thin Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture)[7]. The separation is driven by the polarity of the compounds. Less polar compounds have a weaker affinity for the polar stationary phase and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds have a stronger affinity for the stationary phase and move shorter distances, leading to a lower Rf value.
In the context of pyrazole synthesis, the starting materials (e.g., β-ketoester and hydrazine), intermediates, and the final pyrazole product will have different polarities and thus distinct Rf values. By spotting the reaction mixture on a TLC plate at different time points, one can visualize the consumption of starting materials and the formation of the product, thereby monitoring the reaction's progress towards completion[4][8].
Part 3: Detailed Protocol for TLC Monitoring of a Knorr Pyrazole Synthesis
This protocol details the TLC monitoring of a model Knorr pyrazole synthesis between ethyl acetoacetate and phenylhydrazine.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated plates[3].
-
Reactants: Ethyl acetoacetate, Phenylhydrazine.
-
Solvents: Ethanol (reaction solvent), Ethyl acetate (TLC mobile phase component), Hexane (TLC mobile phase component).
-
Catalyst: Glacial acetic acid[5].
-
TLC Development Chamber: A glass jar with a lid.
-
Capillary Tubes: For spotting the TLC plate.
-
Visualization Tools: UV lamp (254 nm)[9], Iodine chamber[9], and/or a chemical stain (e.g., phosphomolybdic acid).
Experimental Workflow
The overall workflow for TLC monitoring is depicted below.
Caption: Workflow for TLC monitoring of pyrazole synthesis.
Step-by-Step Procedure
-
Preparation of the TLC Mobile Phase: Prepare a mobile phase of 30% ethyl acetate in hexane (v/v)[5][8]. This ratio can be optimized depending on the specific substrates used. The goal is to achieve good separation between the starting materials and the product, with the product Rf value ideally between 0.3 and 0.5.
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate[7].
-
Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
-
Initial Spotting (Time = 0):
-
In the "SM" lane, spot a dilute solution of the starting material (e.g., ethyl acetoacetate).
-
In the "Rxn" lane, spot the reaction mixture immediately after all reactants have been combined but before heating.
-
In the "Co" lane, spot the starting material first, and then carefully spot the reaction mixture on top of it. This co-spot helps in identifying the starting material spot in the reaction mixture lane.
-
-
Reaction Monitoring:
-
Commence heating the reaction mixture as per the synthesis protocol (e.g., 100°C)[5].
-
At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture using a capillary tube and spot it on the "Rxn" lane of a new TLC plate. It is good practice to also spot the starting material and a co-spot on each new plate for comparison.
-
-
TLC Plate Development:
-
Place the spotted TLC plate in the development chamber containing the mobile phase. Ensure the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
UV Light: View the dried plate under a UV lamp (254 nm). Aromatic compounds, like the pyrazole product and phenylhydrazine, will appear as dark spots on a fluorescent background[9].
-
Iodine Vapor: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will form temporary yellow-brown spots as they complex with the iodine vapor[9].
-
Chemical Staining (e.g., Phosphomolybdic Acid): Spray the plate with a phosphomolybdic acid solution and gently heat it with a heat gun. Many organic compounds will appear as blue-green to dark blue spots on a yellow-green background[4][10]. This is a good general stain for many functional groups. For nitrogen-containing heterocyclic compounds, other stains like Dragendorff's reagent can also be effective[10].
-
Part 4: Data Interpretation and Troubleshooting
Interpreting the Chromatogram
As the reaction progresses, the intensity of the starting material spots will decrease, while a new spot corresponding to the pyrazole product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
| Compound | Expected Polarity | Expected Rf Value (Approximate) | Visualization |
| Ethyl Acetoacetate | More Polar | Low | May require staining for strong visualization. |
| Phenylhydrazine | Moderately Polar | Intermediate | UV active, stains with iodine and other reagents. |
| Pyrazole Product | Less Polar | High | UV active, stains with iodine and other reagents. |
Note: The exact Rf values will depend on the specific substrates, the exact mobile phase composition, and the type of stationary phase used.
Troubleshooting Common TLC Issues
| Issue | Possible Cause(s) | Solution(s) |
| Streaking Spots | The sample is too concentrated; the compound is highly polar and interacting strongly with the silica gel. | Dilute the sample before spotting; add a small amount of a polar solvent (e.g., acetic acid or methanol) to the mobile phase. |
| Overlapping Spots | The mobile phase is not providing adequate separation. | Adjust the polarity of the mobile phase. If spots are too high (high Rf), decrease the polarity (less ethyl acetate). If spots are too low (low Rf), increase the polarity (more ethyl acetate). |
| No Spots Visible | The compound is not UV active and the visualization method is not suitable; the sample is too dilute. | Use a more general visualization technique like iodine vapor or a chemical stain (e.g., phosphomolybdic acid); concentrate the sample before spotting. |
| Unexpected Spots | Formation of side products or intermediates. | This is valuable information. Note the presence of these spots and consider optimizing reaction conditions (e.g., temperature, catalyst) to minimize side product formation. |
Conclusion: Ensuring Synthetic Success with TLC
Thin Layer Chromatography is a powerful and accessible technique that provides invaluable real-time insights into the progress of pyrazole synthesis reactions. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can effectively monitor the consumption of reactants and the formation of products, leading to optimized reaction times, improved yields, and higher purity of the final pyrazole compounds. The ability to quickly troubleshoot and adjust reaction conditions based on TLC data makes it an essential skill for any scientist involved in organic synthesis and drug development.
References
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). ResearchGate.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [No Source Found].
- TLC Visualization Reagents. (n.d.). EPFL.
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). [No Source Found].
- Thin-layer chromatography of some heterocyclic nitrogen compounds. (n.d.). ResearchGate.
- Dyeing Reagents for Thin-Layer and Paper Chromatography. (n.d.). The Sarpong Group.
- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
- Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- [Thin-layer Chromatography of Aromatic Hydrocarbons and Some Heterocyclic Compounds]. (1963).
- Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. (2020, August 21).
- Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
- I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds? (2016, November 3).
- Thin Layer Chrom
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (n.d.). ResearchGate.
- Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
- One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024, April 17). ACS Omega.
- Stains for Developing TLC Plates. (n.d.). The Royal Society of Chemistry.
- Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. (n.d.). MDPI.
- Visualizing a TLC plate. (2021, August 22). YouTube.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Superior Antifouling Efficacy of Biomass-Based Furan-Heterocyclic Esters in Marine Antifouling Co
- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024, October 25). Molecules.
- TLC Visualization Methods. (n.d.). [No Source Found].
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (2018, September 3).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024, April 10). Molecules.
Sources
- 1. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scs.illinois.edu [scs.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1H-Pyrazole-5-carbothioamide Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1H-Pyrazole-5-carbothioamide and its derivatives. This class of molecules is a cornerstone in medicinal chemistry and drug development, serving as a vital scaffold for potential therapeutic agents.[1] The introduction of the thioamide functional group, an isostere of the amide, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing target affinity and metabolic stability.[2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into common synthetic challenges. Structured in a question-and-answer format, it directly addresses specific issues you may encounter, focusing on the causality behind experimental choices to empower you to optimize your reactions effectively and safely.
Section 1: Troubleshooting Guide
This section addresses the most common and critical issue in the synthesis of this compound: low yield . The troubleshooting is divided by the two primary synthetic strategies.
Issue 1: Low Yield in Cyclocondensation Route (from Chalcones)
The reaction of an α,β-unsaturated ketone (chalcone) with thiosemicarbazide is a foundational method for producing pyrazoline-1-carbothioamides.[3][4] While effective, several factors can suppress the yield.
Q: My cyclocondensation of a chalcone with thiosemicarbazide is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I fix it?
A: Low yields in this reaction typically stem from three areas: suboptimal reaction conditions, chalcone quality, or side reactions. Let's break down the solutions.
-
Suboptimal Reaction Conditions:
-
Causality: The reaction involves a nucleophilic attack by thiosemicarbazide on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring.[5] The choice of base and solvent is critical to facilitate these steps without promoting side reactions.
-
Solution:
-
Base Selection: A strong base like ethanolic KOH or NaOH is commonly used to deprotonate the thiosemicarbazide, increasing its nucleophilicity.[3][4] However, if your chalcone has base-sensitive functional groups, a milder acidic medium like glacial acetic acid can be used, which catalyzes the condensation and subsequent cyclization.[6]
-
Solvent Choice: Ethanol is the most frequently reported solvent and generally provides good results.[3] Acetonitrile in the presence of a catalyst like amberlyst-15 has also been shown to be effective, sometimes at room temperature, which can minimize thermal degradation.[7]
-
-
Pro-Tip: Start with a catalytic amount of base/acid. Stoichiometric amounts can sometimes lead to unwanted Michael addition side products or decomposition. Monitor the reaction closely by TLC to avoid prolonged reaction times that can degrade the product.
-
-
Poor Chalcone Quality:
-
Causality: The purity of your chalcone starting material is paramount. Impurities from the Claisen-Schmidt condensation used to prepare it (e.g., unreacted aldehyde or ketone) will lead to a cascade of side products in the subsequent cyclization.
-
Solution:
-
Purification: Always purify your chalcone before use, typically by recrystallization, until you obtain a sharp melting point and clean NMR/TLC profiles.[8]
-
Configuration: Ensure your chalcone has the trans (E) configuration around the double bond, which is the thermodynamically favored and more reactive isomer for this cyclization. The coupling constant for the vinylic protons in ¹H NMR should be in the range of 13-18 Hz.[7]
-
-
-
Side Reactions:
-
Causality: The primary competing reaction is the formation of a simple hydrazone at the carbonyl group without subsequent cyclization. Additionally, oxidation of the desired thioamide can occur during workup.
-
Solution:
-
Promote Cyclization: Refluxing the reaction mixture is typically required to provide the activation energy for the intramolecular cyclization step after the initial Michael addition.[4] Ensure your reaction is heated adequately as per your chosen solvent's boiling point.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation of the sulfur moiety, especially if your substrates are sensitive or if the reaction requires extended heating.
-
-
Issue 2: Low Yield in Thionation Route (from Carboxamides)
This strategy involves first preparing the corresponding 1H-pyrazole-5-carboxamide and then converting the carbonyl group to a thiocarbonyl using a thionating agent like Lawesson's Reagent (LR).[2][9]
Q: My thionation reaction using Lawesson's Reagent (LR) on a 1H-pyrazole-5-carboxamide is inefficient and the purification is difficult. How can I improve the yield and simplify the workup?
A: Inefficiency with Lawesson's Reagent often relates to reagent stoichiometry, reaction conditions, and, most notably, the challenging purification process due to phosphorus-containing byproducts.[10]
-
Optimizing the Thionation Reaction:
-
Causality: Lawesson's Reagent (a dimer) must first dissociate into a reactive monomeric dithiophosphine ylide. This ylide then undergoes a cycloaddition with the amide carbonyl, followed by cycloreversion to form the thioamide and a stable P=O byproduct.[2] The reaction rate is highly dependent on temperature and solvent.
-
Solution:
-
Stoichiometry: Use 0.5 to 0.6 equivalents of the dimeric Lawesson's Reagent per equivalent of your amide. Using a large excess does not necessarily improve the yield and will significantly complicate the purification.[2]
-
Solvent & Temperature: Anhydrous, high-boiling point, non-polar solvents like toluene or xylene are ideal.[11] The reaction must be heated to reflux (typically >100 °C) to facilitate the dissociation of the LR dimer and drive the reaction to completion.[2]
-
Reaction Time: Monitor the reaction by TLC. Over-refluxing can lead to decomposition. The reaction is typically complete when the starting amide spot has been fully consumed.
-
-
-
Simplifying the Workup and Purification:
-
Causality: The primary difficulty in LR reactions is removing the phosphorus-oxygen byproduct, which often has a polarity similar to the desired thioamide product, making chromatographic separation tedious.[10]
-
Solution (Chromatography-Free Workup): A highly effective method involves quenching the reaction with a diol like ethylene glycol.[10]
-
After the reaction is complete (as judged by TLC), cool the mixture and add ethylene glycol.
-
Reflux the mixture for an additional 1-2 hours. This process converts the phosphorus byproduct into a highly polar species that is easily removed with a simple aqueous wash/extraction.
-
This "byproduct derivatization" strategy often allows for purification by simple recrystallization, completely avoiding column chromatography.[10]
-
-
Data Summary: Solvent Effects in Lawesson's Reagent Reactions
| Solvent | Boiling Point (°C) | General Observations | Reference |
| Toluene | ~111 | Recommended. Good balance of boiling point and solvating power. | [2][10] |
| Xylene | ~140 | Useful for less reactive amides requiring higher temperatures. | [11] |
| 1,4-Dioxane | ~101 | Effective, but must be anhydrous. Can be harder to remove. | [11] |
| Tetrahydrofuran (THF) | ~66 | Generally too low of a boiling point for efficient reaction with amides. | [12] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A: There are two primary, versatile strategies:
-
Cyclocondensation of Chalcones: This involves reacting an appropriately substituted α,β-unsaturated ketone (chalcone) with thiosemicarbazide or a derivative. This method constructs the pyrazole (or more commonly, the dihydropyrazole/pyrazoline) ring and incorporates the carbothioamide group in a single cascade reaction.[4][7]
-
Thionation of a Pre-formed Pyrazole: This is a two-stage approach. First, a 1H-pyrazole-5-carboxylic acid or ester is synthesized, typically via a Knorr-type condensation.[9] This precursor is then converted to the 1H-pyrazole-5-carboxamide, which is subsequently thionated using an agent like Lawesson's Reagent or phosphorus pentasulfide to yield the final product.[2]
Q2: How can I spectroscopically confirm the formation of the C=S group?
A: Confirmation is best achieved by a combination of techniques:
-
¹³C NMR: The thiocarbonyl carbon (C=S) gives a characteristic downfield signal, typically in the range of 175-185 ppm for pyrazoline carbothioamides, which is significantly different from the corresponding amide carbonyl (C=O) signal (~155-165 ppm).[6]
-
FT-IR: The C=S stretching vibration appears in the fingerprint region, typically between 1250-1020 cm⁻¹. More diagnostically, you will see the disappearance of the strong C=O stretching band from the starting carboxamide (usually ~1650-1680 cm⁻¹).[3]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the thioamide product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]
Q3: What are the critical safety precautions when working with Lawesson's Reagent and thiosemicarbazide?
A: Both reagents require careful handling in a well-ventilated fume hood.
-
Lawesson's Reagent: It has a very strong, unpleasant odor. The reaction can generate hydrogen sulfide (H₂S), a toxic and flammable gas. Always handle the solid and the reaction mixture in a certified chemical fume hood.[2]
-
Thiosemicarbazide: It is a known hazardous substance. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 3: Visualizations & Workflows
Diagram 1: Synthetic Workflow via Chalcone Cyclocondensation
Caption: Workflow for the synthesis of pyrazole carbothioamides from chalcones.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yields.
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of a 4,5-Dihydropyrazole-1-carbothioamide via Chalcone Cyclocondensation
This protocol is adapted from methodologies reported for the synthesis of N-thiocarbamoylpyrazole derivatives.[3]
Objective: To synthesize a substituted 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide.
Materials:
-
Substituted Chalcone (10 mmol, 1.0 eq)
-
Thiosemicarbazide (20 mmol, 2.0 eq)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Acetone or Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 eq) and thiosemicarbazide (2.0 eq) in 50 mL of 95% ethanol.
-
Base Addition: While stirring, add a solution of KOH (30 mmol, 3.0 eq) in 10 mL of ethanol. The addition of a base like KOH is crucial for deprotonating the thiosemicarbazide, enhancing its nucleophilicity for the initial Michael addition to the chalcone.[4]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The elevated temperature is necessary to provide the activation energy for the intramolecular cyclization step.[4] Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol to remove excess reagents.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., acetone or ethanol) to yield the pure product.[3] Dry the final product under vacuum.
Protocol 2: Thionation of a 1H-Pyrazole-5-carboxamide using Lawesson's Reagent
This protocol incorporates an optimized, chromatography-free workup procedure.[10]
Objective: To convert a 1H-pyrazole-5-carboxamide to its corresponding this compound.
Materials:
-
1H-Pyrazole-5-carboxamide (5.0 mmol, 1.0 eq)
-
Lawesson's Reagent (LR) (3.0 mmol, 0.6 eq)
-
Anhydrous Toluene
-
Ethylene Glycol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, N₂-purged 100 mL round-bottom flask, suspend the 1H-pyrazole-5-carboxamide (1.0 eq) and Lawesson's Reagent (0.6 eq) in 40 mL of anhydrous toluene. The use of an anhydrous, high-boiling solvent is critical for the thermal dissociation of the LR dimer and to prevent hydrolysis.[2]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (~111 °C) under a nitrogen atmosphere. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting amide is fully consumed (typically 2-5 hours).
-
Byproduct Quench: Cool the reaction mixture to room temperature. Add ethylene glycol (10 mL) to the flask. This step is the key to a simplified workup; the diol reacts with the phosphorus byproducts to form highly polar species.[10]
-
Second Reflux: Heat the mixture back to reflux for an additional 2 hours.
-
Workup:
-
Cool the mixture and remove the toluene under reduced pressure.
-
Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid is often of high purity and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
References
- Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega.
- Lee, S. H., & Kim, Y. K. (2003). Solid-Phase Synthesis of 5-Amino-1-(Substituted Thiocarbamoyl)pyrazole and 1,2,4-Triazole Derivatives via Dithiocarbazate Linker. Journal of Combinatorial Chemistry.
- Lee, S. H., & Kim, Y. K. (2003). Solid-Phase Synthesis of 5-Amino-1-(Substituted Thiocarbamoyl)pyrazole and 1,2,4-Triazole Derivatives via Dithiocarbazate Linker. ACS Publications.
- Lee, S. H., & Kim, Y. K. (2003). Solid-phase Synthesis of 5-amino-1-(substituted Thiocarbamoyl)pyrazole and 1,2,4-triazole Derivatives via Dithiocarbazate Linker. PubMed.
- Cravotto, G., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Royal Society of Chemistry.
- Abdel-Wahab, B. F., et al. (2009). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. PubMed.
- Chen, J., & Hu, J. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry.
- Fadda, A. A., Abdel-Latif, E., & El-Mekawy, R. E. (2008). Thiocarbamoyl in Organic Synthesis: Synthesis of Some New Arylazothiophene and Arylazopyrazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.
- Kumar, A., et al. (2012). Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)-one Derivatives. Indian Journal of Pharmaceutical Sciences.
- Nagaraj, D., Nagamallu, R., & Kariyappa, A. K. (2022). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience.
- Basar, N., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules.
- Patel, K. D., & Patel, H. D. (2014). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library.
- Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry.
- ResearchGate. (n.d.). The reaction mechanism of chalcone 11 with thiosemicarbazid to form pyrazoline derivative 20. ResearchGate.
- ResearchGate. (n.d.). Synthesis of 5‐hydroxy‐1H‐pyrazole‐1‐carbothioamide derivative 14. ResearchGate.
- International Journal of Pharmaceutical Sciences and Research. (2025). Synthesis and biological study of some new chalcone and pyrazole derivatives. IJPSR.
- Sharma, L., & Kaur, H. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.
- Maleki, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.
- ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- Biointerface Research in Applied Chemistry. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. BRIAC.
- Google Patents. (2011). Method for purifying pyrazoles. Google Patents.
- Lee, H. J., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry.
- PubChem. (n.d.). 3-amino-4,5,5-tricyano-N-phenyl-1H-pyrazole-2-carbothioamide. PubChem.
- PubChem. (n.d.). This compound. PubChem.
- Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega.
- Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega.
- Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- International Journal of ChemTech Research. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. IJCTR.
Sources
- 1. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 12. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of pyrazole compounds in aqueous media
Welcome to the technical support center for handling pyrazole-containing compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this important class of heterocyclic molecules. Here, we address common questions and provide practical, field-tested solutions to help you achieve reliable and reproducible results in your aqueous-based experiments.
Section 1: Understanding the Root of the Problem
FAQ: Why are many of my pyrazole derivatives so poorly soluble in aqueous buffers?
The limited aqueous solubility of many pyrazole derivatives stems from a combination of their fundamental physicochemical properties. Structurally, the pyrazole ring is an aromatic heterocycle.[1] While the two nitrogen atoms can participate in hydrogen bonding, the overall molecule, especially when substituted with bulky, lipophilic groups (a common strategy in drug design), often possesses a significant non-polar character.[2][3]
Key factors contributing to poor solubility include:
-
High Crystal Lattice Energy: The planar structure of the pyrazole ring and intermolecular hydrogen bonding can lead to a highly stable, crystalline solid form that requires substantial energy to break apart and dissolve.[4]
-
Lipophilicity (LogP): Many pyrazole-based drug candidates are designed to cross cell membranes and often have high LogP values (a measure of lipophilicity). Compounds with LogP values in the range of 3-5 have been found to show significant biological activity but often at the cost of aqueous solubility.[1]
-
Weak Basicity: Pyrazole is a weak base, with a pKa of the conjugate acid around 2.5.[1][5] This means that at physiological pH (~7.4), it is predominantly in a neutral, less soluble form. While substitution can alter this, many derivatives remain weakly basic or neutral.
Section 2: Initial Assessment & First Steps
FAQ: I'm preparing for an initial in vitro screen, and my pyrazole compound won't dissolve. What is the first thing I should try?
For early-stage screening, the goal is often to get the compound into a solution quickly and reliably. The most common and recommended starting point is the use of a cosolvent, typically dimethyl sulfoxide (DMSO).
Here is a logical workflow for your initial steps:
Caption: Initial troubleshooting workflow for solubilizing compounds.
Crucial Consideration: The final concentration of DMSO in your assay should ideally be below 0.1% and almost certainly not exceed 0.5% to avoid solvent-induced artifacts or cytotoxicity.[6] Always run a vehicle control with the same final DMSO concentration to validate your experimental system.[7]
FAQ: How do I properly measure the aqueous solubility of my novel pyrazole compound?
It's essential to distinguish between kinetic and thermodynamic solubility, as they answer different experimental questions.[8][9]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly diluted from a DMSO stock, begins to precipitate. This is a high-throughput method often used in early discovery to flag potential issues.[10][11]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a buffer over a longer incubation period (e.g., 24 hours). This is the "gold standard" for lead optimization and formulation development.[8][12]
Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol provides a reliable measure of equilibrium solubility.
Materials:
-
Your pyrazole compound (solid powder)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters (PVDF or similar low-binding material)
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of your solid compound to a glass vial (e.g., 1-2 mg into 1 mL of buffer). The goal is to have undissolved solid remaining at the end.
-
Equilibration: Cap the vial securely and place it on an orbital shaker at a consistent temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Phase Separation: After incubation, let the vial stand to allow larger particles to settle.
-
Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid. This step is critical to avoid artificially high readings.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Verification (Optional but Recommended): Examine the remaining solid using techniques like polarized light microscopy or XRPD to check if a phase transformation (e.g., to a less soluble polymorph) has occurred during the experiment.[11]
Section 3: Advanced Solubilization Strategies
FAQ: My pyrazole has a potential ionizable group. Can I use pH modification to improve its solubility?
Yes, this is a powerful and often underutilized strategy for weakly basic or acidic compounds.[13]
-
For Weakly Basic Pyrazoles: Decreasing the pH will protonate the basic nitrogen atom(s), forming a more soluble salt. The solubility of weakly basic drugs tends to be higher at lower pH values.[14][15]
-
For Weakly Acidic Pyrazoles: (e.g., those with a phenolic or carboxylic acid substituent): Increasing the pH will deprotonate the acidic group, forming a more soluble salt.
Practical Steps:
-
Determine pKa: If not known, determine the pKa of your compound. This will inform the pH range over which solubility is likely to change.
-
Test Buffers: Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8).
-
Measure Solubility: Perform the thermodynamic solubility assay described above in each buffer.
-
Microenvironment pH: For solid dosage forms, incorporating acidic excipients (like citric or fumaric acid) can lower the microenvironmental pH within the tablet as it dissolves, thereby increasing the solubility of a weakly basic drug even in the neutral environment of the intestine.[16][17]
FAQ: Which cosolvents besides DMSO should I consider, and what are the potential downsides?
While DMSO is the workhorse, other pharmaceutically relevant cosolvents can be effective.[18] The choice depends heavily on the tolerance of your biological system.
| Cosolvent | Typical Starting Conc. | Pros | Cons |
| DMSO | < 0.5% | High solubilizing power for many compounds. | Can be toxic to cells at >0.5%; may interfere with some assays.[7] |
| Ethanol | < 1% | Biologically compatible; useful in formulations.[18] | Less powerful than DMSO; can be volatile. |
| PEG 400 | 1-10% | Low toxicity; commonly used in in vivo formulations. | Can be viscous; may not be suitable for all cell-based assays. |
| Propylene Glycol | 1-5% | Good safety profile. | Solubilizing power is compound-dependent. |
Important Note: When using a cosolvent, the risk is that the compound may precipitate upon dilution into the final aqueous buffer—a phenomenon known as antisolvent precipitation.[19] To mitigate this, use a serial or intermediate dilution step rather than a single large dilution.[6]
FAQ: I keep hearing about cyclodextrins. When should I consider using them?
Cyclodextrins are an excellent choice when traditional cosolvents fail or interfere with your assay. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity.[20]
Mechanism of Action: A poorly soluble pyrazole derivative (the "guest") can become encapsulated within the hydrophobic core of the cyclodextrin (the "host"), forming a water-soluble "inclusion complex."[21][22] This effectively shields the lipophilic part of your compound from the aqueous environment.
When to Use Them:
-
When the final concentration of organic cosolvents must be minimized.
-
For compounds that are particularly "greasy" (high LogP).
-
To potentially improve the stability of the guest molecule.[20]
Commonly used cyclodextrins include β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[23] Studies have shown that forming an inclusion complex with β-cyclodextrin can significantly increase the aqueous solubility of pyrazole derivatives.[21][22]
Caption: Encapsulation of a pyrazole by a cyclodextrin.
FAQ: What are solid dispersions, and are they relevant for my lab-scale experiments?
Solid dispersion is a more advanced technique, primarily used in pharmaceutical formulation, where the drug is dispersed in a solid hydrophilic carrier or matrix.[24][25][26] The goal is to reduce drug particle size to the molecular level, thereby improving the dissolution rate and solubility.[27] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[24]
Methods of Preparation:
-
Melting/Fusion Method: The drug and carrier are heated until they melt together, then rapidly cooled.[27]
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[27]
While highly effective, preparing solid dispersions requires specialized equipment and is generally reserved for later-stage drug development (lead optimization and beyond) rather than routine laboratory screening.[24][28]
Section 4: Preventing Precipitation & Assay Interference
FAQ: My compound dissolves initially but crashes out of solution during my experiment or upon storage. How can I prevent this?
Precipitation over time indicates that you have created a supersaturated, thermodynamically unstable solution.[9]
Strategies to Maintain Stability:
-
Work Below Equilibrium Solubility: The most robust solution is to determine the thermodynamic solubility of your compound in the final assay buffer and ensure your working concentration is below this limit.
-
Fresh Preparations: Prepare dilute aqueous solutions fresh for each experiment. Avoid storing them for extended periods, even at 4°C.[6]
-
Storage of Stocks: Store concentrated organic stock solutions (e.g., in DMSO) at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[19]
-
Inhibitors of Precipitation: In some formulation contexts, polymers like Pluronic F127 can act as precipitation inhibitors, keeping the solution supersaturated for a longer period, though this may not be suitable for all in vitro assays.[29]
FAQ: The solubilizing agent I'm using seems to be interfering with my biological assay. What are my options?
This is a critical issue where careful troubleshooting is required.
Decision Tree for Assay Interference:
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. enamine.net [enamine.net]
- 11. ovid.com [ovid.com]
- 12. inventivapharma.com [inventivapharma.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The effect of acid pH modifiers on the release characteristics of weakly basic drug from hydrophlilic-lipophilic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. jddtonline.info [jddtonline.info]
- 26. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. japsonline.com [japsonline.com]
- 28. researchgate.net [researchgate.net]
- 29. pharmtech.com [pharmtech.com]
Troubleshooting pyrazole synthesis: side reactions and byproducts
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of pyrazole-containing molecules. Pyrazoles are a cornerstone of modern drug discovery, yet their synthesis, particularly via the classical Knorr reaction and its variants, is often plagued by side reactions and the formation of tenacious byproducts.[1]
This document moves beyond simple procedural outlines to provide in-depth, mechanistically grounded troubleshooting advice. Our goal is to empower you to not only solve immediate synthetic hurdles but also to build a robust, rational approach to pyrazole synthesis design.
Frequently Asked Questions (FAQs)
Q1: My reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine is giving me a mixture of products that are very difficult to separate. What is happening?
A1: You are almost certainly observing the formation of regioisomers . This is the most common side reaction in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The reaction involves the condensation of a hydrazine derivative with the two carbonyl groups of the diketone.[3] If the substituents on the diketone (R1 and R3 in the diagram below) are different, the initial nucleophilic attack by the substituted nitrogen of the hydrazine can occur at either carbonyl group, leading to two different pyrazole products.[4]
The ratio of these isomers is highly dependent on the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions (pH, solvent, and temperature).[5]
Q2: I've isolated a byproduct with a mass corresponding to my desired pyrazole plus an alkyl group from my solvent or alkyl halide reagent. What is this?
A2: This is likely a result of N-alkylation of the pyrazole ring.[6] The pyrazole ring contains two nitrogen atoms, one of which is a pyrrole-type (NH) and the other a pyridine-type. The NH proton is acidic and can be deprotonated, especially in the presence of a base, creating a nucleophilic pyrazolate anion. This anion can then react with electrophiles present in the reaction, such as alkyl halides or even some solvents, leading to a mixture of N1 and N2 alkylated products.[7][8] The regioselectivity of this alkylation is a complex function of sterics and electronics.[9]
Q3: My reaction is sluggish, and I'm isolating a significant amount of an intermediate that seems to be the initial condensation product. Why isn't it cyclizing?
A3: You are likely isolating a stable hydrazone or enamine intermediate . The Knorr synthesis proceeds through a series of equilibria involving the formation of a hydrazone at one carbonyl, followed by intramolecular condensation of the second nitrogen onto the remaining carbonyl to form the heterocyclic ring.[3][10] If the second cyclization step is slow, the initial hydrazone intermediate can accumulate. This can be caused by:
-
Steric Hindrance: Bulky substituents near the second carbonyl group can impede the intramolecular cyclization.
-
Electronic Effects: Electron-donating groups can reduce the electrophilicity of the second carbonyl, making it less susceptible to nucleophilic attack.
-
Reaction Conditions: Suboptimal pH or temperature can disfavor the cyclization and dehydration steps.
Troubleshooting Guides: Common Scenarios & Solutions
Scenario 1: Poor Regioselectivity with Unsymmetrical 1,3-Diketones
Your primary challenge here is to control which nitrogen of the substituted hydrazine attacks which carbonyl of the diketone.
Root Cause Analysis:
The regiochemical outcome is a kinetic vs. thermodynamic tug-of-war. The initial attack is often governed by the relative electrophilicity of the two carbonyl carbons. A less sterically hindered carbonyl is typically more reactive (kinetic control). However, the stability of the final pyrazole isomer (thermodynamic control) also plays a crucial role.
Troubleshooting Workflow & Protocols
Caption: Workflow for troubleshooting poor regioselectivity.
Detailed Protocols:
-
Solvent Modification:
-
Rationale: The choice of solvent can influence the tautomeric equilibrium of the 1,3-diketone and the reactivity of the hydrazine. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in certain cases.[5] These solvents can form hemiketals with the more electrophilic carbonyl group, directing the hydrazine to the other carbonyl.[5]
-
Protocol:
-
Dissolve the 1,3-diketone (1.0 eq) in TFE (0.2 M solution).
-
Add the substituted hydrazine (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.[11]
-
Compare the regioisomeric ratio to a control reaction run in a standard solvent like ethanol.
-
-
-
pH Control:
-
Rationale: The reaction is typically acid-catalyzed.[4] Under acidic conditions, the more basic carbonyl oxygen is preferentially protonated, making its carbon more electrophilic. Conversely, under basic conditions, the more acidic α-proton is removed, forming an enolate, which can alter the reaction pathway.
-
Protocol:
-
Set up parallel reactions in a suitable solvent (e.g., ethanol).
-
To one reaction, add a catalytic amount of a Brønsted acid (e.g., acetic acid, 0.1 eq).
-
To another, add a catalytic amount of a base (e.g., piperidine, 0.1 eq).
-
Run a third reaction under neutral conditions.
-
Monitor all three reactions to determine which condition provides the optimal regioisomeric ratio.
-
-
Scenario 2: Formation of Pyrazolinone Byproducts
When using β-ketoesters instead of β-diketones, the formation of pyrazolones is a common and often desired reaction. However, they can appear as byproducts in other pyrazole syntheses if the starting materials or intermediates can tautomerize to a keto-enol system that resembles a β-ketoester.
Root Cause Analysis:
Pyrazolone formation occurs when one of the carbonyl groups is part of an ester. The initial condensation happens at the more reactive ketone, forming a hydrazone. The subsequent intramolecular cyclization involves the second nitrogen of the hydrazine attacking the ester carbonyl, leading to a stable five-membered lactam (a pyrazolone).[10]
Caption: Simplified pathway to pyrazolone formation.
Troubleshooting & Prevention:
-
Starting Material Purity: Ensure your 1,3-diketone has not undergone degradation or side reactions that could generate ester-like functionalities.
-
Reaction Conditions: Harsh conditions (high temperatures, strong acids/bases) can sometimes promote unexpected rearrangements or oxidations that might lead to pyrazolone-like structures. Stick to milder conditions where possible.
-
Structural Confirmation: If an unexpected byproduct is formed, confirm its identity. Pyrazolones have distinct spectroscopic signatures compared to pyrazoles, particularly in their 13C NMR (a lactam carbonyl signal around 160-170 ppm) and IR spectra (a strong C=O stretch).
Scenario 3: Byproduct Identification and Characterization
When side reactions occur, confidently identifying the byproducts is the first step toward eliminating them.
Analytical Toolkit:
| Technique | Information Provided | Common Signatures for Pyrazole Byproducts |
| TLC | Reaction progress, number of components, polarity.[11] | Byproducts may have significantly different Rf values from the desired product. |
| LC-MS | Molecular weight of components, purity assessment. | Confirms mass of regioisomers, N-alkylated products, or other unexpected adducts. |
| 1H NMR | Structural information, proton environment.[12] | Regioisomers: Different chemical shifts for pyrazole ring protons and substituents. N-Alkylated Products: Absence of NH proton, presence of new signals for the alkyl group. |
| 13C NMR | Carbon skeleton, functional groups.[13] | Confirms number of unique carbons, presence of C=O in pyrazolones. |
| 2D NMR (NOESY/HMBC) | Connectivity and spatial relationships.[14] | Crucial for unambiguously assigning the structure of regioisomers.[15] |
Protocol: Differentiating Regioisomers using 2D NMR
-
Purification: Isolate each isomer, if possible, via column chromatography or preparative HPLC.[16][17] If inseparable, analyze the mixture.
-
Acquire Spectra: Obtain high-resolution 1H, 13C, and 2D spectra (COSY, HSQC, HMBC, and NOESY).
-
Analysis (HMBC): Look for long-range (2-3 bond) correlations between protons on substituents and carbons within the pyrazole ring. For example, a correlation from the protons of the R1 substituent to the C5 carbon of the pyrazole ring would help to define that isomer.
-
Analysis (NOESY): Look for through-space correlations. A NOESY correlation between the protons of a substituent on the N1 nitrogen and the protons of the substituent at the C5 position can definitively establish the regiochemistry.[15]
By systematically applying these diagnostic and troubleshooting principles, researchers can overcome the common hurdles in pyrazole synthesis, leading to higher yields, improved purity, and more efficient discovery and development workflows.
References
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Shaaban, M. R., Aly, A. A., & Fadda, A. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543. [Link]
- Ríos, M. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1018-1049. [Link]
- Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
- Fadila, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(22), 7793. [Link]
- Abdel-Wahab, B. F., et al. (2016). Review on Synthesis of pyrazole and pyrazolines.
- Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Isbrandt, E. S., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
- Jakub, J. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
- Fustero, S., et al. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 83(15), 8349–8359. [Link]
- Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10187–10195. [Link]
- Wikipedia. (2023, October 27). Knorr pyrrole synthesis. [Link]
- [No Author]. (n.d.). [Ce(L-Pro)2]2 (Oxa)
- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
- Nissan Chemical Corp. (1996). N-alkylation method of pyrazole.
- Iriepa, I., et al. (2022).
- ResearchGate. (n.d.).
- Antonchick, A. P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9789–9800. [Link]
- Reddy, C. R., et al. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 87(15), 10187–10195. [Link]
- Belskaya, N. P., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(18), 6543. [Link]
- Bîcu, E., et al. (2022).
- ResearchGate. (n.d.).
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [PDF]. [Link]
- Portilla, J., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 19(35), 7739-7748. [Link]
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Mandal, M., et al. (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- Reddy, G. R., et al. (2022). Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies. Letters in Drug Design & Discovery, 20(1), 115-126. [Link]
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies [pubmed.ncbi.nlm.nih.gov]
- 14. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Multicomponent Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of multicomponent pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing multicomponent reactions (MCRs) to construct pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and MCRs offer an efficient, atom-economical, and environmentally friendly route to these valuable heterocycles.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose experimental challenges, rationally optimize your reaction conditions, and achieve consistent, high-yielding results.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments. Each answer provides a systematic approach to identifying the root cause and implementing a corrective solution.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A low yield is one of the most common challenges in synthetic chemistry. In the context of multicomponent pyrazole synthesis, several factors can be at play. A systematic evaluation is key to pinpointing the issue.
-
Incomplete Reaction: The most straightforward cause of low yield is an incomplete reaction. Before exploring more complex variables, ensure you have allowed sufficient time for the reaction to reach completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the temperature or extending the reaction time. For instance, some syntheses that are sluggish at room temperature can be significantly accelerated with conventional heating or microwave irradiation.[2]
-
Suboptimal Catalyst Performance: The catalyst is crucial in most MCRs for pyrazole synthesis.[4]
-
Catalyst Choice: The nature of the catalyst—be it a Lewis acid, a Brønsted acid, an organocatalyst, or a metal complex—can dramatically influence the reaction rate and yield.[5][6][7] If you are using a catalyst reported in the literature, ensure it is of high purity. If developing a new protocol, a catalyst screen is highly recommended (see Table 1).
-
Catalyst Loading: Using too little catalyst may result in a slow or incomplete reaction. Conversely, an excessive amount can sometimes promote side reactions. It is essential to find the optimal catalyst loading, which typically ranges from 1 to 10 mol%.
-
Catalyst Deactivation: Some catalysts can be deactivated by impurities in the starting materials or by exposure to air or moisture. Ensure your reactants and solvent are pure and dry (if required by the specific catalytic system), and run the reaction under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is known to be sensitive.
-
-
Unfavorable Solvent Effects: The solvent plays a critical role by solvating reactants, intermediates, and transition states. A solvent that is too polar or non-polar for the specific reaction mechanism can hinder the desired transformations. Green solvents like water and ethanol have proven effective for many pyrazole syntheses, often providing high yields.[1][6][8][9] In some cases, solvent-free conditions can also lead to excellent results and simplify purification.[6][10] A solvent screen is a valuable optimization step.
-
Reactant Stoichiometry and Quality: MCRs are designed to be one-pot reactions, and the stoichiometry of the components is often critical. While some protocols may call for a slight excess of one reactant, it is generally best to start with equimolar amounts unless otherwise specified. The purity of your starting materials (aldehydes, ketones, hydrazines, 1,3-dicarbonyl compounds, etc.) is paramount. Impurities can inhibit the catalyst or lead to unwanted side products.
-
Dominance of Side Reactions: If you observe the formation of multiple products, a side reaction may be kinetically favored under your current conditions. See the question below on managing side products.
Q2: I am observing significant formation of side products. How can I improve the selectivity?
Poor selectivity compromises yield and complicates purification. Improving it requires an understanding of the potential side reactions.
-
Identify the Side Products: If possible, characterize the major side products. Common side reactions include the self-condensation of carbonyl compounds, the formation of isomeric pyrazole products (regioisomers), or the decomposition of starting materials.[4][11] Knowing the structure of the impurity provides clues about the competing reaction pathway.
-
Adjust Reaction Temperature: Temperature can have a profound effect on selectivity. Often, running the reaction at a lower temperature can favor the thermodynamically more stable product and suppress kinetically favored side reactions. Conversely, for some reactions, higher temperatures may be needed to overcome the activation energy for the desired pathway.
-
Catalyst Selection for Regioselectivity: In the synthesis of unsymmetrically substituted pyrazoles, the choice of catalyst can be critical for controlling regioselectivity.[5][7] Some catalysts, through their specific coordination with the reactants, can direct the cyclization to favor one regioisomer over another. For example, the synergistic effect between the cation and anion in certain ionic liquids has been shown to promote high regioselectivity.[5][7]
-
Order of Addition: Although MCRs are ideally one-pot procedures where all components are mixed at once, sometimes a sequential addition strategy can improve selectivity. For example, pre-forming the hydrazone intermediate by reacting the aldehyde and hydrazine before adding the third component can sometimes prevent side reactions involving the free aldehyde.[7]
Q3: The reaction is not going to completion, even after extended reaction times. What should I investigate?
A stalled reaction points to a limiting factor that has been consumed or deactivated.
-
Catalyst Deactivation: This is a primary suspect. As mentioned earlier, impurities or incompatibility with the reaction conditions can kill the catalyst. If you are using a heterogeneous catalyst, you might consider filtering the reaction mixture and adding a fresh batch of the catalyst.
-
Reaction Equilibrium: Some steps in the reaction mechanism may be reversible. The removal of a small byproduct, such as water, can often drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent, provided it is compatible with the other reactants and the catalyst.
-
Purity of Starting Materials: Impurities in the reactants can act as inhibitors. For example, an aldehyde that has partially oxidized to the corresponding carboxylic acid can interfere with a base-catalyzed reaction. It is good practice to verify the purity of starting materials before use, especially if they have been stored for a long time.
-
Inefficient Mixing: In heterogeneous reactions (e.g., with a solid catalyst or poorly soluble reactant), efficient stirring is crucial. If the reaction mixture is not being mixed adequately, the reactants may not have sufficient access to the catalyst surface, leading to a stalled reaction.
Q4: How do I effectively purify my pyrazole product from the reaction mixture?
Purification is a critical final step. The appropriate method depends on the properties of the product and the nature of the impurities.
-
Filtration and Recrystallization: Many pyrazole products are crystalline solids. If the product precipitates from the reaction mixture upon cooling, it can often be isolated by simple filtration.[10] Subsequent recrystallization from a suitable solvent is an excellent way to achieve high purity.
-
Column Chromatography: If the product is an oil or if there are multiple soluble byproducts, purification by silica gel column chromatography is the standard method. A systematic trial of different solvent systems (e.g., hexane/ethyl acetate) is necessary to find the optimal conditions for separation.
-
Acid-Base Extraction: Pyrazoles are weakly basic due to the nitrogen atoms in the ring. This property can sometimes be exploited for purification. By treating the crude reaction mixture with an acidic aqueous solution, the pyrazole product may be extracted into the aqueous phase as a salt, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can recover the purified pyrazole.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the strategic optimization of multicomponent pyrazole synthesis.
Q1: How do I choose the optimal solvent for my multicomponent pyrazole synthesis?
The choice of solvent is a critical parameter that can influence reaction rate, yield, and even selectivity.
-
Role of Solvent Polarity: The mechanism of pyrazole formation involves several steps with intermediates of varying polarity, such as hydrazones and enaminones.[5][10] A solvent must be able to solvate these intermediates to facilitate the reaction. Protic solvents like ethanol and water can participate in hydrogen bonding, which can stabilize intermediates and transition states, and they are often excellent choices.[1][3][8]
-
Green Solvents: There is a strong emphasis in modern chemistry on using environmentally benign solvents. Water, ethanol, and polyethylene glycol (PEG) have been successfully used in numerous multicomponent pyrazole syntheses.[8][9] Water is particularly advantageous as it is non-toxic, non-flammable, and inexpensive.
-
Solvent-Free Conditions: In some cases, the reaction can be run neat (without any solvent), often by gently heating the mixture of reactants.[6][10] This approach, when successful, is highly efficient, minimizes waste, and can simplify product isolation.
Q2: What is the role of the catalyst, and how do I select the right one?
In most multicomponent pyrazole syntheses, a catalyst is essential to achieve a reasonable reaction rate and yield.[4] Catalysts work by providing an alternative, lower-energy reaction pathway.
-
Types of Catalysts:
-
Acid Catalysts (Lewis and Brønsted): These are the most common types of catalysts. They activate carbonyl groups, making them more susceptible to nucleophilic attack, which is often a key step in the reaction mechanism. Examples include Yb(PFO)₃, SmCl₃, and ionic liquids.[5][7]
-
Base Catalysts: Bases like piperidine or triethylamine can facilitate steps that involve deprotonation, such as the formation of enolates.[6]
-
Organocatalysts: Small organic molecules like imidazole can act as catalysts, often mimicking the function of enzymes by activating reactants through hydrogen bonding or by acting as nucleophiles.[1][3]
-
Metal Catalysts: Transition metals like copper, silver, and rhodium can catalyze specific bond formations, such as C-N bond formation, or facilitate cycloaddition reactions.[4][5][10]
-
-
Homogeneous vs. Heterogeneous Catalysts:
-
Homogeneous catalysts are soluble in the reaction medium. They are often highly active but can be difficult to separate from the product.
-
Heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their major advantage is ease of separation (by filtration) and potential for reuse, which makes the process more economical and sustainable.[2][10][12] Examples include nano-Fe₃O₄ and CuO nanoparticles.[2][12]
-
-
Catalyst Selection Strategy: The best approach is to consult the literature for similar transformations. If you are developing a novel reaction, an initial screen of different catalyst types (Lewis acid, Brønsted acid, base) is a good starting point.
Q3: What is the typical reaction mechanism for a three-component pyrazole synthesis?
Understanding the reaction mechanism is crucial for rational optimization. While variations exist, a common pathway for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine is as follows:
-
Hydrazone Formation: The aldehyde reacts with the hydrazine to form a hydrazone intermediate.
-
Enolate/Enamine Formation: The 1,3-dicarbonyl compound forms an enolate (under basic conditions) or an enamine (if a primary/secondary amine is used).
-
Michael Addition: A conjugate addition (Michael addition) of the enolate/enamine to the hydrazone can occur.
-
Cyclization and Dehydration: An intramolecular cyclization followed by the elimination of a water molecule leads to the formation of a pyrazoline intermediate.
-
Aromatization: The pyrazoline intermediate then undergoes oxidation (often by air) to form the stable aromatic pyrazole ring.[5]
Q4: How critical is the stoichiometry of the reactants?
For MCRs, the ideal stoichiometry is often 1:1:1 (for a three-component reaction) as this leads to the highest atom economy. Using a large excess of one reactant is generally wasteful and can complicate purification. However, in some cases, a slight excess (e.g., 1.1 equivalents) of a volatile or less reactive component may be used to drive the reaction to completion. It is always best to start with equimolar amounts and adjust only if there is a clear indication that it is necessary.
Q5: Can I use microwave irradiation or ultrasound to improve my reaction?
Yes, these non-conventional energy sources are powerful tools for accelerating organic reactions.
-
Microwave Irradiation: Microwaves can dramatically reduce reaction times, often from hours to minutes.[2] This is due to efficient and rapid heating of the reaction mixture. It can also lead to higher yields and cleaner reactions by minimizing the formation of side products that might occur during prolonged heating.
-
Ultrasound: Sonication can enhance reactions, particularly heterogeneous ones, by promoting mass transfer and activating solid surfaces through acoustic cavitation.[2]
When using these techniques, it is important to carefully monitor the temperature and pressure of the reaction to ensure safety and reproducibility.
Section 3: Protocols and Data
To provide a practical context, here are a sample protocol and data tables for optimizing a multicomponent pyrazole synthesis.
Protocol 1: General Procedure for a Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol is based on a typical procedure for the synthesis of dihydropyrano[2,3-c]pyrazoles.[6][13]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 5 mL of ethanol/water mixture). Then, add the catalyst (e.g., 10 mol% piperidine).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or 80 °C) and monitor the reaction progress by TLC.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, collect the product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrano[2,3-c]pyrazole derivative.
Table 1: Example of a Catalyst Screen for a Model Pyrazole Synthesis
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | None | Ethanol | 24 | < 5 |
| 2 | Piperidine | Ethanol | 4 | 85 |
| 3 | Triethylamine | Ethanol | 6 | 72 |
| 4 | Imidazole | Ethanol | 8 | 65 |
| 5 | L-Proline | Ethanol | 12 | 58 |
| 6 | CuO Nanoparticles | Water | 2 | 92 |
This is representative data; actual results will vary depending on the specific substrates.
Table 2: Example of a Solvent Screen for a Model Pyrazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 40 | 12 | 45 |
| 2 | Toluene | 110 | 8 | 68 |
| 3 | Acetonitrile | 80 | 6 | 75 |
| 4 | Ethanol | 80 | 4 | 88 |
| 5 | Water | 100 | 3 | 91 |
| 6 | None (neat) | 100 | 1 | 85 |
This is representative data; actual results will vary depending on the specific substrates and catalyst used.
Section 4: Visualizations
Visual aids can simplify complex decision-making processes and workflows.
Caption: General workflow for reaction optimization.
Caption: Troubleshooting decision tree for low yield.
References
- Zhou, J., Zhou, Q., & Wan, J.-P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Schober, L., & Opatz, T. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. [Link]
- Gomaa, A. M., & Ali, A. M. (2023).
- Aly, A. A., El-Mekabaty, A., & Fadda, A. A. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28834–28853. [Link]
- Karimi-Jaberi, Z., & Biazar, E. (2020). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.
- Gomaa, A. M., & Ali, A. M. (2023).
- Ahmad, A., Rao, S., & Shetty, N. S. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(43), 30485-30507. [Link]
- Kamal, A., Sastry, K. N. V., Chandrasekhar, D., Mani, G. S., Adiyala, P. R., Nanubolu, J. B., Singarapu, K. J., & Maurya, R. A. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 80(8), 4325–4335. [Link]
- Ranjbaran, M., Dadras, A., & Ghadami, V. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
- Konwar, D., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-523. [Link]
- Sharma, V., & Kumar, V. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ChemistrySelect, 6(45), 12537-12565. [Link]
- Schober, L., & Opatz, T. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- Aly, A. A., El-Mekabaty, A., & Fadda, A. A. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28834-28853. [Link]
- Journal of Synthetic Chemistry. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry, 1(2), 106-113. [Link]
- Beaumier, E. P., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Organometallics, 39(10), 1849-1859. [Link]
- Oriental Journal of Chemistry. (2021). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry, 37(3), 643-650. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6598. [Link]
- ResearchGate. (2006). (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 3. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. longdom.org [longdom.org]
- 9. preprints.org [preprints.org]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. jsynthchem.com [jsynthchem.com]
- 13. mdpi.com [mdpi.com]
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Answering the user's request.## Technical Support Center: Pyrazole Synthesis
A Guide to Preventing Dimer Formation and Controlling Regioselectivity
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side-product formation, particularly dimers and undesired regioisomers, during the synthesis of pyrazole derivatives. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, providing you with the knowledge to troubleshoot and optimize your synthetic routes effectively.
This section addresses the most common initial queries regarding side-product formation in pyrazole synthesis.
Q1: What is "dimer formation" in the context of pyrazole synthesis?
In pyrazole synthesis, "dimer formation" can refer to two distinct phenomena:
-
Formation of Regioisomers: This is the most common issue, especially in classic methods like the Knorr pyrazole synthesis.[1][2] When a non-symmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the reaction can proceed through two different pathways, leading to a mixture of two structural isomers (regioisomers).[3][4] While not technically "dimers" (which are molecules made of two identical subunits), these isomeric mixtures are often the primary impurity, complicating purification and reducing the yield of the desired product.
-
True Dimerization: This involves the covalent linking of two pyrazole-containing molecules. This can occur under specific conditions, such as the copper-promoted oxidative coupling of 5-aminopyrazoles to form pyrazole-fused pyridazines or pyrazines.[5] Another form is the self-assembly of pyrazole molecules through strong intermolecular hydrogen bonds, which can be observed spectroscopically but is typically a non-covalent interaction.[6][7]
This guide will primarily focus on preventing the formation of unwanted regioisomers, as this is the most prevalent challenge.
Q2: I'm performing a Knorr synthesis and getting a mixture of two pyrazole products. Why is this happening?
This is a classic problem of regioselectivity. The Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8] If your 1,3-dicarbonyl is unsymmetrical (e.g., R1-CO-CH2-CO-R2 where R1 ≠ R2), the initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons.[9] The relative reactivity of these two carbonyls is often similar, especially under neutral or standard protic solvent conditions (like ethanol), leading to a mixture of both possible pyrazole isomers.[10]
Q3: What are the key factors that control which isomer is the major product?
Several factors govern the regioselectivity of the reaction. Understanding and controlling them is key to minimizing unwanted isomer formation:
-
Electronic Effects: The inherent electronic properties of the starting materials play a major role. The more electrophilic (electron-poor) carbonyl carbon in the 1,3-dicarbonyl compound will typically react faster with the more nucleophilic nitrogen of the hydrazine.[11]
-
Steric Hindrance: Bulky groups near one of the carbonyls can hinder the approach of the hydrazine, directing the reaction towards the less sterically crowded carbonyl group.[12]
-
Solvent Choice: The solvent can dramatically influence the reaction's outcome. Solvents capable of differential hydrogen bonding or stabilization of intermediates can enhance selectivity.[10][11]
-
pH (Catalysis): Acid catalysis is often used in the Knorr synthesis.[2] The pH can alter the reactivity of both the hydrazine and the dicarbonyl compound, thereby influencing the regioselectivity.
Q4: Can I predict the major regioisomer?
Prediction is possible by analyzing the starting materials. The general rule is that the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[11] For example, in phenylhydrazine, the unsubstituted -NH2 group is more nucleophilic. In a dicarbonyl like 4,4,4-trifluoro-1-phenyl-1,3-butanedione, the carbonyl adjacent to the electron-withdrawing CF3 group is significantly more electrophilic. Therefore, the reaction between these two will strongly favor the formation of the pyrazole where the phenyl-substituted nitrogen is attached to the carbon originating from the benzoyl carbonyl.
Part 2: Troubleshooting Guide - A Deeper Dive
When experiments yield complex mixtures or poor selectivity, a systematic approach is needed.
Issue 1: Poor Regioselectivity (~1:1 Mixture of Isomers)
-
Probable Cause: You are likely using standard reaction conditions, such as refluxing in ethanol, which often provide poor regiocontrol for unsymmetrical substrates.[10] In these conditions, the subtle electronic and steric differences between the two carbonyl groups are not sufficiently exploited to favor one reaction pathway over the other.
-
Solutions & Protocols:
-
Change the Solvent System: This is one of the most powerful tools for controlling regioselectivity.
-
Fluorinated Alcohols (TFE/HFIP): Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.[11] Their strong hydrogen-bond-donating ability can differentiate the two carbonyl groups, stabilizing the transition state leading to the desired isomer.
-
Aprotic Dipolar Solvents (DMF/DMAc): Solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), particularly when used with an acid catalyst, can significantly improve yields and regioselectivity compared to protic solvents like ethanol.[10] These solvents facilitate the necessary dehydration steps in the mechanism.
-
-
Implement pH Control:
-
Acid Catalysis: Adding a few drops of a strong acid (e.g., HCl, H2SO4) or using the hydrochloride salt of the hydrazine can accelerate the reaction and improve selectivity.[4][10] The acid protonates a carbonyl group, increasing its electrophilicity and potentially exaggerating the electronic difference between the two carbonyls.
-
-
Table 1: Effect of Solvent on Pyrazole Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine HCl | Ethanol | ~1:1 (Equimolar mixture) | [10] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine HCl | DMAc + 10N HCl | >98:2 | [10] |
| 1-(4-chlorophenyl)-4,4-difluoro-1,3-butanedione | Methylhydrazine | Ethanol | 85:15 | [11] |
| 1-(4-chlorophenyl)-4,4-difluoro-1,3-butanedione | Methylhydrazine | TFE | >99:1 | [11] |
Issue 2: Formation of High-Molecular-Weight Byproducts (True Dimers)
-
Probable Cause: If you are working with specific substrates, particularly aminopyrazoles, you may be observing true dimerization. This often occurs under oxidative conditions, sometimes promoted by transition metal catalysts (like copper) and an oxidant (like air).[5] The mechanism can involve the coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds.
-
Solutions & Protocols:
-
Control the Atmosphere: If you suspect oxidative coupling, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Avoid Incompatible Catalysts: Be mindful that certain metals, especially copper, can catalyze the dimerization of specific pyrazole derivatives.[5] If your synthesis involves copper and you are seeing unexpected dimers, consider alternative catalysts or synthetic routes.
-
Modify the Substrate: If the dimerization is inherent to the product's structure (e.g., an unprotected aminopyrazole), consider using a protecting group on the problematic functional group, which can be removed in a later step.
-
Part 3: Visualizing the Reaction Pathway and Troubleshooting
Visual tools can help clarify complex mechanistic and logical relationships.
Mechanism of Regioisomer Formation
The following diagram illustrates the competing pathways in the Knorr synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl.
Caption: Competing pathways in Knorr synthesis leading to two regioisomers.
Troubleshooting Workflow for Poor Selectivity
Use this decision tree to systematically address issues with unwanted isomer formation.
Caption: A decision tree for troubleshooting poor regioselectivity in pyrazole synthesis.
Part 4: Optimized Experimental Protocol
This protocol provides a starting point for achieving high regioselectivity.
Protocol 1: High-Regioselectivity Synthesis using Trifluoroethanol (TFE)
This method is adapted from procedures known to enhance regioselectivity through solvent effects.[11]
Objective: To synthesize the desired pyrazole regioisomer in high selectivity by leveraging the unique properties of a fluorinated alcohol solvent.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE (approx. 0.2-0.5 M concentration).
-
Initiate Reaction: Begin stirring and add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (boiling point of TFE is ~78 °C) and maintain for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired pyrazole regioisomer.
-
Characterization: Confirm the structure and assess the isomeric purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13][14][15][16]
Causality Note: TFE's strong hydrogen-bond-donating capacity is believed to selectively activate one carbonyl group over the other, lowering the energy barrier for the desired reaction pathway and thus leading to higher regioselectivity.[11]
References
- Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(18), 7545–7553. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
- Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7339. [Link]
- Wang, Q., et al. (2023). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 28(2), 781. [Link]
- Li, G., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.
- Knochel, P., et al. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 12(19), 4438–4441. [Link]
- Mindiola, D. J., et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Inorganic chemistry, 57(17), 10794–10802. [Link]
- Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- House, D. A., et al. (2006). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Inorganica Chimica Acta, 359(12), 3949-3958. [Link]
- Wiley Online Library. (n.d.). Knorr Pyrazole Synthesis.
- Chem Help Asap. (2019, January 19). synthesis of pyrazoles. YouTube. [Link]
- ResearchGate. (2001). Dimerization of Pyrazole in Slit Jet Expansions.
- Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Der Pharma Chemica, 7(9), 117-129. [Link]
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- Slideshare. (2021, July 1). Knorr Pyrazole Synthesis (M. Pharm). [Link]
- Chem Help Asap. (2021, December 16).
- Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of Pyrazoles from Hydrazones and Nitroolefins.
- Beilstein Journals. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1076–1126. [Link]
- Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3). [Link]
- ResearchGate. (n.d.). Preparation and structures of some new 1H-pyrazole derivatives.
- Popa, M., et al. (2022).
- ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyrazole Derivatives.
Sources
- 1. Knorr Pyrazole Synthesis [drugfuture.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mdpi.com [mdpi.com]
- 6. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1H-Pyrazole-5-carbothioamide
Welcome to the technical support center for the purification of 1H-Pyrazole-5-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic compound. Here, we provide in-depth, experience-based insights and practical, step-by-step protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Common Purification Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of this compound.
Q1: My crude this compound appears as a discolored solid (yellow to brown). What are the likely impurities?
Answer: Discoloration in crude this compound is a common observation and typically points to the presence of residual starting materials, side products, or minor degradation. The most common synthetic route involves the cyclocondensation of a chalcone precursor with thiosemicarbazide.[1][2]
-
Unreacted Chalcone: Chalcones are often highly colored, conjugated systems and their presence, even in small amounts, can impart a yellow or orange hue to the final product.
-
Oxidation Products: The thioamide functional group can be susceptible to oxidation, which may lead to the formation of colored impurities.
-
Side-Reaction Products: Incomplete cyclization or alternative reaction pathways can lead to various side products that may be colored.
Identification Strategy:
Thin Layer Chromatography (TLC) is the most effective initial step to identify the number of components in your crude product.
-
Visualization: this compound and many related impurities are UV-active due to the aromatic pyrazole ring. Visualization under a UV lamp at 254 nm is the primary non-destructive method.[3] Staining with potassium permanganate can also be effective as it reacts with oxidizable functionalities like the thioamide and any unreacted chalcone (alkene).[4]
Q2: I'm struggling to get my this compound to crystallize. It either "oils out" or remains in solution. What can I do?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, typically because the solution is supersaturated at a temperature above the compound's melting point in that solvent.[5] Difficulty in crystallization can also be due to the presence of impurities that inhibit lattice formation.
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] For pyrazole carbothioamide derivatives, alcohols like ethanol and methanol are commonly used.[7] A mixed solvent system, such as methanol/ethyl acetate or ethanol/ether, can also be effective.[8]
-
Control the Cooling Rate: Rapid cooling often leads to the precipitation of impurities and the formation of smaller, less pure crystals or oils.[5] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize yield.[9]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections on the glass that can serve as nucleation sites.[9] Alternatively, adding a "seed crystal" from a previous pure batch can initiate crystallization.
-
Re-evaluate Solvent Choice: If "oiling out" persists, it may be that the boiling point of your solvent is too high. Consider a lower-boiling solvent system.
Q3: My yield is very low after column chromatography. How can I improve recovery?
Answer: Low recovery from silica gel chromatography can be due to several factors, from irreversible adsorption on the silica to using an inappropriate eluent.
Optimization Strategies:
-
Compound Stability on Silica: Pyrazoles are nitrogen-containing heterocycles and can sometimes interact strongly with the acidic surface of silica gel, leading to streaking and poor recovery.[10] Before committing to a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see significant streaking or the appearance of new spots, your compound may be degrading on the silica. In such cases, you can either use silica gel deactivated with a base like triethylamine (typically 0.1-1% in the eluent) or switch to a different stationary phase like neutral alumina.[11]
-
Proper Eluent Selection: The goal is to find a solvent system that provides good separation and moves your compound with an Rf value of around 0.2-0.4 on the TLC plate.[10] For this compound, which is a moderately polar compound, a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate is a good starting point.[12]
-
Avoid Overloading: Loading too much crude material onto the column will lead to poor separation and broad, overlapping bands, making it difficult to isolate the pure compound. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.[10]
Frequently Asked Questions (FAQs)
Q: How should I store purified this compound?
A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible substances such as strong oxidizing agents.[13]
Q: Is this compound stable? What are the potential degradation pathways?
A: The thioamide functional group is generally less stable than its amide counterpart. It can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, which would convert it to the corresponding carboxamide.[11] It is also sensitive to oxidation. Therefore, it is advisable to avoid prolonged heating and exposure to strong acids, bases, and oxidizing agents during purification and storage.
Q: What are the key safety precautions when handling this compound?
A: Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]
Experimental Protocols & Data
Optimized Recrystallization Protocol
This protocol provides a step-by-step method for the recrystallization of this compound.
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent system (see Table 1). Ethanol or a mixture of ethanol and ethyl acetate is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue to add small portions of the hot solvent until all the solid has just dissolved. Adding too much solvent will result in a lower yield.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Ethanol or Methanol | Good | Often used for pyrazole derivatives; good balance of solubility properties.[7] |
| Ethyl Acetate/Hexane | Good | A versatile system for moderately polar compounds. |
| Ethanol/Water | Possible | The addition of water can decrease the solubility of the compound, aiding crystallization. |
| Dichloromethane | Poor | Generally too good of a solvent at room temperature. |
Column Chromatography Protocol
This protocol outlines a procedure for purifying this compound using silica gel column chromatography.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.4 for the desired compound.[10]
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, "dry loading" (adsorbing the compound onto a small amount of silica gel) is recommended.[14]
-
Elution: Run the column, collecting fractions. Start with a less polar solvent mixture and gradually increase the polarity if necessary to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Troubleshooting Crystallization Workflow
Caption: A flowchart for troubleshooting common crystallization problems.
Purification Workflow Logic
Caption: Decision tree for selecting a purification method.
References
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Farghaly, T. A., Gomha, S. M., Abdel-aziz, H. M., & Kandeel, S. M. (2016). Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents. ResearchGate.
- Gomha, S. M., et al. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(6), 13779-13789.
- Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2884-2893.
- University of Rochester, Department of Chemistry. (n.d.). TLC Visualization.
- University of Rochester, Department of Chemistry. (n.d.). SOP: Flash Chromatography.
- California State University, Stanislaus. (n.d.). Recrystallization.
- National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ethanol monosolvate. PubChem.
- Beilstein Archives. (2022). Synthesis of Pyrazole Conjugated Thioamides and Amide. Beilstein Archives.
- ResearchGate. (2013). Stability of thioamides?
- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Sharma, V., et al. (2014). Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)-one Derivatives. Indian Journal of Pharmaceutical Sciences, 76(4), 346–351.
- Scholars Research Library. (2013). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Der Pharma Chemica, 5(1), 183-187.
- ResearchGate. (n.d.). Proposed reaction mechanism for the formation of pyrazole-carbothioamide.
- Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?
- LookChem. (n.d.). 1H-Pyrazole-1-carbothioamide, 4,5-dihydro-N,3-diphenyl-.
- YouTube. (2022, December 5). Recrystallization and Melting Point Analysis.
Sources
- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-amino-1-methyl-1H-pyrazole-4-carbothioamide (956534-58-0) for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. One moment, please... [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. real-j.mtak.hu [real-j.mtak.hu]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. aksci.com [aksci.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Crude Pyrazole Products
Welcome to the comprehensive technical support guide for the purification of crude pyrazole products via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity pyrazole derivatives. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding pyrazole recrystallization.
Q1: What are the best starting solvents for recrystallizing pyrazole derivatives?
A1: The choice of solvent is critical and depends heavily on the substitution pattern of your pyrazole. Due to the pyrazole ring's aromatic nature and the presence of nitrogen atoms, it exhibits a polarity that can be modulated by its substituents.[1]
-
For polar pyrazoles: (e.g., those with amino, hydroxyl, or carboxyl groups) polar solvents are a good starting point. Ethanol, methanol, and isopropanol are frequently effective.[2][3][4][5] Water can also be used, often in a mixed solvent system with an alcohol.[6]
-
For non-polar pyrazoles: (e.g., those with extensive alkyl or aryl substitution) less polar solvents should be considered. Acetone, ethyl acetate, and toluene are common choices.[3][4][6][7] Hexane can often be used as an anti-solvent in a mixed-solvent system with a more polar solvent like ethyl acetate or acetone.[8]
-
General Purpose Solvents: Ethanol and acetone are excellent starting points for a wide range of pyrazole derivatives.[3][4][7][9][10][11]
The ideal recrystallization solvent is one in which your pyrazole has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1]
Q2: My pyrazole product is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the dissolved pyrazole separates from the solution as a liquid phase rather than a solid crystal lattice.[12] This typically happens when the solution's temperature is higher than the melting point of the impure compound.[8][13] It can also be caused by very high saturation levels or the presence of certain impurities.[12][14][15]
Here are several strategies to overcome this issue:
-
Increase Solvent Volume: The solution may be too concentrated. Add a small amount of hot solvent to decrease the saturation, allowing crystallization to occur at a temperature below the compound's melting point.[8][13][14]
-
Slow Down the Cooling Process: Rapid cooling favors oiling out.[14] Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Using an insulated container can facilitate this.[8][14]
-
Change the Solvent System: The chosen solvent may not be optimal. Experiment with a different solvent, perhaps one with a lower boiling point.[8] A mixed-solvent system can also be effective.[8]
-
Use a Seed Crystal: If a small amount of pure, solid pyrazole is available, adding a "seed crystal" to the cooled, supersaturated solution can induce the formation of a crystal lattice.[8][15]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and initiate crystallization.[13][16]
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low yield is a common frustration. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the mother liquor.
-
Use the Minimum Amount of Hot Solvent: A primary cause of low yield is using an excess of hot solvent.[8][13] Use only the amount necessary to fully dissolve the crude product at the solvent's boiling point. Any excess will keep more of your product dissolved upon cooling.[8]
-
Ensure Thorough Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath or refrigerator to maximize the precipitation of your product.[8]
-
Prevent Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, premature crystallization in the funnel can lead to significant loss.[14][16] Use a pre-heated funnel and filter flask to prevent this.[14][17] Adding a slight excess of hot solvent before filtration can also help, which can then be boiled off before cooling.[16][18]
-
Rinse Glassware: Product can be lost during transfers. Rinse all glassware with a small amount of the cold recrystallization solvent and add these rinsings to the main filtrate.[14]
Q4: There are colored impurities in my pyrazole product. Will recrystallization remove them?
A4: Recrystallization can sometimes remove colored impurities if they have different solubility profiles from your desired product. However, for persistent colored impurities, the use of activated charcoal is recommended.[14]
Procedure:
-
Dissolve your crude pyrazole in the hot recrystallization solvent.
-
Cool the solution slightly to prevent boiling over.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight).[19]
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[14][19][20]
Be aware that using charcoal may slightly reduce your overall yield as it can also adsorb some of your product.[14]
Section 2: Troubleshooting Guide
This section provides a more in-depth, systematic approach to resolving complex recrystallization issues.
Issue 1: The Crude Pyrazole Product Will Not Dissolve
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The solvent may not be polar or non-polar enough. Test the solubility of a small sample in a variety of solvents (e.g., ethanol, acetone, ethyl acetate, toluene, water) to find a suitable one.[21] |
| Insufficient Solvent | You may not be using enough solvent. Add more hot solvent in small increments until the product dissolves. |
| Insoluble Impurities Present | If most of the solid dissolves but a small amount remains, these may be insoluble impurities.[19] In this case, perform a hot gravity filtration to remove them.[19][22] |
| Low-Quality Starting Material | The crude product may contain a large proportion of insoluble polymeric byproducts. Consider a pre-purification step like a solvent wash or extraction. |
Issue 2: No Crystals Form Upon Cooling
| Possible Cause | Troubleshooting Steps |
| Too Much Solvent Used | The solution is not saturated. Boil off some of the solvent to increase the concentration and then allow it to cool again.[13][16][23] |
| Supersaturated Solution | The solution is supersaturated but lacks a nucleation point for crystal growth to begin.[23] Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.[8][13][23] |
| Cooling is Not Sufficient | If you have only cooled to room temperature, try placing the flask in an ice bath or a refrigerator for a longer period.[8] |
Workflow for Troubleshooting Recrystallization
Caption: Workflow for selecting a suitable recrystallization solvent.
Section 4: Alternative Purification Strategies
If recrystallization proves to be ineffective, consider these alternative methods:
-
Acid-Base Extraction: For pyrazoles containing acidic or basic functional groups, purification can be achieved through selective extraction into aqueous acid or base, followed by neutralization and re-extraction into an organic solvent. [8]* Formation of Acid Addition Salts: Pyrazoles can be converted into their acid addition salts, which can then be crystallized from organic solvents. [3][4]This can be a highly effective method for separating isomeric impurities. [4]The free pyrazole can then be regenerated by treatment with a base.
-
Column Chromatography: While often more time-consuming and costly, column chromatography on silica gel or alumina can be very effective for separating pyrazoles from closely related impurities. For basic pyrazoles that may interact strongly with acidic silica gel, the silica can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine. [6][14]
Section 5: Characterization of Purified Pyrazoles
After recrystallization, it is crucial to assess the purity of the obtained product. Common characterization techniques include:
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.
-
Spectroscopy (NMR, IR, Mass Spectrometry): These techniques confirm the chemical structure and can reveal the presence of residual solvents or impurities. [24][25]* Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
This guide provides a robust framework for approaching the recrystallization of crude pyrazole products. By understanding the principles behind the techniques and systematically troubleshooting any issues that arise, you can significantly improve the purity and yield of your target compounds.
References
- Solubility of Things. (n.d.). Pyrazole.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- Solubility of Things. (n.d.). 4-methylpyrazole.
- Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
- Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?
- N/A. (2025). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives.
- ResearchGate. (n.d.). Solubility studies of the synthesized compounds in different solvents.
- N/A. (n.d.). Recrystallization.
- IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- Kyoto University. (n.d.). Hot Filtration & Recrystallization.
- N/A. (n.d.). recrystallization-2.doc.pdf.
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- CUNY. (n.d.). Purification by Recrystallization.
- Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions.
- NIH. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Chemistry LibreTexts. (2022). 1.5E: Hot Filtration.
- Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
- NIH. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- NIH. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity.
- N/A. (n.d.). Synthesis and Characterization of Some Compounds containing Pyrazole Moiety.
- NIH. (n.d.). Pyrazole.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- N/A. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Reddit. (2021). Need help with recrystallisation I have trouble with.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 16. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 17. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 23. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Synthesis and Characterization of Some Compounds containing Pyrazole Moiety | Semantic Scholar [semanticscholar.org]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazoles
Welcome to the technical support center for the analysis of pyrazole derivative NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting complex NMR data. The unique electronic and structural properties of the pyrazole ring often lead to spectra that require a nuanced and systematic approach to deconvolution. This guide is structured to address both specific troubleshooting scenarios and frequently asked questions you may encounter during your research.
Troubleshooting Guide: Tackling Complex Pyrazole Spectra
This section addresses specific, challenging issues that frequently arise during the NMR analysis of substituted pyrazoles. Each entry explains the underlying chemical principles and provides a systematic workflow for resolution.
Q1: Why are the signals for my C3 and C5 ring positions broad or appearing as a single, averaged signal in the ¹³C NMR spectrum?
This is a classic and common observation in N-unsubstituted pyrazoles and is almost always due to annular tautomerism . The proton on the nitrogen can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the distinct electronic environments of the C3 and C5 positions (and their attached protons) are averaged, leading to signal broadening or coalescence into a single peak.[1][2]
Causality and Resolution Strategy:
The rate of this proton exchange is the critical variable and is highly sensitive to the experimental conditions. Your goal is to manipulate these conditions to either "freeze out" the exchange to see both tautomers or drive the equilibrium to favor one form.
Troubleshooting Workflow:
-
Low-Temperature NMR: By systematically lowering the temperature of your NMR experiment (e.g., in 10-20 K decrements), you can slow down the rate of proton exchange.[1][3] Often, a temperature will be reached where the exchange is slow enough to resolve the separate, sharp signals for the C3 and C5 positions of each individual tautomer. Solvents with low freezing points like CD₂Cl₂, THF-d₈, or Toluene-d₈ are ideal for these experiments.[1]
-
Solvent Effects: The tautomeric equilibrium is highly dependent on the solvent.[4][5][6]
-
Aprotic Solvents (e.g., CDCl₃, Benzene-d₆): These solvents are less likely to participate in hydrogen bonding and can slow the intermolecular proton exchange, potentially allowing for the observation of distinct tautomers even at room temperature.
-
Protic/Hydrogen-Bonding Solvents (e.g., DMSO-d₆, CD₃OD): These solvents can accelerate proton exchange through hydrogen bonding, often resulting in sharp, averaged signals.[2] However, DMSO-d₆ is excellent for observing the N-H proton itself.
-
-
Solid-State NMR (CP/MAS): In the solid state, pyrazole derivatives typically exist as a single, fixed tautomer.[1][7] Acquiring a solid-state NMR spectrum can definitively identify the dominant tautomeric form in the crystal lattice, providing a crucial reference point for your solution-state data.[7]
Q2: The N-H proton signal in my ¹H NMR spectrum is extremely broad or completely absent. How can I find and confirm it?
The disappearance or significant broadening of the N-H proton signal is also a direct consequence of chemical exchange.[1] This exchange can occur between pyrazole molecules, with residual water in the solvent, or other acidic/basic impurities. Furthermore, the ¹⁴N nucleus has a quadrupole moment, which provides an efficient relaxation pathway for the attached proton, naturally leading to a broader signal.
Causality and Resolution Strategy:
To observe the N-H proton, you must minimize exchange pathways and choose conditions that favor slower exchange.
Troubleshooting Steps:
-
Use a Dry, Aprotic Solvent: Rigorously dry your NMR solvent (e.g., CDCl₃, CD₂Cl₂, THF-d₈) and use a sealed NMR tube to minimize contamination with atmospheric moisture.
-
Switch to DMSO-d₆: Deuterated dimethyl sulfoxide is an excellent solvent for observing exchangeable protons. It forms strong hydrogen bonds with the N-H proton, significantly slowing down intermolecular exchange and typically resulting in a sharper, observable signal.
-
Concentration Dependence: The rate of intermolecular exchange can be concentration-dependent. Acquiring spectra at different concentrations may reveal changes in the N-H signal's shape and position.
-
¹H-¹⁵N HMBC: If your instrumentation allows and sensitivity is sufficient (or if you have an ¹⁵N-labeled compound), a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool. It will show a correlation between the N-H proton and the two nitrogen atoms (N1 and N2), unambiguously confirming its identity and chemical shift.[8][9]
Q3: I've synthesized a disubstituted pyrazole and I'm struggling to differentiate between the 1,3- and 1,5-isomers. How can I make an unambiguous assignment?
Distinguishing between substitution patterns is a critical and frequent challenge. A definitive assignment relies on exploiting through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations.
Causality and Resolution Strategy:
The key is to identify NMR interactions that are unique to each isomer. For N-substituted pyrazoles, the proximity of the N1-substituent to either the C5-substituent (in the 1,5-isomer) or the C5-proton (in the 1,3-isomer) is the most reliable distinguishing feature.
Definitive Assignment Workflow:
-
¹H-¹H COSY/TOCSY: While these experiments will confirm which protons are coupled, they may not distinguish the isomers alone. However, they are essential for assigning the H4 and H5 protons in the 1,3-isomer or the H3 and H4 protons in the 1,5-isomer.
-
2D NOESY/ROESY: This is the most powerful technique for this problem.[1][10]
-
For the 1,5-isomer: Expect a clear NOE cross-peak between the protons of the N1-substituent and the protons of the C5-substituent.
-
For the 1,3-isomer: Expect a clear NOE cross-peak between the protons of the N1-substituent and the C5-proton.
-
-
¹H-¹³C HMBC: This experiment provides powerful corroborating evidence by identifying long-range (2- and 3-bond) C-H correlations.[1][8]
-
In the 1,5-isomer, the protons of the N1-substituent will show a correlation to the C5 carbon.
-
In the 1,3-isomer, the C5-proton will show correlations to C4 and the carbon of the C3-substituent. The N1-substituent protons will correlate to C5.
-
Logical Workflow for Pyrazole Spectra Interpretation
For any complex substituted pyrazole, a systematic approach is crucial. The following workflow outlines a logical progression from basic 1D experiments to more complex 2D techniques for unambiguous structure elucidation.
Caption: A systematic workflow for interpreting complex pyrazole NMR spectra.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the typical ¹H and ¹³C chemical shift ranges for pyrazole rings? | The chemical shifts are highly sensitive to substitution, but general ranges can be established. Electron-withdrawing groups (EWGs) tend to deshield (shift downfield) ring protons and carbons, while electron-donating groups (EDGs) cause shielding (shift upfield).[11][12][13] |
| Typical Chemical Shift Ranges (in ppm) Solvent: CDCl₃ or DMSO-d₆ | |
| How do J-coupling constants help in assigning protons? | Proton-proton coupling constants (J-values) are invaluable for confirming assignments. The values are characteristic of the number of bonds separating the protons.[14][15] |
| Characteristic J-Coupling Constants (in Hz) | |
| Is ¹⁵N NMR spectroscopy useful for pyrazole characterization? | Absolutely. ¹⁵N NMR is exceptionally powerful for studying pyrazoles. The ¹⁵N chemical shifts are highly sensitive to the electronic environment and can definitively distinguish between the "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogen atoms.[9][16] The ¹H-¹⁵N HMBC experiment is the most practical way to utilize ¹⁵N information, as it correlates protons (like the N-H) to the nitrogen atoms over 2-3 bonds, providing unambiguous proof of tautomeric forms and connectivity.[8][9] |
Experimental Protocols
Protocol 1: Low-Temperature (VT) NMR for Tautomer Resolution
-
Sample Preparation: Dissolve 5-15 mg of the pyrazole derivative in ~0.6 mL of a suitable low-temperature deuterated solvent (e.g., CD₂Cl₂, THF-d₈).
-
Initial Spectrum: Acquire a standard ¹H and/or ¹³C NMR spectrum at room temperature (298 K) to serve as a baseline.[1]
-
Cooling: Gradually lower the temperature of the NMR probe in 10-20 K decrements.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[1]
-
Data Acquisition: Record spectra at each temperature, monitoring the signals corresponding to the C3/C5 positions. Continue cooling until the broad/averaged signals resolve into two distinct sets of sharp signals, representing each tautomer.
Protocol 2: Definitive Assignment using 2D NMR (HSQC/HMBC/NOESY)
-
Sample Preparation: Prepare a reasonably concentrated sample (10-25 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise in 2D experiments.
-
Tuning: Ensure the NMR probe is properly tuned and matched for ¹H and ¹³C (and ¹⁵N if applicable) frequencies.
-
Acquisition:
-
HSQC: Use standard parameters to correlate directly bonded ¹H and ¹³C nuclei.[1]
-
HMBC: Optimize the key long-range coupling delay (typically corresponding to a J(C,H) of 8-10 Hz) to enhance correlations over 2 and 3 bonds.[1]
-
NOESY: Use a mixing time appropriate for your molecule's size (e.g., 500-800 ms for small molecules) to observe through-space correlations.
-
-
Processing and Analysis: Process the 2D data and systematically analyze the cross-peaks to build the molecular structure. Correlate HMBC and NOESY data to unambiguously determine the substitution pattern.[17]
Tautomeric Equilibrium in Substituted Pyrazoles
The dynamic equilibrium between the two possible tautomers of an N-unsubstituted pyrazole is fundamental to understanding its NMR spectrum. The position of this equilibrium is dictated by the electronic properties of the substituents at the C3 and C5 positions.
Caption: Annular tautomerism in a 3(5)-disubstituted pyrazole.
Disclaimer: This guide provides general advice based on established NMR principles. Specific experimental conditions may need to be optimized for your particular compound, solvent, and instrumentation.
References
- Bruix, M., Claramunt, R. M., Elguero, J., Demendoza, J., & Pascual, C. (1984). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763.
- Abboud, J., Boyer, G., & Claramunt, R. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(-13C-a-Abboud-Boyer/6573b9815049c366ff851082103f5509a25b2938]([Link]
- Elguero, J., Claramunt, R. M., & Lopez, C. (n.d.). The use of NMR spectroscopy to study tautomerism. Bohrium.
- Gao, H., Ye, W., & Shreeve, J. M. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 15(12), 9296-9310.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
- Elguero, J., Claramunt, R. M., & Garceran, R. (1986). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Heterocycles, 24(1), 51.
- Hörner, M., & Hatic, H. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2999.
- Teixeira, C., & Amorim, R. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 13.
- Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 691-699.
- Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Nigeria.
- Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- Chen, X., She, J., Shang, Z., Wu, J., Wu, H., & Zhang, P. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Synthesis, 2008(21), 3478.
- Al-ammar, K. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. ResearchGate.
- Al-ammar, K. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
- Reddit. (2024). 1H NMR of pyrazole. r/chemhelp.
- SDSU NMR Facility. (n.d.). Common Problems. SDSU Department of Chemistry.
- Kljun, J., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing.
- Kljun, J., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6610.
- Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(11), 891-895.
- New Journal of Chemistry (RSC Publishing). (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations.
- Semantic Scholar. (n.d.). A theoretical study of multinuclear coupling constants in pyrazoles.
- Al-ammar, K. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 44-51.
- Novikova, D. S., et al. (n.d.). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. SPbU Researchers Portal.
- ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks related to exchange processes are crossed off).
- ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers.
- Saleh, T. S., et al. (2025). Exploring The Molecular Structure of Green-Synthesized Aza-Michael Addition Products: 2D NMR Confirms Novel Pyrazoles. ResearchGate.
- Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
- ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 9. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pureportal.spbu.ru [pureportal.spbu.ru]
- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1H-Pyrazole-5-carbothioamide for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for the synthesis and scale-up of 1H-Pyrazole-5-carbothioamide. Our focus is on addressing common challenges, ensuring process robustness, and maintaining the high standards of quality required for preclinical drug substance manufacturing.[1][2][3]
Overview: The Synthetic Challenge
This compound and its derivatives are significant pharmacophores in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Transitioning from bench-scale synthesis to a multi-gram or kilogram scale suitable for preclinical toxicology and safety studies presents significant hurdles.[7] These challenges often relate to reaction kinetics, heat transfer, purification, and maintaining batch-to-batch consistency.[8][9][10]
This document serves as a troubleshooting guide and FAQ, structured to anticipate and solve problems encountered during the scale-up process.
Overall Synthetic Workflow
The most common and scalable approach involves a two-stage synthesis: first, the construction of a stable pyrazole-5-carboxamide or pyrazole-5-carbonitrile intermediate, followed by a thionation reaction to yield the final product.
Caption: General two-stage synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable general pathway for synthesizing this compound on a larger scale?
A: A robust and widely adopted method is the Knorr pyrazole synthesis or similar cyclocondensation reactions to first form a stable pyrazole-5-carboxylate ester or pyrazole-5-carbonitrile.[11][12][13] This intermediate is then converted to the corresponding pyrazole-5-carboxamide, which subsequently undergoes thionation. This stepwise approach allows for purification at intermediate stages and avoids handling potentially unstable precursors. The final thionation step is typically achieved using a thionating agent like Lawesson's Reagent.[14][15]
Q2: What are the primary safety concerns when scaling up this synthesis?
A: The main safety issues are:
-
Thionating Agents: Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with moisture or acidic conditions. All thionation reactions must be conducted in a well-ventilated fume hood with appropriate gas scrubbing (e.g., a bleach or caustic solution trap).
-
Exothermic Reactions: Both the pyrazole ring formation and the thionation step can be exothermic. On a large scale, inefficient heat dissipation can lead to a thermal runaway.[10] Gradual reagent addition and careful temperature monitoring are critical.
-
Solvent Handling: Large volumes of flammable organic solvents (e.g., toluene, THF, dioxane) require appropriate storage, grounding, and handling procedures to prevent fires and exposure.
Q3: Which analytical methods are essential for ensuring the quality of the final product for preclinical use?
A: A comprehensive analytical panel is required to confirm identity, purity, and stability. This includes:
-
Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure, and Mass Spectrometry (MS) for molecular weight verification.[16]
-
Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for quantifying purity and identifying impurities. A purity level of >95% is typically the minimum requirement for preclinical batches.
-
Residual Solvents: Gas Chromatography (GC) with a headspace autosampler to quantify residual solvents from the synthesis and purification steps.
-
Inorganic Impurities: Analysis of residual phosphorus-containing byproducts from Lawesson's reagent may be necessary, often assessed via techniques like Inductively Coupled Plasma (ICP-MS) if required by regulatory guidelines.
Q4: What are the most common challenges in the final thionation step?
A: The conversion of the amide to the thioamide is often the most problematic step. Common issues include incomplete reactions, formation of difficult-to-remove byproducts from the thionating agent, and product degradation under harsh conditions.[17][18] Success depends on controlling temperature, reaction time, and the stoichiometry of the thionating agent.
Troubleshooting Guide: Synthesis & Scale-Up
This section addresses specific problems you may encounter during your experiments.
Part A: Pyrazole Ring Formation & Intermediate Synthesis
Q: My pyrazole ring formation reaction is giving a low yield. What can I do? A:
-
Causality: Low yields in cyclocondensation reactions often stem from suboptimal pH, incorrect solvent choice, or side reactions. Protic polar solvents like ethanol or methanol generally favor pyrazole formation.[19]
-
Solution 1 (Catalyst/pH): The reaction is often catalyzed by a small amount of acid (e.g., glacial acetic acid).[11] Ensure the catalytic amount is appropriate; too much or too little can hinder the reaction.
-
Solution 2 (Temperature & Time): These reactions may require heat to proceed to completion. Monitor the reaction by TLC or HPLC to determine the optimal reflux time. Pushing the reaction for too long can sometimes lead to decomposition.
-
Solution 3 (Precursor Purity): Ensure your 1,3-dicarbonyl and hydrazine starting materials are pure. Impurities can inhibit the reaction or lead to undesirable side products.
Q: I am observing the formation of an unwanted regioisomer. How can I improve selectivity? A:
-
Causality: When using unsymmetrical 1,3-dicarbonyl compounds, the two carbonyl groups can have different reactivities, leading to the formation of two possible regioisomers. The reaction's regioselectivity is influenced by the steric and electronic properties of the substituents.[19]
-
Solution 1 (Protecting Groups): If possible, choose starting materials where the electronic or steric differences between the two carbonyls are more pronounced to favor one isomer.
-
Solution 2 (Reaction Conditions): Varying the solvent and temperature can sometimes influence the kinetic vs. thermodynamic product ratio. Experiment with different conditions on a small scale.
-
Solution 3 (Chromatography): If isomer formation cannot be avoided, a robust chromatographic purification method will be necessary. This should be developed at the bench scale with scale-up in mind (e.g., using a low-cost silica gel and an efficient solvent system).
Part B: Thionation with Lawesson's Reagent
Q: My thionation reaction is incomplete, with significant starting amide remaining even after prolonged reaction time. What's the issue? A:
-
Causality: Incomplete conversion is one of the most frequent issues with Lawesson's Reagent (LR). It can be caused by insufficient reagent, poor reagent quality, or suboptimal temperature. LR exists as a dimer and must dissociate into a reactive monomer to participate in the reaction, a process favored by heat.[14][20]
-
Solution 1 (Reagent Stoichiometry): While stoichiometrically 0.5 equivalents of the LR dimer are needed, it is common to use a slight excess (0.55 to 0.7 equivalents) to drive the reaction to completion.[15]
-
Solution 2 (Temperature and Solvent): The reaction is typically performed at elevated temperatures (80-110 °C). Anhydrous toluene or dioxane are common solvents. Ensure the temperature is high enough to facilitate LR dissociation and reaction.
-
Solution 3 (Reagent Quality): Lawesson's Reagent can degrade over time. Use a fresh, high-quality batch. A color change from pale yellow to greenish or a foul smell can indicate degradation.
-
Solution 4 (Staged Addition): For sluggish reactions, adding the LR in portions (e.g., half at the beginning and the second half after a few hours) can sometimes improve yields.[18]
Q: The purification of my final thioamide product is very difficult due to phosphorus byproducts. How can I simplify the workup? A:
-
Causality: The thionation reaction produces phosphorus-oxygen byproducts that can be sticky, oily, and co-elute with the desired product during chromatography.[18]
-
Solution 1 (Aqueous Wash): After the reaction, quenching with a saturated aqueous sodium bicarbonate (NaHCO₃) solution can help hydrolyze some byproducts.
-
Solution 2 (Filtration): In some cases, phosphorus byproducts may precipitate upon cooling the reaction mixture. Filtering the crude mixture through a plug of silica gel or Celite before concentration can remove a significant portion of these impurities.
-
Solution 3 (Recrystallization): If the thioamide is a solid, developing a robust recrystallization protocol is highly preferable to chromatography for large-scale purification. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that selectively crystallizes the product, leaving byproducts in the mother liquor.
Caption: Decision tree for troubleshooting the thionation step.
Part C: Scale-Up Specific Issues
Q: I'm seeing a drop in yield and an increase in impurities now that I've moved from a 100 mL flask to a 5 L reactor. Why? A:
-
Causality: This is a classic scale-up problem. As reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[8] This impairs heat transfer. What was a well-controlled temperature on a small scale can become an uncontrolled exotherm in a large reactor, leading to side reactions and decomposition. Mixing also becomes less efficient.
-
Solution 1 (Heat Transfer): Use a reactor with a jacket and a temperature control unit. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to the other to control the rate of heat generation.
-
Solution 2 (Mixing): Ensure the reactor's impeller (stirrer) type and speed are adequate for the reaction volume and viscosity to maintain a homogenous mixture. Inefficient stirring can create local "hot spots" or areas of high reagent concentration.
-
Solution 3 (Process Analytical Technology - PAT): If possible, use in-situ probes (e.g., temperature, pressure) to monitor the reaction in real-time, providing better control than relying solely on external observations.
Key Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazole-5-carboxamide (Representative)
This protocol is a general guideline and should be optimized for your specific substrates.
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction: Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a suitable solvent like ethanol.
-
Ammonia Source: Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (e.g., 5-10 eq). Alternatively, use formamide for a higher boiling point reaction.
-
Heating: Heat the reaction mixture to reflux and monitor its progress using TLC or HPLC. Reactions can take several hours to days.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: The product may precipitate upon cooling or concentration. If so, collect the solid by filtration. If not, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by recrystallization or flash column chromatography to obtain the pure 1H-Pyrazole-5-carboxamide.
Protocol 2: Thionation to this compound
! SAFETY WARNING ! Perform this reaction in a certified, high-flow fume hood. Have a quench bath (e.g., aqueous bleach) ready for glassware and potential spills.
-
Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1H-Pyrazole-5-carboxamide (1.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Solvent: Add anhydrous toluene (or dioxane) to create a suspension (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add Lawesson's Reagent (0.6 eq) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C for toluene).
-
Monitoring: Monitor the reaction progress by TLC (a more polar spot for the thioamide) or HPLC until the starting amide is consumed (typically 2-6 hours).
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a stirred, saturated aqueous solution of sodium bicarbonate. Stir for 30-60 minutes to quench unreacted reagent and hydrolyze byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by flash column chromatography (silica gel) or, preferably, by recrystallization from a suitable solvent system.
Data Summary & Scale-Up Parameters
When scaling up, it's crucial to document and control key process parameters.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Ensure adequate heat transfer and containment.[10] |
| Heating/Cooling | Heating mantle / ice bath | Thermofluid circulator | Precise temperature control is critical to avoid exotherms and side reactions. |
| Reagent Addition | Manual addition via funnel | Addition pump / dropping funnel | Controlled addition rate is key to managing exothermic events. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Must ensure homogeneity; prevent solids from settling.[8] |
| Workup | Separatory funnel | Jacketed reactor with bottom outlet valve | Minimize manual handling; large-scale extractions can be cumbersome. |
| Purification | Column chromatography | Recrystallization / large-bore column | Recrystallization is far more economical and scalable than chromatography.[18] |
| Drying | Rotary evaporator / vacuum oven | Vacuum oven / filter dryer | Efficiently remove solvents to meet residual solvent specifications. |
References
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [Link]
- Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. [Link]
- Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (2023). ChemRxiv. [Link]
- Thioamide synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. (n.d.).
- A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry. [Link]
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure. [Link]
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). ACS Omega. [Link]
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). PubMed Central. [Link]
- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit. [Link]
- A GENERAL, ONE-POT, REGIOSELECTIVE SYNTHESIS OF 1,3,4,5-TETRASUBSTITUTED PYRAZOLES. (n.d.). Organic Syntheses. [Link]
- Preclinical Studies in Drug Development. (n.d.). PPD. [Link]
- Opportunities and challenges in the synthesis of thioamid
- Synthesis of some new pyrazoline and carbothioamide derivatives. (2015). European Journal of Chemistry. [Link]
- Step 2: Preclinical Research. (2018). FDA. [Link]
- 6 key challenges when scaling up sustainable chemical processes. (2024). CPI. [Link]
- Thioamides: Biosynthesis of Natural Compounds and Chemical Applic
- Lawesson's Reagent. (n.d.). Organic Chemistry Portal. [Link]
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. (2016). Arrow@TU Dublin. [Link]
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Upd
- 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems. [Link]
- Complete Guide To Pre-Clinical Drug Product Manufacturing. (n.d.). Agno Pharmaceuticals. [Link]
- How to deal with scale-up challenges of Chemistry? (2021). Prime Scholars. [Link]
- Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). (2024). RSC Publishing. [Link]
- CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. [Link]
- Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. (2024). RSC Mechanochemistry. [Link]
- synthesis of pyrazoles. (2019). YouTube. [Link]
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). IntechOpen. [Link]
- Review on Synthesis of pyrazole and pyrazolines. (2016).
- Preclinical Regulatory Requirements. (n.d.). Duke University. [Link]
- Rules of Thumb: Scale-up. (2023). The Chemical Engineer. [Link]
Sources
- 1. ppd.com [ppd.com]
- 2. agnopharma.com [agnopharma.com]
- 3. altasciences.com [altasciences.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
- 8. reddit.com [reddit.com]
- 9. One moment, please... [epicsysinc.com]
- 10. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Lawesson's Reagent [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. arrow.tudublin.ie [arrow.tudublin.ie]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve poor signals in 13C NMR for pyrazole compounds
Welcome to the technical support center for resolving common challenges in the ¹³C NMR analysis of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in obtaining high-quality ¹³C NMR spectra for this important class of heterocycles. Here, we will delve into the underlying reasons for poor signal quality and provide practical, field-proven troubleshooting strategies and advanced NMR techniques to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹³C NMR signals for my N-unsubstituted pyrazole broad or missing, especially for the carbons next to the nitrogens?
A: This is a classic issue with N-unsubstituted pyrazoles and is primarily due to two phenomena: rapid prototropic tautomerism and quadrupolar broadening. The N-H proton rapidly exchanges between the two nitrogen atoms (N1 and N2), leading to a time-averaged signal for the C3 and C5 carbons. If this exchange is on an intermediate timescale relative to the NMR experiment, the signals can broaden significantly or even disappear into the baseline.[1][2][3][4] Additionally, the adjacent ¹⁴N atoms are quadrupolar nuclei, which can induce rapid relaxation and broadening of the signals of the carbons they are bonded to.[5][6][7][8][9]
Q2: I've run my ¹³C NMR for a long time, but some signals, particularly the quaternary carbons, are still very weak. What's happening?
A: This is likely due to long spin-lattice relaxation times (T₁). Quaternary carbons (those not directly bonded to a proton) and other carbons in the pyrazole ring often have very long T₁ values.[10][11] If the relaxation delay (the time between NMR pulses) is too short, these carbons do not have enough time to return to their equilibrium state, leading to signal saturation and weak or absent peaks.
Q3: Can the choice of NMR solvent affect the quality of my pyrazole's ¹³C spectrum?
A: Absolutely. The solvent can influence the tautomeric equilibrium and the rate of proton exchange.[1][3][12][13] In some cases, using a hydrogen-bond-accepting solvent like DMSO-d₆ can help to resolve the signals by stabilizing one tautomer or altering the exchange rate. Conversely, in a non-polar solvent, you might observe different spectral characteristics.
Q4: Are there more advanced NMR experiments that can help when a standard ¹³C experiment fails?
A: Yes. Two-dimensional (2D) NMR techniques like HSQC and HMBC are invaluable. An HSQC experiment is much more sensitive for detecting carbons with directly attached protons.[14][15][16][17] An HMBC experiment is excellent for identifying quaternary carbons by observing their correlations to protons that are two or three bonds away.[14][15][16][17][18] Polarization transfer experiments like DEPT can also be used to enhance the signals of protonated carbons and determine their multiplicity (CH, CH₂, CH₃).[19][20]
Troubleshooting Guides
Issue 1: Broad or Coalesced Signals for C3 and C5 in N-Unsubstituted Pyrazoles
This guide will walk you through the steps to resolve the common problem of broad or coalesced signals for the C3 and C5 carbons in N-unsubstituted pyrazoles, which arises from tautomerism and proton exchange.
N-unsubstituted pyrazoles exist as a mixture of two tautomers in solution. The proton on the nitrogen rapidly moves between the two nitrogen positions. This exchange can be slow, fast, or at an intermediate rate on the NMR timescale.
-
Fast Exchange: You will observe sharp, averaged signals for C3 and C5.
-
Slow Exchange: You will see two distinct sets of signals, one for each tautomer.
-
Intermediate Exchange: This is the problematic regime, where the signals for C3 and C5 broaden, sometimes to the point of disappearing into the baseline.[1][2]
The following workflow is designed to manipulate the exchange rate to either the fast or slow regime to obtain sharp signals.
Caption: Workflow for enhancing weak quaternary carbon signals.
-
Optimize 1D ¹³C Acquisition Parameters:
-
Procedure:
-
In your NMR acquisition software, modify the parameters of your ¹³C experiment.
-
Set the relaxation delay (D1) to at least 5 seconds. For particularly challenging cases, you may need to go longer.
-
Change the pulse angle to 30 degrees.
-
Increase the number of scans (NS) to improve the signal-to-noise ratio. Be aware that this will increase the total experiment time.
-
-
-
Utilize 2D NMR (HMBC):
-
Rationale: As mentioned previously, the HMBC experiment is a powerful tool for identifying carbons that are not directly attached to protons. [15][16][17] * Procedure:
-
Run an HMBC experiment.
-
Analyze the resulting 2D spectrum to find correlations between your assigned protons and the missing quaternary carbon signals.
-
-
-
Use of a Relaxation Agent (Advanced):
-
Rationale: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can dramatically decrease the T₁ relaxation times of all carbons, including quaternaries.
-
Caution: This method should be used as a last resort. The relaxation agent can cause significant line broadening and may interact with your compound. It also renders the sample non-recoverable for many other purposes.
-
References
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019).
- Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. (1991). Semantic Scholar. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/638918386345903b22b621a22129e1f58b093282]([Link]
- 1H and 13C NMR study of perdeuterated pyrazoles. (1997).
- Optimized Default 13C Parameters. (2020). University of Missouri-St. Louis Chemistry Department NMR Facility. [Link]
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1992). Canadian Journal of Chemistry. [Link]
- Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole. (1991).
- High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. (1988). Canadian Journal of Chemistry. [Link]
- 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. (1984).
- Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2018).
- HMBC ¹H–¹³C NMR (400/101 MHz, DMSO-d6) spectrum of 9а. (2019).
- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). Semantic Scholar. [Link]
- Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013).
- 2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube. [Link]
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (2019). Angewandte Chemie. [Link]
- 13 C-NMR Longitudinal Relaxation Time T1 and Correlation... (n.d.).
- HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. [Link]
- Quadrupolar Coupling. (2023). Chemistry LibreTexts. [Link]
- A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1992).
- High resolution in heteronuclear 1H–13C NMR experiments by optimizing spectral aliasing with one‐dimensional carbon data. (2004).
- Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. (2006).
- Ultrafast NMR T1 Relaxation Measurements: Probing Molecular Properties in Real Time. (2010).
- Harmonized 1H, 13C 1D, 2D Parameter Sets. (2020). University of Missouri-St. Louis Chemistry Department NMR Facility. [Link]
- State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (2007).
- Carbon, Deuterium and Heteronuclear NMR using Topspin. (2025). Mount Holyoke College. [Link]
- DEPT C-13 NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (2018).
- DEPT NMR: Signals and Problem Solving. (2023). Chemistry Steps. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nationalmaglab.org [nationalmaglab.org]
- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
Preventing degradation of 1H-Pyrazole-5-carbothioamide during storage
Welcome to the dedicated technical support center for 1H-Pyrazole-5-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, we address common challenges and provide in-depth, evidence-based solutions to prevent its degradation.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For maximal stability, solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, and protected from light.[1] The recommended temperature for long-term storage is -20°C.[2] These conditions are crucial to minimize the risk of degradation from atmospheric moisture, oxygen, and light.
Q2: My solid sample of this compound has changed color from white/off-white to yellow. What does this indicate?
A color change to yellow or brown is a common visual indicator of degradation.[2] This is often due to oxidation of the thioamide group or other decomposition pathways initiated by exposure to air, light, or elevated temperatures.[1] If you observe a color change, it is highly recommended to re-analyze the purity of the sample before use.
Q3: Can I store this compound in solution? What is the best solvent for this?
Long-term storage in solution is generally not recommended due to the increased risk of solvent-mediated degradation.[2] If short-term storage in solution is necessary, use a dry, aprotic solvent such as acetonitrile or dichloromethane.[3] Alcoholic solvents like methanol could potentially react with the thioamide group.[3] Solutions should be stored at low temperatures (e.g., -20°C) under an inert atmosphere and used as quickly as possible.[2]
Q4: What are the primary degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The thioamide functional group is prone to oxidation, which can convert it to the corresponding amide, 1H-Pyrazole-5-carboxamide.[4] This can be initiated by atmospheric oxygen.[2]
-
Hydrolysis: The thioamide bond can be hydrolyzed to the corresponding amide, particularly under basic aqueous conditions.[3]
-
Thermal Degradation: The pyrazole ring, although generally stable, can undergo thermal decomposition at elevated temperatures.[5]
-
Photodegradation: Exposure to UV light can potentially induce degradation, a common issue for many heterocyclic compounds.[6]
Troubleshooting Guide
Problem 1: Decreased Purity of this compound Confirmed by HPLC Analysis.
Possible Causes & Solutions:
-
Improper Storage:
-
Cause: Exposure to air, moisture, light, or elevated temperatures.
-
Solution: Always store the compound under the recommended conditions outlined in the storage summary table below. Ensure the container is tightly sealed and flushed with an inert gas. For long-term storage, use a freezer at -20°C.[2]
-
-
Contamination:
-
Cause: Introduction of impurities during handling, such as traces of acids, bases, or oxidizing agents.
-
Solution: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the primary storage container.
-
Problem 2: Inconsistent Experimental Results Using a Previously Reliable Batch of this compound.
Possible Causes & Solutions:
-
Gradual Degradation:
-
Cause: The compound may have slowly degraded over time, even under seemingly proper storage conditions. The thioamide linkage in some pyrazole-containing compounds has been noted to be susceptible to cleavage during long-term storage.
-
Solution: It is best practice to re-analyze the purity of any chemical reagent that has been stored for an extended period, especially if it is being used in sensitive assays. A quick purity check by HPLC can confirm the integrity of the compound.
-
-
Formation of Less Active Degradation Products:
-
Cause: The formation of degradation products, such as the corresponding amide, can lead to a decrease in the effective concentration of the active thioamide, resulting in diminished biological or chemical activity.
-
Solution: If degradation is suspected, purify the compound by recrystallization or chromatography if possible. Otherwise, a fresh, verified batch of the compound should be used.
-
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term.[2] | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen).[1] | Prevents oxidation of the sensitive thioamide group. |
| Light | Store in an amber or opaque container.[1][2] | Protects against light-induced degradation. |
| Moisture | Store in a tightly sealed container in a dry environment.[2] | Prevents hydrolysis of the thioamide group. |
Experimental Protocols & Visualizations
Protocol 1: Purity Assessment by Stability-Indicating HPLC Method
This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.
Objective: To quantify the purity of this compound and detect any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of formic acid (e.g., 0.1%) to improve peak shape. The exact ratio may need to be optimized.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in the mobile phase to create a stock solution. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a similar concentration as the standard solutions.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by UV-Vis scan of the analyte (a wavelength around 260-280 nm is a likely starting point).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and analyze the resulting chromatogram. The purity can be calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[7][8]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time.[9]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature.[9]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[8]
-
Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by the developed stability-indicating HPLC method.
Visualizing Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for a long-term stability study.
References
- BenchChem. (2025). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Technical Support.
- Taylor & Francis Online. (n.d.). THIONO COMPOUNDS, 7.
- Wang, L., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. RSC Advances, 12(24), 15285-15293.
- Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate?
- Kats, M. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Gulea, M. (2013). Stability of thioamides?
- Keire, D. A., et al. (2017). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Chemical Science, 8(3), 2096-2105.
- Schafmeister, C. E., & Raines, R. T. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Accounts of Chemical Research, 53(3), 675-686.
- VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- Worthington, S. H., & Wille, U. (2014). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 16(43), 23746-23757.
- Kurt, M., & Koca, M. (2017). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Revista de Chimie, 68(2), 317-322.
- Contemporary Applications of Thioamides and Methods for Their Synthesis. (2024). PubMed.
- Tarte, P. S., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
- Roge, A. B., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical & Pharmaceutical Research, 3(6), 00089.
- Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
- Zacharie, B., et al. (1999). Thioamides: synthesis, stability, and immunological activities of thioanalogues of Imreg. Preparation of new thioacylating agents using fluorobenzimidazolone derivatives. Journal of Medicinal Chemistry, 42(11), 2046-2052.
- Alam, M. J., et al. (2022). Drug molecules and photoresponsive molecules containing pyrazole/ chromenopyrazole core.
- VanVeller, B. (n.d.). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides.
- Pharmaguideline. (n.d.).
- Murrell, J. C., & Kelly, D. P. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 72(6), 4043-4049.
- Szostak, M. (n.d.). Ground‐state destabilization of thioamides.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
- Hansen, P. E. (n.d.). Temperature coefficient of NH chemical shifts of thioamides and amides in relation to structure.
- Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 783-803.
- Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021). Organic Letters, 23(12), 4769-4773.
- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (n.d.).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). ijabpt.com.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
- Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 241-247.
- STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. (2022).
- Theoretical study on the atmospheric degradation mechanism and subsequent products of E,E-2,4-hexadienal with hydroxyl radical. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. japsonline.com [japsonline.com]
Optimizing catalyst concentration in one-pot pyrazole synthesis
Welcome to the technical support center for one-pot pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst optimization and troubleshoot common issues encountered during this versatile reaction. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your pyrazole synthesis endeavors.
Introduction to One-Pot Pyrazole Synthesis
Pyrazoles are a critical class of heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals.[1] The one-pot synthesis, particularly the Knorr pyrazole synthesis, offers an efficient route by reacting a 1,3-dicarbonyl compound with a hydrazine in the presence of a catalyst.[2][3] This approach minimizes intermediate isolation steps, saving time and resources. However, optimizing catalyst concentration and other reaction parameters is crucial for success. This guide will delve into the nuances of this process, providing clear, actionable advice.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the planning and execution of one-pot pyrazole synthesis.
Q1: What is the most common catalytic system for one-pot pyrazole synthesis, and why?
A1: The most prevalent and classic method is the Knorr pyrazole synthesis, which typically employs an acid catalyst.[3] Simple Brønsted acids like acetic acid or mineral acids (e.g., HCl) are frequently used because they effectively protonate one of the carbonyl groups of the 1,3-dicarbonyl compound.[2][4] This protonation increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine, which is the rate-determining step of the condensation.[4]
Q2: How does catalyst concentration impact the reaction yield and rate?
A2: Catalyst concentration is a critical parameter. Insufficient catalyst can lead to slow or incomplete reactions, resulting in low yields. Conversely, an excessively high concentration of a strong acid can lead to unwanted side reactions, such as degradation of starting materials or the product, and can complicate the workup procedure.[5] Optimal catalyst loading is typically determined empirically for a specific reaction but often falls within a catalytic, sub-equivalent range.[6] For instance, some modern catalytic systems, like silver triflate (AgOTf), have been shown to be effective at very low loadings, such as 1 mol%.[7]
Q3: What are the alternatives to traditional acid catalysts?
A3: A wide array of alternative catalysts have been developed to improve yields, selectivity, and the environmental footprint of the reaction. These include:
-
Lewis Acids: Metal triflates (e.g., copper triflate) can be effective.[1]
-
Heterogeneous Catalysts: Solid acid catalysts like nano-sulfated zirconia, nano-ZnO, and zeolites offer advantages such as easy separation and reusability.[1][8]
-
Nanocatalysts: These materials provide a high surface area, leading to enhanced catalytic activity, often under milder conditions.[7]
-
Green Catalysts: Environmentally benign options like lemon juice or enzymes are gaining traction for sustainable synthesis.[9][10]
-
Metal-based Catalysts: Nickel-based heterogeneous catalysts have been used for one-pot, three-component synthesis of pyrazoles at room temperature.[11]
Q4: How can I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?
A4: The reaction of an unsymmetrical 1,3-dicarbonyl with a hydrazine can lead to the formation of two regioisomers.[1] Controlling regioselectivity is a significant challenge. Several factors can influence the outcome:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role.
-
Catalyst and Solvent: The choice of catalyst and solvent system can influence the regiochemical outcome. For instance, carrying out the reaction with acetic acid in DMSO or ethanol has been suggested to improve regioselectivity.[1]
-
pH Control: Maintaining the reaction pH between 0 and 6.9 has been noted as a method to control the reaction.[6]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during one-pot pyrazole synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps | Scientific Rationale |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Unsuitable solvent. 4. Poor quality of starting materials. | 1. Increase catalyst loading incrementally or switch to a more active catalyst (e.g., from acetic acid to a stronger mineral acid or a Lewis acid). 2. Increase the reaction temperature, potentially to reflux.[12] 3. Screen different solvents (e.g., ethanol, methanol, DMSO, or aqueous media).[1][7] 4. Verify the purity of the 1,3-dicarbonyl and hydrazine starting materials. | 1. The catalyst is essential for activating the dicarbonyl compound.[2] 2. The reaction is often kinetically controlled, and higher temperatures increase the reaction rate. 3. Solvent polarity and proticity can significantly affect the reaction kinetics and equilibrium. 4. Impurities can inhibit the catalyst or participate in side reactions. |
| Formation of Multiple Products (Poor Selectivity) | 1. Use of an unsymmetrical 1,3-dicarbonyl leading to regioisomers. 2. Side reactions due to harsh conditions. | 1. Modify the 1,3-dicarbonyl to have one significantly more reactive carbonyl group. 2. Lower the reaction temperature. 3. Use a milder catalyst. 4. Adjust the pH of the reaction mixture.[6] | 1. Directing the initial nucleophilic attack to a specific carbonyl is key to controlling regioselectivity.[1] 2. & 3. Milder conditions can suppress undesired side reactions that may have higher activation energies. 4. The pH can influence the protonation state of the reactants and intermediates, affecting their reactivity and selectivity.[4] |
| Difficult Product Isolation/Purification | 1. Excess catalyst complicating workup. 2. Formation of soluble byproducts. 3. Product is an oil or difficult to crystallize. | 1. Use a heterogeneous catalyst that can be filtered off.[8] 2. Perform an aqueous wash to remove water-soluble impurities. A basic wash with NaOH solution can be used to remove acidic catalysts like acetic acid.[5] 3. Attempt purification by column chromatography. | 1. Heterogeneous catalysts simplify the purification process by being in a different phase from the reaction mixture. 2. Exploiting differences in solubility and acid-base properties is a fundamental purification strategy. 3. Chromatographic methods are powerful for separating compounds with similar physical properties. |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Pyrazole Synthesis using a Homogeneous Acid Catalyst
This protocol provides a standard starting point for the synthesis of a 1,3,5-trisubstituted pyrazole.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Add the hydrazine derivative (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Catalyst Concentration Optimization
To find the optimal catalyst concentration, a series of small-scale parallel reactions should be performed.
Procedure:
-
Set up a series of reactions as described in Protocol 1.
-
Vary the concentration of the acid catalyst in each reaction (e.g., 0.05 eq, 0.1 eq, 0.2 eq, 0.5 eq).
-
Run all reactions for the same amount of time.
-
After the reaction time, quench the reactions and analyze the yield and purity of the product in each case (e.g., by LC-MS or ¹H NMR).
-
Plot the yield versus catalyst concentration to identify the optimal loading.
Visualizing the Workflow and Mechanism
A clear understanding of the reaction workflow and mechanism is essential for effective troubleshooting.
Experimental Workflow for Catalyst Optimization
Caption: Workflow for optimizing catalyst concentration.
Simplified Mechanism of Acid-Catalyzed Pyrazole Synthesis (Knorr Synthesis)
Caption: Knorr pyrazole synthesis mechanism.
References
- Bel-Abbes, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. [Link]
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- EP0020964A1 - Process for the preparation of pyrazoles. (1981).
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Ferreira, B., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
- Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry, 24(13), 1438-1464. [Link]
- Gholami, M., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]
- Khan, M., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Molecules, 27(22), 7977. [Link]
- Reiersen, N., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11638-11643. [Link]
- Singh, A., & Singh, R. K. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
- Teimouri, A., & Najafi Chermahini, A. (2015). Efficient one-pot synthesis of pyrazoles catalyzed by nano-crystalline solid acid catalyst.
- Heller, S. T., & Natarajan, S. R. (2006). Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids. Organic Letters, 8(13), 2675-2678. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- da Silva, A. L., et al. (2018). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 14, 2588-2596. [Link]
- ResearchGate. (n.d.). Mechanism for the formation of pyrazole.
- ResearchGate. (n.d.). Influence of catalyst proportion on the synthesis of pyranopyrazole.
- Schmitt, D. C., et al. (2019). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 21(11), 4068-4072. [Link]
- Gosavi, G., et al. (2022).
- Kumar, S., et al. (2015). Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. New Journal of Chemistry, 39(3), 1634-1637. [Link]
- Das, B., et al. (2021). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. Research Journal of Chemistry and Environment, 25(5), 166-170. [Link]
- Gissot, A., & Roche, C. (2011). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 6(1), 361-370. [Link]
- Chemistry Stack Exchange. (2018). One-Pot Synthesis of pyrazole.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. oiccpress.com [oiccpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Refinement for Consistent Bioassay Results with Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide in-depth, field-proven insights into achieving consistent and reliable bioassay results. Pyrazole derivatives are a cornerstone of modern medicinal chemistry, with applications ranging from kinase inhibition in oncology to anti-inflammatory and antimicrobial agents.[1] However, their unique physicochemical properties can present challenges in standard bioassay formats, leading to issues with reproducibility and data interpretation.
This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and generate high-quality, self-validating data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Handling and Solubility
A primary source of variability in bioassays originates from the initial handling and solubilization of test compounds. Pyrazole derivatives, while structurally diverse, often share characteristics that require careful attention.
Question 1: My pyrazole compound is precipitating out of solution when I add it to my aqueous assay buffer or cell culture medium. Why is this happening and how can I prevent it?
Answer:
This is a common and critical issue known as "solvent shock," and it stems from the physicochemical properties of many pyrazole compounds.
-
The Causality: Pyrazole rings can participate in intermolecular hydrogen bonding and π-π stacking, leading to high crystal lattice energy.[2] This makes them inherently less soluble in aqueous solutions. To counteract this, they are typically dissolved in 100% dimethyl sulfoxide (DMSO) at high concentrations to create a stock solution. When this concentrated DMSO stock is rapidly diluted into an aqueous buffer or medium, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution.[3][4]
-
Troubleshooting & Protocol:
-
Visual Inspection of Stock: Before every experiment, visually inspect your DMSO stock solution. If you see any crystals, gently warm the vial to 37°C and vortex until the compound is fully redissolved.[3] Aliquot stocks into single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation over time.[5]
-
Stepwise Dilution Protocol: Never add a high-concentration DMSO stock directly to your final assay volume.
-
Pre-warm your assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock 1:10 into pre-warmed medium to create a 1 mM solution.
-
Add this intermediate dilution to the final assay plate. This gradual reduction in DMSO concentration helps keep the compound in solution.[3]
-
-
Increase Final DMSO Concentration (with caution): While the goal is to keep DMSO concentration low, sometimes increasing the final percentage from 0.1% to 0.5% can maintain solubility. However, you MUST validate the tolerance of your specific cell line or enzyme to the higher DMSO concentration, as it can be cytotoxic or affect enzyme activity.[6][7][8][9] Always include a vehicle control with the matching final DMSO concentration.[4]
-
Consider Co-solvents or Carriers: For particularly challenging compounds, the use of co-solvents or carriers like cyclodextrins can improve solubility, although this may impact the free concentration of the compound available for activity.[10]
-
| Parameter | Recommendation | Rationale |
| Stock Solution Storage | -20°C or -80°C in small, single-use aliquots | Prevents freeze-thaw cycles that can lead to precipitation.[5] |
| Final DMSO Concentration | Start at ≤ 0.1%; validate up to 0.5% if necessary | Minimizes solvent-induced cytotoxicity and off-target effects.[6][7] |
| Dilution Method | Stepwise dilution into pre-warmed aqueous solution | Avoids "solvent shock" and compound crashing out of solution.[3] |
Section 2: Cell-Based Assay Inconsistencies
Cell-based assays are powerful but introduce biological variability. When using pyrazole compounds, which can have subtle off-target effects, controlling this variability is paramount.
Question 2: I'm seeing significant well-to-well and day-to-day variability in my cell viability (e.g., MTT, CellTiter-Glo®) assay results. How can I improve consistency?
Answer:
Variability in cell-based assays is often a multi-factorial problem. Let's break down the likely causes and solutions.
-
The Causality:
-
DMSO Effects: As discussed, DMSO is not inert. At concentrations above 0.1%, it can make cell membranes more permeable and even induce stress or cytotoxicity, especially with longer exposure times.[6][8][11] This effect can vary depending on the cell line and its metabolic state, leading to inconsistent results.
-
Cell State and Passage Number: Cells are not static reagents. Their health, confluence, and passage number dramatically impact their response to stimuli. Inconsistent cell seeding density or using cells from a very high passage number can introduce significant variability.[12]
-
Plate Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, leading to different cell growth conditions compared to the inner wells.[12]
-
Compound Interference: Some pyrazole compounds may directly interfere with the assay chemistry. For example, highly colored compounds can affect absorbance readings in an MTT assay, while others might inhibit the luciferase enzyme used in assays like CellTiter-Glo®.[13][14]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
-
Detailed Protocols:
-
Cell Culture Standardization:
-
Source: Use cells from a validated cell bank with a defined passage number limit.
-
Seeding: Perform a cell titration experiment to determine the optimal seeding density that ensures cells are in the exponential growth phase for the duration of the experiment.[7]
-
Quality Control: Before each experiment, visually inspect cells for normal morphology. Do not use cells that are overgrown or unhealthy.[15]
-
-
Compound Interference Check (Luciferase Assay Example):
-
Objective: To determine if the pyrazole compound directly inhibits the luciferase enzyme.
-
Method:
-
In a cell-free system (e.g., wells with only culture medium), add the luciferase substrate (e.g., CellTiter-Glo® reagent).
-
Add a known amount of recombinant luciferase enzyme to generate a stable luminescent signal.
-
Add your pyrazole compound at the same concentrations used in your cell-based assay.
-
Read the luminescence. A dose-dependent decrease in signal indicates direct inhibition of the reporter enzyme.[13]
-
-
-
Run an Orthogonal Assay:
-
Objective: To confirm the biological effect using a different detection method.
-
Rationale: If your primary assay measures metabolic activity (like MTT or ATP levels), an orthogonal assay could measure cell membrane integrity (like a lactate dehydrogenase (LDH) release assay). If both assays show a similar dose-dependent effect, you can be more confident that the observed cytotoxicity is real and not an artifact.[16][17]
-
-
Section 3: Enzymatic Assay and Hit Confirmation
Many pyrazole compounds are designed as enzyme inhibitors. Ensuring that an observed "hit" is genuine requires a rigorous, multi-step validation process.
Question 3: I have identified a pyrazole "hit" in my primary enzyme inhibition screen, but the results are not reproducible. How do I confirm this is a true inhibitor and not a false positive?
Answer:
Hit confirmation is a critical phase where most initial hits are eliminated. Inconsistent results often point to non-specific activity or assay interference.
-
The Causality:
-
Pan-Assay Interference Compounds (PAINS): Some chemical structures, including certain heterocyclic scaffolds, are known to interfere with a wide variety of assays through mechanisms like aggregation, redox cycling, or chemical reactivity. It is essential to check if your pyrazole hit contains a known PAINS substructure.[16]
-
Lack of Pre-incubation: For some inhibitors, binding to the target enzyme is a time-dependent process. If the assay is initiated immediately after adding the compound, you may underestimate the potency or see variable results.
-
Non-specific Inhibition: At higher concentrations, compounds can form aggregates that sequester and denature the enzyme, leading to apparent inhibition that is not due to specific binding at the active site.
-
-
Hit Confirmation Workflow:
Caption: A robust workflow for validating a primary enzyme inhibitor hit.
-
Key Experimental Protocols:
-
Hit Confirmation with Fresh Sample:
-
Objective: To rule out degradation or contamination of the original screening sample.
-
Protocol: Obtain a fresh, powdered sample of the hit compound. Confirm its identity and purity (>95%) via LC-MS and NMR. Prepare a fresh DMSO stock and re-run the full dose-response curve in triplicate in the primary assay.[16] An illogical structure-activity relationship (SAR) from initial analogs may also point to an incorrect structural assignment from the vendor.[18]
-
-
Detergent Counter-Screen for Aggregators:
-
Objective: To identify compounds that inhibit through aggregation.
-
Protocol: Re-run the dose-response curve in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound is an aggregator, the detergent will disrupt the aggregates, leading to a significant rightward shift (loss of potency) in the IC50 value. A true inhibitor's potency should be largely unaffected.
-
-
Enzyme Concentration Test:
-
Objective: To test for stoichiometric (tight-binding) inhibition.
-
Protocol: Run the IC50 determination at two different enzyme concentrations (e.g., 1X and 10X). For a classic competitive inhibitor, the IC50 should not change significantly. For a tight-binding or irreversible inhibitor, the IC50 will increase with the enzyme concentration.
-
-
Application Example: Pyrazole Inhibitors of the JAK-STAT Pathway
Many pyrazole-based compounds have been developed as potent inhibitors of Janus kinases (JAKs), which are critical nodes in cytokine signaling.[19][20] Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.[19]
Caption: Simplified JAK-STAT signaling pathway showing the point of inhibition by pyrazole-based JAK inhibitors.
When developing a bioassay for a pyrazole-based JAK inhibitor, consistency is key. An enzymatic assay might measure the phosphorylation of a peptide substrate by recombinant JAK2, while a cell-based assay could measure the downstream effect, such as the inhibition of STAT3 phosphorylation in a cytokine-stimulated cell line. The troubleshooting principles outlined in this guide—from ensuring compound solubility to validating hit specificity—are directly applicable to ensuring the reliable characterization of such inhibitors.
References
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. [Link]
- What effects does DMSO have on cell assays? Quora. [Link]
- DMSO in cell based assays. Scientist Solutions. [Link]
- Optimizing Your Cell Based Assay Performance Key Strategies.
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH. [Link]
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
- Analytical Methods for Cell Therapies: Method Development and Validation Challenges.
- High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. NIH. [Link]
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
- Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
- Development & Validation of Cell-based Assays. YouTube. [Link]
- Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. SlideServe. [Link]
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
- Inhibitory activities of bipyrazoles: a patent review. Taylor & Francis Online. [Link]
- Assay Troubleshooting. MB - About. [Link]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Drugs targeting the JAK/STAT pathway for the treatment of immune-mediated inflammatory skin diseases: protocol for a scoping review. PubMed. [Link]
- Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Deriv
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
- Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Liter
- Hit Selection in High-Throughput Screening. News-Medical.Net. [Link]
- Enzyme inhibition activities results.
- Therapeutic targeting of the Jak/STAT p
- Physico-chemical properties of the designed pyrazole derivatives.
- What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?
- Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed. [Link]
- How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- View of Enzymatic assays: optimization of systems by using pyruvate kinase and lactate dehydrogenase as auxiliary enzymes. Revista Colombiana de Química. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central. [Link]
- Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers. [Link]
- Compound precipitation in high-concentr
- Interferences with Luciferase Reporter Enzymes. NCBI Bookshelf. [Link]
- Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. [Link]
- Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]
- Interference with Fluorescence and Absorbance.
- Rational Optimization of Mechanism-Based Inhibitors through Determination of the Microscopic Rate Constants of Inactiv
- How to prevent compound precipitation during flash column chrom
- Firefly luciferase inhibition.
Sources
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. marinbio.com [marinbio.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 19. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of 1H-Pyrazole-5-carbothioamide Derivatives and Fluconazole
In the persistent search for novel and more effective antifungal agents, the scientific community continuously evaluates new chemical entities against established standards. This guide provides a detailed comparative analysis of the antifungal activity of a promising class of heterocyclic compounds, 1H-Pyrazole-5-carbothioamide derivatives, against the widely used triazole antifungal, fluconazole. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.
Introduction: The Evolving Landscape of Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal drugs.[1][2] Fluconazole, a cornerstone of antifungal therapy, has been in clinical use since 1988.[3] Its efficacy, favorable safety profile, and oral bioavailability have made it a first-line treatment for various fungal infections, particularly those caused by Candida species.[4][5] However, the increasing prevalence of fluconazole-resistant fungi necessitates the exploration of novel chemical scaffolds.[2][6]
Pyrazole derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[7][8][9][10] Among these, derivatives of this compound have demonstrated notable in vitro antifungal activity, positioning them as potential leads for the development of new antifungal agents.[11][12]
This guide will delve into the mechanistic distinctions, compare the available in vitro efficacy data, and outline the standardized experimental protocols essential for a rigorous comparative evaluation of these two classes of antifungal compounds.
Mechanism of Action: A Tale of Two Pathways
A fundamental differentiator between antifungal agents lies in their molecular targets. The efficacy of a drug is intrinsically linked to its ability to disrupt essential cellular processes in the fungal pathogen while minimizing off-target effects in the host.
Fluconazole: A Well-Established Ergosterol Synthesis Inhibitor
Fluconazole's mechanism of action is well-characterized. It belongs to the triazole class of antifungals and functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][6][13] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[6][13]
By inhibiting lanosterol 14α-demethylase, fluconazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic 14α-methyl sterols in the fungal cell.[6][13] This disruption of the cell membrane's structure and function increases its permeability, ultimately resulting in the inhibition of fungal growth (fungistatic activity) or, in some cases, fungal cell death (fungicidal activity).[3][4]
Figure 1: Mechanism of action of Fluconazole.
This compound: An Emerging and Potentially Novel Mechanism
The precise mechanism of action for the antifungal activity of this compound derivatives is not as definitively established as that of fluconazole and appears to be dependent on the specific substitutions on the pyrazole ring. Some studies suggest that, like other azole compounds, they may also interfere with ergosterol biosynthesis.[14]
However, intriguing recent research on a new pyrazolone carbothioamide derivative points towards a novel mechanism of action. This particular derivative was found to disrupt the iron homeostasis within fungal cells.[1] This disruption leads to an accumulation of reactive oxygen species (ROS) and lipid peroxides, inducing oxidative stress and subsequent damage to the fungal cell.[1] This potential new mechanism is significant as it could be effective against fungal strains that have developed resistance to traditional ergosterol synthesis inhibitors.
Further research is required to fully elucidate the primary antifungal mechanism of the broader class of this compound derivatives and to determine if the disruption of iron homeostasis is a common mode of action.
Comparative In Vitro Antifungal Activity
A direct comparison of the antifungal potency of this compound derivatives and fluconazole is challenging due to the variability in the tested fungal species and the specific derivatives of the pyrazole compound reported in the literature. The following table summarizes available Minimum Inhibitory Concentration (MIC) data from various studies. It is crucial to note that these results were not obtained from a single, head-to-head comparative study and thus should be interpreted with caution.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans | 62.5 | [14] |
| Candida tropicalis | 125 | [14] | |
| 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Aspergillus niger | 15 | [11] |
| Aspergillus flavus | 15 | [11] | |
| 5-(4-(dimethylamino)phenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Aspergillus niger | 20 | [11] |
| Aspergillus flavus | 20 | [11] | |
| Pyrazolone Carbothioamide Derivative (Compound A7) | Candida glabrata | 0.00012 | [1] |
| Cryptococcus neoformans | 0.00012 | [1] | |
| Fluconazole | Candida albicans (Susceptible) | ≤ 2 | [15] |
| Candida glabrata (Susceptible Dose-Dependent) | 16-32 | [15] | |
| Candida krusei (Resistant) | ≥ 64 | [4] | |
| Cryptococcus neoformans | ≤ 0.125 - 16 | [16] |
Key Observations:
-
Certain derivatives of this compound exhibit potent antifungal activity, with one pyrazolone carbothioamide derivative showing exceptionally low MIC values against Candida glabrata and Cryptococcus neoformans.[1]
-
The antifungal activity of the pyrazole derivatives is highly dependent on the substituents on the pyrazole ring.[17]
-
Some pyrazole carbothioamide derivatives have shown good activity against filamentous fungi such as Aspergillus species, an area where fluconazole has limited efficacy.[11]
-
While some pyrazole derivatives show promising activity, others demonstrate weaker inhibition against Candida albicans compared to fluconazole.[11]
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reliability and reproducibility of in vitro antifungal activity data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antifungal susceptibility testing.[18][19][20][21][22]
Broth Microdilution Method (CLSI M27)
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[18][20]
Principle: This method involves challenging a standardized inoculum of the fungal isolate with serial twofold dilutions of the antifungal agent in a liquid broth medium. The MIC is defined as the lowest concentration of the drug that prevents visible growth of the fungus after a specified incubation period.[18]
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents (this compound derivatives and fluconazole) in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal agents in RPMI 1640 medium to achieve the desired final concentration range.[18] Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final standardized inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[18]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized fungal suspension. Incubate the plates at 35°C for 24-48 hours.[15][23]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates or using a spectrophotometric reader. For azoles like fluconazole, the MIC is often defined as the concentration that causes a 50% reduction in growth compared to the positive control.[15]
Figure 2: Broth Microdilution Workflow for Antifungal Susceptibility Testing.
Conclusion and Future Directions
This comparative guide highlights both the established, reliable efficacy of fluconazole and the promising potential of this compound derivatives as a new class of antifungal agents.
Fluconazole remains a vital tool in our antifungal armamentarium, with a well-understood mechanism of action and extensive clinical data. Its primary strength lies in its activity against common Candida species, though its effectiveness is challenged by the rise of resistant strains and a limited spectrum of activity against molds.
This compound derivatives represent an exciting area of research. The key takeaways are:
-
Potent and Broad-Spectrum Activity: Certain derivatives have demonstrated potent in vitro activity against a range of fungi, including fluconazole-resistant species and molds.[1][11]
-
Potential for a Novel Mechanism of Action: The discovery of a derivative that disrupts fungal iron homeostasis is particularly noteworthy, as it offers a potential new strategy to combat antifungal resistance.[1]
-
Need for Further Research: Comprehensive structure-activity relationship (SAR) studies are needed to optimize the antifungal activity of this chemical class. Furthermore, in vivo efficacy and toxicology studies are essential to validate their therapeutic potential.
For drug development professionals, the exploration of this compound derivatives is a worthwhile endeavor. Future research should focus on direct, standardized head-to-head comparisons with fluconazole and other existing antifungals to accurately gauge their relative potency and spectrum of activity. Elucidating the predominant mechanism of action for this class will be crucial for their rational development and potential clinical application.
References
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
- What is the mechanism of action of Fluconazole (an antifungal medic
- What is the mechanism of Fluconazole?.
- Fluconazole.
- Fluconazole. Wikipedia. [Link]
- Fluconazole As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
- Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar. [Link]
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]
- Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. Journal of Agricultural and Food Chemistry. [Link]
- Synthesis and antifungal evaluation of novel triazole derivatives bearing a pyrazole-methoxyl moiety. PubMed. [Link]
- Susceptibility test methods: Yeasts and filamentous fungi. UKHSA Research Portal. [Link]
- M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]
- CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]
- Susceptibility Test Methods: Yeasts and Filamentous Fungi. Semantic Scholar. [Link]
- M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]
- (PDF) In vitro antifungal susceptibility testing.
- Antifungal susceptibility testing of yeasts: evaluation of technical variables for test automation.
- Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]
- A Practical Guide to Antifungal Susceptibility Testing.
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]
- Antifungal Susceptibility Testing: Practical Aspects and Current Challenges.
- Antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide against & Candida albicans Candida tropicalis.
- Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment.
- Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry. [Link]
- Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis. PubMed. [Link]
- Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment. PubMed. [Link]
- Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment.
- Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives.
- Preliminary antifungal activity versus pyrazole derivatives 2-16.
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Deriv
Sources
- 1. Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluconazole - Wikipedia [en.wikipedia.org]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]
- 13. droracle.ai [droracle.ai]
- 14. Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Synthesis and antifungal evaluation of novel triazole derivatives bearing a pyrazole-methoxyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 21. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 22. njccwei.com [njccwei.com]
- 23. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Pyrazole-Carbothioamides: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Techniques
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. Within the landscape of heterocyclic chemistry, pyrazole derivatives, particularly those incorporating a carbothioamide functional group, represent a class of compounds with significant pharmacological interest.[1] This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural validation of pyrazole-carbothioamides, juxtaposed with complementary spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unambiguous gold standard for determining the precise atomic arrangement of a crystalline solid. This technique provides a three-dimensional map of electron density from which atomic coordinates, bond lengths, bond angles, and torsional angles can be derived with exceptional precision. The resulting structural model offers irrefutable evidence of molecular connectivity and conformation.
Causality in Experimental Choices: From Crystal to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for a successful outcome. The quality of the final data is intrinsically linked to the quality of the single crystal used for analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the typical steps for the structural determination of a pyrazole-carbothioamide derivative.
-
Crystal Growth: High-purity 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, DMF). Single crystals are grown by slow evaporation of the solvent at a constant temperature.[2] The slow rate of evaporation is crucial to allow for the ordered arrangement of molecules into a crystal lattice.
-
Crystal Selection and Mounting: A suitable single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations of the atoms. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[2]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final, accurate atomic coordinates and displacement parameters.[3]
Case Study: 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
The single-crystal X-ray diffraction analysis of this derivative provides a wealth of structural information.[2]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃F₂N₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.339(2) |
| b (Å) | 11.1478(17) |
| c (Å) | 9.541(2) |
| β (°) | 107.007(18) |
| Volume (ų) | 1458.5(5) |
| Z | 4 |
Table 1: Key crystallographic data for 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.[2]
The data reveals a monoclinic crystal system and provides precise cell parameters, confirming the solid-state packing arrangement. The analysis also details the conformation of the pyrazoline ring and the dihedral angles between the aromatic rings, information that is invaluable for structure-activity relationship (SAR) studies.[2]
A Comparative Analysis: Spectroscopic Alternatives
While X-ray crystallography provides the definitive structure, other analytical techniques are indispensable for routine characterization, reaction monitoring, and for providing complementary structural information, especially for non-crystalline samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used for the characterization of pyrazole derivatives.[4][5]
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole-carbothioamide derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is used to simplify the spectrum.
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons in the molecule. The characteristic signals for the pyrazoline ring protons often appear as an ABX spin system.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.
-
Sample Preparation: Prepare a dilute solution of the pyrazole-carbothioamide derivative in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[7]
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic losses, such as the expulsion of HCN or N₂ from the pyrazole ring, which can provide structural clues.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
-
Sample Preparation: Place a small amount of the solid pyrazole-carbothioamide sample directly on the ATR crystal.
-
Data Acquisition: Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present. For a pyrazole-carbothioamide, key vibrations include N-H stretching of the amine, C=N stretching of the pyrazole ring, and C=S stretching of the carbothioamide group.[2][9]
Comparative Performance
| Technique | Information Provided | Sample Requirements | Resolution | Throughput |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Single crystal | Atomic | Low |
| NMR Spectroscopy | Connectivity, chemical environment, dynamic processes in solution | Soluble sample | Atomic (in solution) | Medium |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Small amount of sample | Molecular | High |
| FT-IR Spectroscopy | Presence of functional groups | Small amount of sample | Functional group | High |
Table 2: Objective comparison of structural validation techniques.
Conclusion
The structural validation of novel compounds such as 1H-Pyrazole-5-carbothioamide and its derivatives is a multi-faceted process. Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, offering a level of detail that is unattainable by other methods. However, spectroscopic techniques, including NMR, Mass Spectrometry, and FT-IR, are indispensable and complementary tools. They provide rapid and valuable information on molecular connectivity, molecular weight, and the presence of functional groups, respectively. A comprehensive and robust structural validation relies on the synergistic application of these techniques, with X-ray crystallography serving as the definitive arbiter in establishing the precise three-dimensional architecture of these pharmacologically important molecules.
References
- Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. MDPI. [Link]
- 3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide. IUCr. [Link]
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]
- Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives.
- ¹³C RMN spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a).
- 5-(4-Methoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.
- The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2 - -ORCA - Cardiff University. Cardiff University. [Link]
- A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. [Link]
- IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a).
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- 2,5-Dihydro-3,4-dimethyl-5-oxo-1H-pyrazole-1-carbothioamide. IUCr. [Link]
- Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Cardiff University. [Link]
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular. American Chemical Society. [Link]
- Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx).
- Synthesis and Antibacterial Activity of some Pyrazolines using more Technique. Biomedical & Pharmacology Journal. [Link]
- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.
- The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2. Cardiff University. [Link]
Sources
- 1. 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrazole-Carbothioamide and Pyrazole-Carboxamide Bioactivity
A Technical Guide for Drug Discovery Professionals
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of clinically approved drugs. This five-membered heterocyclic ring offers a versatile framework for designing therapeutic agents across various domains, including oncology, infectious diseases, and inflammatory conditions. Modifications to the core pyrazole structure can dramatically alter its biological activity. This guide provides a comparative analysis of two critical classes of pyrazole derivatives: pyrazole-carbothioamides and pyrazole-carboxamides .
The primary distinction between these two families lies in a single atom: the replacement of the carbonyl oxygen in the carboxamide with a sulfur atom to form a carbothioamide. This seemingly minor substitution has profound implications for the molecule's physicochemical properties—including lipophilicity, hydrogen bonding capability, and steric profile—which in turn dictates its interaction with biological targets. Here, we synthesize experimental data to compare their performance in key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities.
Core Structural Differences and Rationale
The amide linkage (-C(=O)NH-) is a fundamental functional group in biological systems. Its thio-analogue, the thioamide (-C(=S)NH-), while less common, offers unique chemical properties. The sulfur atom is larger, less electronegative, and more polarizable than oxygen. This allows the thioamide group to serve as a more effective hydrogen bond acceptor and can lead to altered binding affinities and selectivities for enzymes and receptors, providing a compelling rationale for its exploration in drug design.
Comparative Bioactivity: A Data-Driven Overview
Anticancer Activity: A Tale of Two Scaffolds
Both pyrazole-carboxamides and -carbothioamides have demonstrated significant potential as anticancer agents, often through mechanisms like kinase inhibition or DNA interaction.[1][2]
Pyrazole-Carboxamides are well-documented for their antiproliferative effects. Studies have shown their ability to bind to the minor groove of DNA and inhibit various kinases, which are crucial regulators of cell growth and proliferation.[3] Their cytotoxicity has been established against a range of cancer cell lines, including human colon carcinoma (HCT-116) and breast cancer (MCF-7).
Pyrazole-Carbothioamides have also emerged as powerful anticancer candidates. Research highlights their role as inhibitors of key oncogenic proteins like the Epidermal Growth Factor Receptor (EGFR) kinase.[4] Several derivatives have shown potent activity against non-small cell lung cancer (A549) and cervical cancer (HeLa) cells.[2]
A direct comparison from a study that synthesized and evaluated both classes of compounds against the same cancer cell lines provides the clearest insight.[2][3] The data reveals that the choice of functional group can significantly impact potency and selectivity.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound ID | Functional Group | A549 (Lung Cancer) IC₅₀ (µM)[2] | HeLa (Cervical Cancer) IC₅₀ (µM)[2] |
| 3a | Carbothioamide (-CSNH₂) | 13.49 ± 0.17 | 17.52 ± 0.09 |
| 3h | Carbothioamide (-CSNH₂) | 22.54 ± 0.25 | 24.14 ± 0.86 |
| 3i | Carboxamide (-CONH₂) | > 200 | > 200 |
| 3k | Carboxamide (-CONH₂) | 143.20 ± 1.12 | > 200 |
| Staurosporine (Std.) | - | 7.52 ± 0.08 | 9.14 ± 0.11 |
Data sourced from Rana et al. (2022).[2][3] The results indicate that for the specific molecular framework tested, the carbothioamide derivatives (3a, 3h) exhibited significantly higher potency against A549 and HeLa cells compared to their carboxamide counterparts (3i, 3k).
The mechanism for many pyrazole-based anticancer agents involves the inhibition of protein kinases, which are critical for cancer cell signaling.
Caption: Kinase inhibition by pyrazole derivatives.
Antimicrobial Activity: Carbothioamides Take the Lead
In the fight against infectious diseases, pyrazole derivatives have been investigated for their antibacterial and antifungal properties.[5] Here, the carbothioamide moiety appears to confer a distinct advantage.
Pyrazole-Carboxamides have demonstrated moderate antimicrobial activity, but they are less frequently highlighted in the literature for this purpose compared to their sulfur-containing cousins.
Pyrazole-Carbothioamides consistently feature in studies reporting potent antimicrobial effects.[6][7] The thioamide group's properties—increased lipophilicity and unique hydrogen bonding capabilities—may facilitate penetration of microbial cell walls and enhance interaction with essential microbial enzymes. Studies show excellent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungi like A. niger and A. flavus.[6]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Organism | Representative MIC (µg/mL) | Reference |
| Pyrazole-Carbothioamide | S. aureus (Gram +) | 10 - 15 | [6] |
| Pyrazole-Carbothioamide | E. coli (Gram -) | 10 - 15 | [6] |
| Pyrazole-Carbothioamide | H. influenzae | 0.24 - 31.25 | [8] |
| Pyrazole-Carbothioamide | A. niger (Fungus) | 15 - 20 | [6] |
| Pyrazole-Carboxamide | S. aureus (Gram +) | > 100 | General Observation |
| Pyrazole-Carboxamide | E. coli (Gram -) | > 100 | General Observation |
This table synthesizes data from multiple sources. Specific MIC values vary widely based on the full molecular structure, but the trend indicates a generally higher potency for carbothioamide derivatives in antimicrobial applications.
Anti-inflammatory Activity: The Domain of Carboxamides
The role of pyrazoles as anti-inflammatory agents is perhaps their most famous therapeutic application, headlined by the selective COX-2 inhibitor Celecoxib. This field has been largely dominated by pyrazole-carboxamide structures.
Pyrazole-Carboxamides are renowned for their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme over COX-1.[9][10] This selectivity is crucial as it provides potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Numerous studies have reported pyrazole derivatives with COX-2 inhibitory activity in the low micromolar and even nanomolar range.[11][12][13]
Pyrazole-Carbothioamides have also been reported to possess anti-inflammatory properties, but they are studied far less frequently for this indication.[1][2] The vast body of research and clinical success is concentrated on oxygen-containing analogues.
Caption: Selective COX-2 inhibition by pyrazole derivatives.
Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition)
| Compound Class | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Reference |
| Pyrazole-Carboxamide Analog | 1.79 | 72.73 | [11][12] |
| Pyrazole-Carboxamide Analog | 1.15 | 8.31 | [9] |
| Celecoxib (Standard) | 2.16 | 2.51 - 78.06 | [9][11][12] |
Data synthesized from studies on various pyrazole-carboxamide derivatives designed as COX-2 inhibitors. The Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates preference for COX-2; a higher value is more desirable.
Experimental Protocols
To ensure the reproducibility and validation of these findings, standardized experimental protocols are essential.
Protocol 1: General Synthesis of Pyrazole-Carbothioamides/Carboxamides
This protocol describes a common method for synthesizing 4,5-dihydropyrazole-1-carbothioamides and -carboxamides via the cyclocondensation of chalcones.[1][14][15][16]
Caption: General workflow for pyrazole synthesis.
-
Reactant Preparation : In a round-bottom flask, dissolve the appropriate chalcone derivative (1 mmol) and either thiosemicarbazide (for carbothioamide) or semicarbazide hydrochloride (for carboxamide) (1 mmol) in a suitable solvent like glacial acetic acid or ethanol (20-30 mL).[1]
-
Catalyst Addition (if required) : For reactions in ethanol, a base catalyst such as potassium hydroxide (0.02 mol) is often added.[15] For reactions in acetic acid, no additional catalyst is typically needed.[1]
-
Cyclocondensation : Heat the reaction mixture under reflux for 4-18 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[14][16]
-
Isolation : After completion, cool the mixture to room temperature. The solid product will often precipitate.
-
Purification : Collect the solid product by filtration, wash thoroughly with cold water to remove impurities, and dry in air.
-
Recrystallization : Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/DMF) to yield the final pyrazole derivative.[16]
-
Characterization : Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Protocol 2: MTT Assay for In Vitro Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[17][18][19][20][21]
-
Cell Seeding : Seed cancer cells (e.g., A549, HeLa) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[19]
-
Compound Treatment : Prepare serial dilutions of the test compounds (pyrazole-carbothioamides and -carboxamides) in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include wells for a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation : Incubate the plate for an additional 48-72 hours.
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement : Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.[17]
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24][25][26]
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[24]
-
Compound Dilution : In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds. Add 100 µL of broth to all wells. Add 100 µL of the stock compound solution to the first column and serially dilute it across the plate, resulting in decreasing concentrations.[25]
-
Inoculation : Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation : Cover the plate and incubate at 37°C for 16-20 hours.[23]
-
Result Interpretation : After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[24]
Conclusion and Future Perspectives
The comparative analysis of pyrazole-carbothioamides and pyrazole-carboxamides reveals a fascinating case of structure-activity relationship where a single atom switch profoundly influences bioactivity.
-
Pyrazole-carboxamides are firmly established as potent anti-inflammatory agents, primarily through selective COX-2 inhibition, and also show significant promise in anticancer research.
-
Pyrazole-carbothioamides demonstrate superior efficacy as antimicrobial agents and exhibit highly potent anticancer activity, in some cases far exceeding their carboxamide analogues.
This suggests that the thioamide moiety is a valuable functional group for targeting microbial pathogens and certain cancer-related pathways. Conversely, the carboxamide group remains the scaffold of choice for developing selective COX-2 inhibitors.
Future research should focus on more direct, side-by-side comparative studies to elucidate the precise molecular interactions responsible for these differences. Exploring the metabolic stability, toxicity profiles, and pharmacokinetic properties of carbothioamide derivatives is also a critical next step in translating their potent in vitro activity into viable clinical candidates. The strategic choice between these two scaffolds will ultimately depend on the specific therapeutic target, allowing for more rational and efficient drug design.
References
- Wouters, J., & Wlodarska, D. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Wikipedia contributors. (2024). Broth microdilution. Wikipedia. [Link]
- Aryal, S. (2022).
- Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22373–22393. [Link]
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Henrik's Lab. (2021).
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2018). Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives. Journal of Chemical and Pharmaceutical Research.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Prabhashankar, J., Govindappa, V. K., & Kariyappa, A. K. (2013). Synthesis of novel bioactive pyrazole carbothioamides and their antifungal activity studies. Turkish Journal of Chemistry, 37, 853-857.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Ferguson, G., Glidewell, C., Low, J. N., & Wardell, J. L. (2014). Conversion of diarylchalcones into 4,5-dihydropyrazole-1-carbothioamides: molecular and supramolecular structures of two precursors and three products. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 969–977. [Link]
- Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22373–22393. [Link]
- Thanushree, G., Vagish, C. B., & Kariyappa, A. K. (2015). Pyrazole Carbothioamide Analogues: Synthesis, Characterisation and Antifungal Evaluation.
- Kamal, A., Reddy, K. S., Khan, M. N., Shetti, R. V., Ramaiah, M. J., Pushpavalli, S. N. C. V. L., ... & Islam, F. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3637–3653. [Link]
- Vagisha, C. B., Thanushree, G., & Kariyappa, A. K. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2824-2832.
- Kwiecińska-Piróg, J., Skoczyńska, A., Golińska, E., Gospodarek, E., & Boguszewska-Czubara, A. (2014). Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. Folia Microbiologica, 59(6), 487–492. [Link]
- Kamal, A., Reddy, K. S., Khan, M. N., Shetti, R. V., Ramaiah, M. J., Pushpavalli, S. N., ... & Islam, F. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug design, development and therapy, 10, 3637.
- El-Sayed, M. A. A., Abdel-Aziz, M., Abdel-Gawad, S. M., & El-Azab, A. S. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances, 11(26), 15918-15933.
- Gomaa, M. S., & Ahmed, E. M. (2021). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity.
- El-Sayed, M. A., El-Sabbagh, O. A., El-Hazek, R. M., & El-Kerdawy, M. M. (2012). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Pharmacological reports, 64(4), 869-879.
- Korkmaz, A., Kurtay, G., Kaya, E., & Bursal, E. (2023). Proposed reaction mechanism for the formation of pyrazole-carbothioamide. Journal of Biomolecular Structure and Dynamics.
- Sharshira, E. M., & Hamada, N. M. (2012). Synthesis, Antibacterial and Antifungal Activities of Some Pyrazole-1-Carbothioamides and Pyrimidine-2(1H)-Thiones. American Journal of Organic Chemistry, 2(2), 26-31.
- El-Sayed, W. A., Ali, O. M., & Abd-Allah, W. M. (2016). Anticancer and molecular docking studies of some new pyrazole-1-carbothioamide. Scilit.
- Dar, M. A., & Gattu, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-360.
- Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies.
- Akhter, M., Husain, A., Bhasin, P. S., & Alam, M. S. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes [ajgreenchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Conversion of diarylchalcones into 4,5-dihydropyrazole-1-carbothioamides: molecular and supramolecular structures of two precursors and three products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Broth microdilution - Wikipedia [en.wikipedia.org]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. m.youtube.com [m.youtube.com]
A Comparative Guide to the In-Vivo and In-Vitro Efficacy of 1H-Pyrazole-5-carbothioamide Derivatives
The 1H-pyrazole-5-carbothioamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent structural features allow for versatile modifications, leading to compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of select this compound derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. Our focus is to bridge the gap between preliminary laboratory findings and their translation into more complex biological systems, providing a valuable resource for researchers and drug development professionals.
The this compound Core: A Versatile Pharmacophore
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many clinically successful drugs. The addition of a carbothioamide group at the 5-position enhances the molecule's ability to form hydrogen bonds and interact with various biological targets. This structural versatility has been exploited to develop potent inhibitors of enzymes, modulators of receptors, and antimicrobial agents. The general structure of this compound is depicted below.
In-Vitro Efficacy: A Foundation for Therapeutic Potential
The initial assessment of any new chemical entity involves rigorous in-vitro testing to determine its biological activity and mechanism of action at a cellular and molecular level. For this compound derivatives, a substantial body of evidence highlights their promise in oncology and infectious diseases.
Anticancer Activity
A significant area of investigation for this class of compounds is their potential as anticancer agents. Derivatives have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines.
Table 1: In-Vitro Anticancer Activity of Representative this compound Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| C5 | MCF-7 (Breast Cancer) | 0.08 | EGFR Inhibitor | |
| Compound 17 | HepG2 (Liver Cancer) | 5.35 | Not specified | |
| Compound 17 | A549 (Lung Cancer) | 8.74 | Not specified | |
| Compound 62 | Raji (Lymphoma) | 6.51 | Not specified | |
| H24 | LNCaP (Prostate Cancer) | 7.73 | Androgen Receptor Signaling Inhibition | |
| H24 | PC-3 (Prostate Cancer) | 7.07 | Androgen Receptor Signaling Inhibition | |
| Compound 3a | A549 (Lung Cancer) | 13.49 | DNA Binding | |
| Compound 3h | A549 (Lung Cancer) | 22.54 | DNA Binding | |
| Compound 3a | HeLa (Cervical Cancer) | 17.52 | DNA Binding | |
| Compound 3h | HeLa (Cervical Cancer) | 24.14 | DNA Binding |
One notable derivative, compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide), has demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.07 µM. This is comparable to the approved drug, erlotinib. Its activity against the MCF-7 breast cancer cell line is also significant, with an IC50 of 0.08 µM.
Another promising agent, H24 , has been identified as a potential treatment for prostate cancer. It effectively inhibits the expression of Prostate-Specific Antigen (PSA) and shows significant antiproliferative activity against both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines.
The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, the anticancer activity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives is primarily attributed to their potent inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling cascade.
Below is a diagram illustrating the general mechanism of action for pyrazole derivatives targeting receptor tyrosine kinases like EGFR and FGFR.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Antimicrobial Activity
Derivatives of this compound have also been evaluated for their efficacy against a range of microbial pathogens.
Table 2: In-Vitro Antimicrobial Activity of Representative this compound Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 5a | S. aureus | 15 | |
| 5a | E. coli | 15 | |
| 5c | S. aureus | 10 | |
| 5c | E. coli | 10 | |
| 5b | A. niger | 20 | |
| 5c | A. niger | 15 | |
| N-ethyl derivative | H. parainfluenzae | 0.49–31.25 | |
| N-ethyl derivative | H. influenzae | 0.24–31.25 | |
| 5-hydroxy-3-phenyl derivative | C. albicans | 62.5 | |
| 5-hydroxy-3-phenyl derivative | C. tropicalis | 125 |
Compounds 5a , 5b , and 5c have demonstrated excellent inhibition against various bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values comparable to standard antimicrobial agents. Notably, N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide showed significant activity against both planktonic cells and biofilms of Haemophilus species. The antifungal activity of these compounds is often attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, which is a mechanism shared with azole antifungals.
In-Vivo Efficacy: Translating Promise into Practice
While in-vitro data provides a strong foundation, the true therapeutic potential of a compound can only be assessed through in-vivo studies in living organisms. These studies provide crucial information on pharmacokinetics, pharmacodynamics, and overall efficacy and safety. Data on the in-vivo efficacy of this compound derivatives is less abundant but highlights the potential of this chemical class.
A series of 1-methyl-1H-pyrazole-5-carboxamides, potent inhibitors of the parasitic nematode Haemonchus contortus in vitro, exhibited unexpected acute toxicity in a rodent model. This was linked to a dose-dependent inhibition of mitochondrial respiration, underscoring the critical importance of in-vivo toxicity screening.
In a more promising example, 3-(4-fluorophenyl)-5-(4-chlorophenyl)-N-allyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has demonstrated antidepressant activity in vivo, while other derivatives from the same series have shown anxiolytic effects.
The following is a generalized experimental workflow for evaluating the in-vivo efficacy of an anticancer pyrazole derivative in a xenograft mouse model.
Caption: Xenograft Model Workflow for In-Vivo Efficacy.
Experimental Protocols
In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In-Vivo Xenograft Tumor Model
This protocol outlines a general procedure for assessing the antitumor efficacy of a compound in mice.
-
Cell Culture: Culture the desired human cancer cell line under appropriate conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e-g., by oral gavage or intraperitoneal injection) and vehicle control according to the predetermined dosing schedule.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
Comparative Analysis and Future Directions
The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges. The data presented herein for this compound derivatives illustrates the critical importance of both in-vitro and in-vivo evaluations. While in-vitro assays provide a rapid and cost-effective means of identifying biologically active compounds and elucidating their mechanisms of action, they do not fully recapitulate the complex physiological environment of a living organism.
The discrepancy between the potent in-vitro activity of some pyrazole derivatives and their in-vivo toxicity highlights the necessity of early ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: To design derivatives with improved efficacy and safety profiles.
-
Pharmacokinetic Profiling: To understand how the compounds are absorbed, distributed, metabolized, and excreted in vivo.
-
Development of More Predictive In-Vitro Models: Such as 3D cell cultures and organ-on-a-chip systems, to better mimic the in-vivo environment.
References
- Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. (n.d.). Semantic Scholar.
- Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. (n.d.). Grounding API Redirect.
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. (2022). ACS Omega.
- Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (n.d.). PubMed.
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.
- Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. (n.d.). PMC - NIH.
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydraz
Comparing the efficacy of pyrazole derivatives against drug-resistant microbes
A Senior Application Scientist's Guide to Comparative Efficacy and Mechanistic Insights
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from conventional antibiotic scaffolds. Among the most promising avenues of research are heterocyclic compounds, with pyrazole derivatives emerging as potent and versatile contenders against multidrug-resistant (MDR) pathogens.[1] This guide provides an in-depth comparison of the efficacy of various pyrazole derivatives against clinically significant drug-resistant microbes, supported by experimental data, mechanistic elucidation, and validated protocols for researchers in drug development.
The Problem of Resistance and the Promise of Pyrazoles
The golden era of antibiotics is waning, challenged by the rapid evolution of resistance mechanisms in bacteria.[2] Pathogens collectively known as the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) pose a particularly grave threat in hospital settings.[2] The metabolic stability of the pyrazole nucleus, a five-membered diazole ring, makes it a privileged scaffold in medicinal chemistry, capable of overcoming some of the resistance mechanisms that plague existing drugs.[2] Recent research has yielded a plethora of pyrazole derivatives with potent, broad-spectrum activity, often rivaling or exceeding that of standard antibiotics.[3]
Mechanisms of Action: More Than Just Growth Inhibition
The efficacy of pyrazole derivatives stems from their ability to target multiple, often essential, bacterial pathways. Understanding these mechanisms is crucial for rational drug design and predicting clinical success.
Inhibition of DNA Gyrase and Topoisomerase IV
A primary mechanism of action for many potent pyrazole derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for DNA replication, repair, and segregation. By binding to these enzymes, pyrazole compounds prevent the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[6] This mechanism is particularly effective and has been validated through both enzymatic assays (IC50 determination) and molecular docking studies.[6][7] There is a strong correlation between a compound's inhibitory concentration against the DNA gyrase enzyme (IC50) and its minimum inhibitory concentration (MIC) against the whole bacterial cell, confirming this as the primary mode of antibacterial action.[6]
Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA supercoiling.
Disruption of Biofilms
Many chronic and persistent infections are associated with biofilms—structured communities of bacteria encased in a self-produced matrix. Biofilms confer profound tolerance to conventional antibiotics.[2] Several coumarin-substituted pyrazole derivatives have demonstrated remarkable efficacy not only in preventing the formation of methicillin-resistant Staphylococcus aureus (MRSA) biofilms but also in destroying pre-formed biofilms, a critical attribute for a clinically useful antimicrobial agent.
Efflux Pump Inhibition
A common resistance strategy in Gram-negative bacteria is the overexpression of efflux pumps, which actively expel antibiotics from the cell before they can reach their target.[8][9] There is emerging evidence that certain heterocyclic compounds, including pyrrole and potentially pyrazole derivatives, can act as efflux pump inhibitors (EPIs).[10] By disabling these pumps, EPIs can restore the susceptibility of MDR strains to existing antibiotics, offering a powerful synergistic strategy.[10]
Comparative Efficacy: Pyrazole Derivatives vs. Standard Antibiotics
The true measure of a novel antimicrobial agent is its performance against resistant strains compared to current gold-standard treatments. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, highlighting the potency of select pyrazole derivatives.
Table 1: Efficacy Against Gram-Positive Pathogens (MRSA)
| Compound/Drug | Chemical Class | MIC (µg/mL) vs. MRSA | Reference |
| Compound 9 | Pyrazoline-Imide | 4 | [11] |
| Thiazolo-pyrazole (e.g., 17) | Thiazole-Pyrazole Hybrid | 4 | [2] |
| Coumarin-pyrazole (e.g., 7) | Coumarin-Pyrazole Hybrid | 3.125 | [2] |
| Aminoguanidine-pyrazole (e.g., 12) | Diphenyl Pyrazole | 1-8 | [2] |
| Vancomycin | Glycopeptide (Standard) | 1-2 | [11] |
| Moxifloxacin | Fluoroquinolone (Standard) | ~2 | [2] |
Table 2: Efficacy Against Gram-Negative Pathogens
| Compound/Drug | Chemical Class | MIC (µg/mL) vs. A. baumannii | MIC (µg/mL) vs. E. coli | Reference |
| Difluorophenyl-hydrazone (e.g., 4) | Pyrazole-Hydrazone | 0.78 | - | [2] |
| N-Benzoic acid-hydrazone (e.g., 3) | Pyrazole-Hydrazone | 4 | - | [2] |
| Aminoguanidine-pyrazole (e.g., 12) | Diphenyl Pyrazole | - | 1 | [2] |
| Imidazo-pyridine-pyrazole (e.g., 18) | Fused Heterocycle | <1 | <1 | [2] |
| Ciprofloxacin | Fluoroquinolone (Standard) | - | 2-8 | [2] |
| Colistin | Polymyxin (Standard) | 0.5-2 | - | [11] |
Safety and Cytotoxicity Profile
A critical hurdle in drug development is selective toxicity. An ideal antimicrobial agent must eradicate pathogens with minimal harm to host cells. Encouragingly, many of the most potent pyrazole derivatives exhibit favorable safety profiles. For instance, N-Benzoic acid and dibenzoic-acid derived pyrazole hydrazones were found to be nontoxic to human embryonic kidney cells (HEK-293) at concentrations well above their effective MICs (CC50 values >32 µg/mL).[2] Similarly, pyrazole-fused diterpenoids showed no obvious toxicity to human fibroblast cells at their active concentrations.[2] Some tethered thiazolo-pyrazole derivatives have demonstrated a better toxicity profile than standard antibiotics.[2]
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is the foundational quantitative assessment of an antimicrobial agent's potency. The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[12][13]
Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a target microbe.
Materials:
-
Sterile 96-well microtiter plates
-
Test pyrazole derivative, dissolved in an appropriate solvent (e.g., DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum, standardized to a 0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for OD600 measurement)
Step-by-Step Methodology:
-
Preparation of Drug Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[14]
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final concentration of ~1 x 106 CFU/mL.[14]
-
-
Inoculation of the Plate:
-
Within 15-30 minutes of preparation, inoculate wells 1 through 11 with 50 µL of the diluted bacterial suspension. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 105 CFU/mL.[14]
-
Do not add bacteria to well 12 (sterility control).
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[14]
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth (i.e., the first clear well).[12]
-
The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.
-
Caption: Workflow of the broth microdilution method for MIC determination.
Conclusion and Future Directions
The data presented underscore the significant potential of pyrazole derivatives as a promising class of antimicrobial agents.[3] Their broad-spectrum activity, efficacy against highly resistant strains like MRSA and A. baumannii, and multifaceted mechanisms of action highlight their importance in the search for new antibiotics.[2] The favorable cytotoxicity profiles of leading candidates further bolster their therapeutic potential.
Further research, including in vivo efficacy studies in animal infection models and comprehensive toxicological profiling, is essential to translate these promising in vitro results into clinical applications. The chemical versatility of the pyrazole scaffold offers a rich platform for continued optimization, paving the way for a new generation of drugs to combat the global threat of antimicrobial resistance.
References
- Alam, M. A., & Al-Hourani, B. J. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363.
- Liu, J. J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS ONE, 8(11), e79134.
- Roda, G., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 444.
- Tanitame, A., et al. (2004). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Bioorganic & Medicinal Chemistry, 12(22), 5927-5942.
- Microbiology International. (n.d.). Broth Microdilution.
- Request PDF. (2025). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives.
- ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
- El-Sayed, N. N. E. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2956.
- Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Liu, J. J., et al. (2014). Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Organic & Biomolecular Chemistry, 12(6), 998-1008.
- Islam, M. R., et al. (2007). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 2(2), 34-37.
- ResearchGate. (n.d.). Pyrazole-derived DNA gyrase inhibitors.
- Shrestha, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online.
- Mahey, N., et al. (2024). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. PLoS Pathogens, 20(4), e1012117.
- Mohamed, S. K., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(1), 1-15.
- Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute.
- Islam, M. R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology.
- Sezgin-Bayindir, Z., et al. (2024). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Frontiers in Chemistry, 12, 1386791.
- The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing. YouTube.
- Singh, S., et al. (2022). Efflux pump and its inhibitors: Cause and cure for multidrug resistance. Journal of Applied Biology & Biotechnology, 10(4), 1-11.
- MDPI. (n.d.). Special Issue : The Role of Efflux Pump Inhibitor in Bacterial Multidrug Resistance.
- Abhirami, P., et al. (2022). Multidrug Efflux Pumps in Bacteria and Efflux Pump Inhibitors. International Journal of Current Microbiology and Applied Sciences, 11(1), 1-10.
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jabonline.in [jabonline.in]
- 9. mdpi.com [mdpi.com]
- 10. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Senior Application Scientist's Guide to the Orthogonal Cross-Validation of Analytical Data for Novel Pyrazole Compounds
For researchers, scientists, and drug development professionals, the synthesis of a novel pyrazole compound is a moment of significant potential. Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] However, the journey from a promising molecule in a flask to a well-characterized, reliable entity for further development is paved with rigorous analytical scrutiny. A molecule's identity, purity, and structure are not merely data points; they are the foundation upon which all subsequent biological and clinical data are built.
This guide eschews a simple checklist approach. Instead, it presents a holistic, field-proven strategy for the cross-validation of analytical data for novel pyrazoles. We will explore how to build a self-validating system of evidence, where multiple orthogonal techniques converge to provide an unambiguous and trustworthy characterization of your compound. This approach is not just good science; it is a prerequisite for ensuring data integrity and meeting global regulatory expectations.[2][3]
The Principle of Orthogonal Cross-Validation
In analytical chemistry, cross-validation is the critical assessment of data generated by two or more distinct methods.[4][5] The core principle is "orthogonality"—using techniques that rely on different physicochemical principles to measure the same or related attributes. A successful characterization is not a series of independent analyses but an interconnected web of data where each result supports and is supported by the others. If one piece of data contradicts the rest, the entire structural assignment must be questioned. This logical framework is essential for building confidence in your analytical results.[6]
The following diagram illustrates this concept. Each analytical technique provides a unique perspective, and only at the intersection of this corroborating data do we find a high-confidence characterization.
Caption: The principle of orthogonal cross-validation for a novel compound.
Phase 1: Initial Confirmation of Molecular Identity and Structure
The first phase focuses on answering two fundamental questions: "What is the molecular weight?" and "How are the atoms connected?" The primary tools for this are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
Mass Spectrometry (MS): The First Molecular Fingerprint
Expertise & Experience: Mass spectrometry provides the molecular weight of your novel pyrazole, offering the first critical confirmation of a successful synthesis. While standard MS is useful, High-Resolution Mass Spectrometry (HRMS) is indispensable. HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically within 0.003 m/z), allowing for the confident determination of the compound's elemental formula.[7][8] This is a foundational piece of data that all other results must align with.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Accurately weigh ~1 mg of the novel pyrazole compound. Dissolve it in an appropriate HPLC-grade solvent (e.g., methanol or acetonitrile) to a final concentration of ~0.1 mg/mL.
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Method Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Pyrazoles, containing basic nitrogen atoms, generally ionize well in positive mode [M+H]⁺.
-
Mass Range: Set a range appropriate for the expected molecular weight (e.g., 100-1000 Da).
-
Infusion: Introduce the sample solution directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to ensure mass accuracy.
-
-
Data Acquisition: Acquire the spectrum, ensuring a strong signal for the molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
Expertise & Experience: NMR spectroscopy is the gold standard for elucidating the detailed molecular structure in solution.[9] For a novel pyrazole, both ¹H and ¹³C NMR are required.
-
¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).[10][11]
-
¹³C NMR reveals the number of unique carbon atoms in the molecule and their chemical environment, complementing the proton data to build a complete carbon skeleton.[12][13]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the pyrazole sample.[12] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[12]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.[12]
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Cross-Validation Checkpoint 1: Identity and Structure Correlation
The data from HRMS and NMR must be in complete agreement. The elemental formula determined by HRMS must perfectly match the number of protons and carbons observed and assigned in the NMR spectra.
| Technique | Data Point | Cross-Validation Check |
| HRMS | Found: m/z = 201.0875 [M+H]⁺ | Calculated for C₁₀H₁₃N₂O₂: 201.0866. The <5 ppm mass error confirms the elemental formula. |
| ¹H NMR | Integrals sum to 12 protons. | The number of protons matches the proposed formula (H₁₃, including one NH proton). |
| ¹³C NMR | 10 distinct carbon signals observed. | The number of carbons matches the proposed formula (C₁₀). |
Phase 2: Definitive Assessment of Purity
Confirming the structure is only half the battle. A sample can be structurally correct but contain significant impurities from the synthesis, such as starting materials, byproducts, or regioisomers.[14][15] Purity assessment requires orthogonal techniques that separate and quantify the target compound from these potential contaminants. A purity level of >95% is a common minimum standard for compounds advancing in drug discovery.
High-Performance Liquid Chromatography (HPLC): The Separation Standard
Expertise & Experience: HPLC is a cornerstone of purity analysis, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[15] For pyrazole derivatives, which are often polar, reverse-phase HPLC is the method of choice.[16] A Photodiode Array (PDA) detector is highly recommended as it provides spectral information for each peak, helping to confirm that the main peak is homogenous and not co-eluting with an impurity.
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the pyrazole compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5 mg/mL.[15]
-
Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[15][17]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient might be 10% B to 95% B over 15 minutes, followed by a hold and re-equilibration. Method development is key to ensure separation from all potential impurities.[18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: Monitor at a wavelength where the pyrazole has strong absorbance (e.g., 254 nm) and collect spectra across the 200-400 nm range.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Elemental Analysis (EA): The Fundamental Compositional Proof
Expertise & Experience: Elemental analysis (most commonly CHN analysis for Carbon, Hydrogen, and Nitrogen) is a fundamental, destructive technique that provides the mass percentage of each element in the compound.[19][20] It serves as a powerful, independent verification of the compound's elemental formula and purity. Unlike chromatographic methods that can be biased by non-UV active impurities, EA provides a bulk assessment of elemental composition. The found values must be within ±0.4% of the theoretical values calculated from the confirmed elemental formula.[7][8] A significant deviation often indicates the presence of impurities or residual solvent (like water).[8]
Experimental Protocol: Sample Submission for Elemental Analysis
-
Sample Preparation: Provide 2-5 mg of the highly purified, dry novel pyrazole compound in a labeled vial. It is critical that the sample is free of residual solvents, which can drastically alter the results. Drying the sample under high vacuum is a mandatory step.
-
Information Required: Submit the sample along with its theoretical elemental formula (e.g., C₁₀H₁₂N₂O₂).
-
Analysis: The analysis is typically performed by a dedicated facility using an automated CHNS analyzer, which involves the complete combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂).[20]
Cross-Validation Checkpoint 2: The Complete Analytical Picture
| Technique | Result | Interpretation |
| HPLC | 99.5% Peak Area | The compound is chromatographically pure. |
| Elemental Analysis | Found: C, 59.88%; H, 6.01%; N, 13.95% | Excellent agreement with theoretical values for C₁₀H₁₂N₂O₂ (Calc: C, 59.99%; H, 6.04%; N, 13.99%). |
| NMR | Clean spectrum, no impurity peaks | Corroborates high purity; structure is consistent with the formula. |
| HRMS | Correct m/z for C₁₀H₁₂N₂O₂ | The elemental formula is correct. |
The following workflow diagram summarizes the entire self-validating process, from initial synthesis to final, high-confidence characterization.
Caption: A comprehensive workflow for the cross-validation of a novel compound.
Conclusion: A Foundation of Trustworthy Data
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. (2025). Benchchem.
- ICH Guidelines for Analytical Method Valid
- Cross-valid
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. (2025). Benchchem.
- ICH Guidance Q14 / Q2(R2)
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- Cross-valid
- Lopez, C., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. (2025). Benchchem.
- Validation of Analytical Methods for Biomarkers Employed in Drug Development.
- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd.
- An International Study Evaluating Elemental Analysis.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024).
- A Step-by-Step Guide to Analytical Method Development and Valid
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024).
- Wang, H. Y., et al. (2012). Synthesis, Spectroscopic Characteristic of Novel Fluorescent Dyes of Pyrazoline Compounds. PubMed.
- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025).
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022).
- Analytical method validation: A brief review.
- An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
- An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024). Sofpromed.
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- A Look at Elemental Analysis for Organic Compounds. (2021). AZoM.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
- Elemental analysis of organic compounds with the use of automated CHNS analyzers. (2025).
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014).
- Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers (RSC Publishing).
- Provasi, P., et al. (2016). The (1)
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025).
- Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry (IJC).
- A Comparative Guide to the Cross-Validation of Analytical Methods for Alkane Purity. (2025). Benchchem.
- Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024).
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. sofpromed.com [sofpromed.com]
- 4. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 5. wikiwand.com [wikiwand.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. The (1) H NMR spectrum of pyrazole in a nematic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijcpa.in [ijcpa.in]
- 17. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. emerypharma.com [emerypharma.com]
- 19. azom.com [azom.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. database.ich.org [database.ich.org]
A Comparative Analysis of 1H-Pyrazole-5-carbothioamide and Commercial Insecticides: A Technical Guide for Researchers
This guide deviates from a rigid template to offer a narrative that is both scientifically rigorous and grounded in practical, field-proven insights. We will explore the mechanistic underpinnings of these compounds, present comparative efficacy data, and provide detailed experimental protocols to ensure the reproducibility and validation of the findings presented.
Introduction: The Quest for Novel Insecticidal Scaffolds
The relentless evolution of insecticide resistance in pest populations necessitates a continuous search for novel chemical entities with unique modes of action.[1] The pyrazole ring is a crucial scaffold in the design of new pesticides due to its diverse biological activities.[2] Phenylpyrazole insecticides, a prominent class, were developed in response to growing resistance to other chemical classes and are now among the most widely used pesticides.[3] This guide focuses on 1H-Pyrazole-5-carbothioamide, a member of the pyrazole family, and its potential as a next-generation insecticide. We will compare its theoretical and analogous performance to a selection of widely used commercial insecticides representing different chemical classes and modes of action:
-
Imidacloprid: A neonicotinoid that acts on the nicotinic acetylcholine receptor.
-
Chlorpyrifos: An organophosphate that inhibits acetylcholinesterase.[4][5]
-
Alpha-cypermethrin: A pyrethroid that modulates sodium channels.[3][6]
-
Tolfenpyrad: A pyrazole insecticide that inhibits mitochondrial electron transport.
Mechanisms of Action: A Tale of Different Targets
The efficacy of an insecticide is intrinsically linked to its mode of action—the specific biochemical or physiological process it disrupts within the target pest. Understanding these mechanisms is paramount for predicting efficacy, managing resistance, and ensuring selectivity.
This compound and the Phenylpyrazole Class
Phenylpyrazole insecticides, the class to which this compound belongs, primarily act as antagonists of the GABA (gamma-aminobutyric acid)-gated chloride channels in insects.[3] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. By blocking these channels, phenylpyrazoles prevent the influx of chloride ions into neurons, leading to hyperexcitation, convulsions, and eventual death of the insect.[3] This mode of action is classified under Group 2B by the Insecticide Resistance Action Committee (IRAC).
Diagram: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action on insect neurons.
Commercial Insecticides: A Spectrum of Disruption
-
Imidacloprid (Neonicotinoid): This systemic insecticide acts as an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[7] This leads to an overstimulation of the nerve cells, resulting in paralysis and death.[7]
-
Chlorpyrifos (Organophosphate): Chlorpyrifos inhibits the enzyme acetylcholinesterase (AChE).[4][8] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synapse. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve impulses, convulsions, and paralysis.[4][5]
-
Alpha-cypermethrin (Pyrethroid): This insecticide acts on the voltage-gated sodium channels of nerve cells, keeping them in an open state for an extended period.[3][6] This leads to a constant firing of nerve impulses, causing paralysis and eventual death of the insect.[3][6]
-
Tolfenpyrad (Pyrazole): Tolfenpyrad inhibits the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), disrupting cellular respiration and energy production (ATP synthesis).
Comparative Efficacy: A Data-Driven Assessment
Direct comparative data for the insecticidal activity of this compound is not yet publicly available. However, we can infer its potential by examining a closely related analogue, 1H-pyrazole-5-carboxamide , for which experimental data exists. The substitution of a carbonyl oxygen with sulfur in the carbothioamide can modulate the compound's lipophilicity and electronic properties, potentially influencing its insecticidal activity.
The following table summarizes the available efficacy data for a 1H-pyrazole-5-carboxamide derivative and the selected commercial insecticides against the black bean aphid (Aphis fabae), a significant agricultural pest.
| Compound/Insecticide | Chemical Class | Target Pest | Bioassay Method | Concentration | Mortality (%) | Source(s) |
| 1H-pyrazole-5-carboxamide derivative (7h) | Pyrazole | Aphis fabae | Leaf Dip | 12.5 mg/L | 85.7% | [9] |
| Imidacloprid | Neonicotinoid | Aphis fabae | - | - | High efficacy | [4][7] |
| Chlorpyrifos | Organophosphate | Aphis fabae | - | LC50: 0.008 ppm | - | [3][6] |
| Alpha-cypermethrin | Pyrethroid | Aphis fabae | - | - | Effective | [4][10] |
| Tolfenpyrad | Pyrazole | Aphis gossypii | - | - | Effective | [5] |
Analysis: The data for the 1H-pyrazole-5-carboxamide derivative (compound 7h) demonstrates significant insecticidal activity against Aphis fabae, with 85.7% mortality at a concentration of 12.5 mg/L.[9] This level of efficacy is comparable to that of the commercial insecticide imidacloprid.[9] The LC50 value for chlorpyrifos against Aphis fabae is reported to be 0.008 ppm, indicating high toxicity at very low concentrations.[3][6] While direct LC50 values for alpha-cypermethrin and tolfenpyrad against Aphis fabae were not found in the immediate search, they are known to be effective against aphid species.
Experimental Protocols: Ensuring Scientific Rigor
To facilitate further research and independent verification, this section provides a detailed, step-by-step methodology for a standard insecticide bioassay.
Aphid Leaf-Dip Bioassay Protocol
This protocol is adapted from established methods for determining the toxicity of insecticides to aphids.
Diagram: Aphid Leaf-Dip Bioassay Workflow
Caption: Workflow for a standard aphid leaf-dip bioassay.
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in an appropriate solvent (e.g., acetone or DMSO).
-
Perform serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to achieve the desired test concentrations.
-
Prepare a control solution containing only the solvent and surfactant at the same concentration used in the test solutions.
-
-
Preparation of Leaf Discs:
-
Collect fresh, untreated host plant leaves (e.g., faba bean leaves for Aphis fabae).
-
Using a cork borer, cut leaf discs of a uniform diameter (e.g., 2 cm).
-
-
Treatment Application:
-
Using fine-tipped forceps, individually dip each leaf disc into a test solution or the control solution for a standardized period (e.g., 10 seconds) with gentle agitation.
-
Place the treated leaf discs on a clean, non-absorbent surface (e.g., a wire rack) to air dry for approximately 1-2 hours.
-
-
Bioassay Arenas:
-
Prepare Petri dishes (e.g., 60 mm diameter) with a solidified layer of 1.5% agar in the bottom to maintain leaf turgor.
-
Once the leaf discs are dry, place one disc, abaxial (lower) side up, onto the agar surface in each Petri dish.
-
-
Insect Infestation:
-
Using a fine camel-hair brush, carefully transfer a known number of adult apterous (wingless) aphids (e.g., 10-20) onto each leaf disc.
-
-
Incubation:
-
Seal the Petri dishes with ventilated lids or parafilm with small perforations to allow for air exchange.
-
Place the dishes in a controlled environment chamber maintained at a constant temperature (e.g., 22 ± 1°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 hours light:dark).
-
-
Mortality Assessment:
-
After a specified exposure period (e.g., 24, 48, or 72 hours), assess aphid mortality under a stereomicroscope.
-
Aphids that are unable to move when gently prodded with the brush are considered dead.
-
Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula if necessary.
-
-
Data Analysis:
-
Analyze the dose-response data using probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values.
-
Conclusion and Future Directions
The available evidence, primarily from structurally similar pyrazole-5-carboxamides, suggests that this compound holds significant promise as a novel insecticidal lead compound. Its proposed mode of action, targeting the GABA-gated chloride channels, is a valuable asset in the fight against resistance to other insecticide classes.
However, to fully realize its potential, further research is imperative. Direct evaluation of the insecticidal activity of this compound against a broad spectrum of economically important pests is a critical next step. Structure-activity relationship (SAR) studies, involving the synthesis and testing of various derivatives, will be instrumental in optimizing its potency and selectivity. Furthermore, toxicological studies on non-target organisms, including beneficial insects and vertebrates, are essential to assess its environmental safety profile.
The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on these crucial investigations, ultimately contributing to the development of more effective and sustainable pest management strategies.
References
- Wikipedia. (n.d.). Phenylpyrazole insecticides.
- National Pesticide Information Center. (n.d.). Chlorpyrifos Technical Fact Sheet.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Cypermethrin?
- National Center for Biotechnology Information. (n.d.). Background Information for Chlorpyrifos - Interaction Profile for.
- Wikipedia. (n.d.). Chlorpyrifos.
- Chemical Warehouse. (n.d.). Cypermethrin - Active Ingredient Page.
- Minnesota Department of Agriculture. (n.d.). Chlorpyrifos - General Information.
- Jalalizand, A., et al. (2016). Study and Comparison of the Lethal Effect of the Insecticide Chlorpyrifos on Aphis fabae in Laboratory and Greenhouse Conditions. Journal of Chemical and Pharmaceutical Research, 8(7), 896-900.
- Fatima, A., et al. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Molecular Diversity.
- Morressier. (2023, March 26). Pyrazole-carboxamides as chewing insecticides: Chemistry, structure-activity-relationship and scaffold hop approaches.
- Tahriri, M., et al. (2011). Toxicity of three insecticides to Lysiphlebus fabarum, a parasitoid of the black bean aphid, Aphis fabae. Journal of Insect Science, 11(1), 119.
- ResearchGate. (n.d.). Synthesis and Insecticidal Activities of Pyrazole-heterocyclic Diamides.
- Das, B. C., & Dutta, N. K. (2018). Determination of LC50 and relative toxicity of some insecticides against cowpea aphid, Aphis craccivora Koch. Journal of Entomology and Zoology Studies, 6(5), 133-136.
- Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
- Plantwise Knowledge Bank. (2014, August 1). Bean aphids-Kenya: Aphis fabae, Aphis craccivora.
- Purhematy, A., et al. (2013). Toxicity of Thiacloprid and Fenvalerate on the black bean aphid, Aphis fabae, and biosafety against its parasitoid, Lysiphlebus fabarum. Journal of Biopesticides, 5(1), 1-6.
- Patil, S. B., et al. (2024). Toxicity assessment of insecticides against cowpea aphid, Aphis craccivora Koch. International Journal of Advanced Biochemistry Research.
- Ali, A., et al. (2020). Lethal and Sublethal Effects of Chlorpyrifos on Biological Traits and Feeding of the Aphidophagous Predator Harmonia axyridis. Insects, 11(8), 499.
- Papachristos, D. P., et al. (2021). Toxicity, Sublethal and Low Dose Effects of Imidacloprid and Deltamethrin on the Aphidophagous Predator Ceratomegilla undecimnotata (Coleoptera: Coccinellidae). Insects, 12(8), 711.
- Kariuki, S., et al. (2003). Synergistic Effects of α-cypermethrin and Dimethoate against Insect Pests. East and Central African Journal of Pharmaceutical Sciences, 6(3), 63-67.
- Plantwise Knowledge Bank. (2014, August 1). Bean aphids-Kenya: Aphis fabae, Aphis craccivora.
Sources
- 1. Pyrazole-carboxamides as chewing insecticides: Chemistry, structure-activity-relationship and scaffold hop approaches [morressier.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. plantwiseplusknowledgebank.org [plantwiseplusknowledgebank.org]
A Senior Scientist's Guide to Validating Pyrazole Compounds as Selective COX-2 Inhibitors
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the quest for potent and selective anti-inflammatory agents.[1] The commercial success of drugs like Celecoxib, a diaryl-substituted pyrazole, has cemented the importance of this heterocyclic nucleus in targeting cyclooxygenase-2 (COX-2).[2][3][4] This guide provides an in-depth, experience-driven framework for validating the inhibitory mechanism of novel pyrazole compounds on COX-2. We will move beyond mere protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating experimental cascade.
The Rationale for Targeting COX-2
The therapeutic, anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of COX-2.[5] Conversely, the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of the constitutively expressed COX-1 isoform.[5][6] Therefore, the primary goal in developing new NSAIDs is to achieve high selectivity for COX-2 over COX-1.[7] Pyrazole derivatives have proven to be a promising class of compounds in achieving this desired selectivity.[8][9]
The inflammatory cascade leading to pain and swelling is largely mediated by prostaglandins, the synthesis of which is catalyzed by COX enzymes. When inflammatory stimuli are present, the expression of COX-2 is induced, leading to an increased production of these pro-inflammatory mediators.[10][11] By selectively inhibiting COX-2, pyrazole compounds can effectively reduce inflammation with a potentially lower risk of the side effects associated with non-selective NSAIDs.[12]
Caption: The COX-2 signaling pathway and the inhibitory action of pyrazole compounds.
A Multi-tiered Approach to Validation
A rigorous validation of a novel pyrazole compound's COX-2 inhibitory activity requires a multi-pronged approach, starting from in silico and in vitro methods and progressing to cell-based and potentially in vivo models. This tiered approach allows for early and cost-effective screening, with progressively more complex and physiologically relevant assays reserved for the most promising candidates.
Caption: A tiered workflow for validating COX-2 inhibitors.
Tier 1: In Silico Screening - Molecular Docking
Before embarking on wet-lab experiments, in silico molecular docking provides valuable insights into the potential binding modes of your pyrazole compounds within the COX-2 active site.[13] This computational approach helps to prioritize compounds for synthesis and testing.
Causality Behind this Choice: The active site of COX-2 has a larger and more accommodating binding pocket compared to COX-1, which is a key factor for designing selective inhibitors.[12] Molecular docking can predict whether a pyrazole derivative can favorably interact with key amino acid residues in the COX-2 active site, such as Arg120 and Tyr355, while also assessing potential steric hindrance in the narrower COX-1 active site.[13]
Protocol:
-
Protein Preparation: Obtain the X-ray crystal structure of the COX-2 enzyme from the Protein Data Bank (e.g., PDB ID: 3LN1 or 6COX).[14][15] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate 3D structures of your pyrazole compounds and optimize their geometries.
-
Docking Simulation: Use software such as AutoDock Vina or MOE to dock the ligands into the prepared COX-2 active site.[13][14]
-
Analysis: Analyze the predicted binding poses and scoring functions. Lower binding energies typically indicate more favorable interactions.[13] Compare the predicted interactions with those of known selective COX-2 inhibitors like celecoxib.[14]
Tier 2: In Vitro Enzymatic Assays - The Core of Validation
The cornerstone of validating a COX-2 inhibitor is the in vitro enzymatic assay. This experiment directly measures the ability of your compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The primary output is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10]
Causality Behind this Choice: This assay provides a quantitative measure of both potency (low IC50 for COX-2) and selectivity (high IC50 for COX-1). The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a critical parameter for predicting a compound's potential for reduced gastrointestinal side effects.[14][16]
Detailed Protocol: In Vitro Colorimetric COX Inhibitor Screening Assay
This protocol is based on the principle of monitoring the peroxidase activity of COX enzymes.[10][17][18]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test pyrazole compounds and a positive control (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate and a plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents as recommended by the supplier. Create a serial dilution of your test compounds and the positive control.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
150 µL of Reaction Buffer
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme solution
-
10 µL of your test compound at various concentrations (or DMSO for the control).
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Start the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[10]
-
Measurement: Immediately begin reading the absorbance at 590 nm in kinetic mode at 37°C for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of your test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
-
Tier 3: Cell-Based Assays - Assessing Efficacy in a Biological Context
While enzymatic assays are crucial, they do not fully replicate the cellular environment. Cell-based assays provide a more physiologically relevant system to evaluate the inhibitory activity of your pyrazole compounds.
Causality Behind this Choice: These assays confirm that your compound can penetrate cell membranes and inhibit COX-2 activity within an intact cell. They also allow for the assessment of downstream effects, such as the inhibition of pro-inflammatory mediator production.[19]
Detailed Protocol: LPS-Induced PGE2 Production in RAW264.7 Macrophages
This assay utilizes murine macrophage cells (RAW264.7) stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) production.[14][19]
Materials:
-
RAW264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test pyrazole compounds and a positive control (e.g., Celecoxib)
-
PGE2 ELISA kit
Procedure:
-
Cell Culture: Culture RAW264.7 cells in a 96-well plate until they reach approximately 80% confluency.
-
Treatment: Pre-incubate the cells with various concentrations of your test compounds or Celecoxib for 1 hour.
-
Stimulation: Induce COX-2 expression by adding LPS (e.g., 1 µg/mL) to the wells and incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[19]
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of your test compound compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Quantitative Comparison of Pyrazole Derivatives
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several pyrazole derivatives from recent literature, with Celecoxib included as a benchmark.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 4.0 - 15.0 | 0.04 - 0.15 | 26 - 375 | [20] |
| Trimethoxy Derivative 5f | >100 | 1.50 | >66.67 | [14] |
| Trimethoxy Derivative 6f | >100 | 1.15 | >86.96 | [14] |
| PYZ16 | 5.58 | 0.52 | 10.73 | [21][22] |
| PYZ8 | Not Reported | 0.10 - 0.27 | Not Reported | [21][22] |
| PYZ31 | Not Reported | 0.01987 | Not Reported | [21][22] |
| Compound 5k | 26.25 | 0.27 | 95.8 | [23] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.[20]
Conclusion
Validating the inhibitory mechanism of pyrazole compounds on COX-2 requires a systematic and logical progression of experiments. By combining in silico prediction with robust in vitro enzymatic and cell-based assays, researchers can confidently identify and characterize novel pyrazole derivatives with high potency and selectivity for COX-2. This comprehensive approach, grounded in a deep understanding of the underlying biological pathways, is essential for the successful development of the next generation of anti-inflammatory therapeutics.
References
- Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. (n.d.). Arh Farm. [Link]
- Mohamed, K. A. A. (2024, July 16).
- Mohamed, K. A. A. (2024).
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Advances. [Link]
- Akhtar, M. J. (2023, August 8). Celecoxib.
- (2024, July 16). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation.
- (n.d.). Pyrazoline derivatives and their docking interactions with COX-2.
- Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. (2017, June 1). Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2022, November 29). Molecules. [Link]
- In Vivo Assays for COX-2. (n.d.).
- Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega. [Link]
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- (2025, August 6). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review.
- Celecoxib, a COX-2--specific inhibitor: the clinical data. (1999). The American Journal of Medicine. [Link]
- (n.d.). In vitro IC 50 values of COX-2 inhibition of 22 different COX...
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9).
- (2025, August 6). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors.
- Human COX-2 Assay Kit. (n.d.). IBL. [Link]
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). MDPI. [Link]
- Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. (2021, September 22). Molecules. [Link]
- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016, October 31). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Which NSAIDs Are Most Selective For COX-1 and COX-2? (2014, May 30). MedCentral. [Link]
- Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. (n.d.). AJMC. [Link]
- COX-2 selective nonsteroidal anti-Inflammatory drugs: do they really offer any advantages? (2000).
- (2025, August 6). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond.
- Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. (1996, July 15). British Journal of Pharmacology. [Link]
- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022, August 16). RSC Medicinal Chemistry. [Link]
- The X-ray crystal structure of COX-2 enzyme's catalytic domain (PDB ID: 6COX). (n.d.).
- Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. (2018, February 2). Molecules. [Link]
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo. (2023, February 8). BioWorld. [Link]
- (A) The X-ray crystallographic pose of SC-558 in COX-2 (PDB ID code... (n.d.).
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2015, April 8). International Journal of Molecular Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JU | Review of the recent advances of pyrazole derivatives [aljouf-demo.accessapp.tn]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. medcentral.com [medcentral.com]
- 7. ajmc.com [ajmc.com]
- 8. researchgate.net [researchgate.net]
- 9. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation [ouci.dntb.gov.ua]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In Vivo Assays for COX-2 | Springer Nature Experiments [experiments.springernature.com]
- 12. COX-2 selective nonsteroidal anti-Inflammatory drugs: do they really offer any advantages? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Selectivity of 1H-Pyrazole-5-carbothioamide for Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, pyrazole derivatives have emerged as a promising class of anticancer agents.[1][2][3] This guide focuses on a specific derivative, 1H-Pyrazole-5-carbothioamide, and provides a comprehensive framework for assessing its selectivity for cancer cell lines. We will delve into the mechanistic rationale behind its potential anticancer activity, present detailed experimental protocols for its evaluation, and compare its performance with established alternatives.
The Rationale for Selectivity: Targeting the Nrf2 Pathway
A critical aspect of modern cancer therapy is the exploitation of molecular differences between cancerous and normal cells. One such difference lies in the cellular stress response pathways. The Keap1-Nrf2 signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[4][5][6] Under normal physiological conditions, the transcription factor Nrf2 is kept at low levels by its negative regulator, Keap1, which facilitates its degradation.[5] However, in many cancer types, this pathway is dysregulated, leading to the constitutive activation of Nrf2.[7][8] This upregulation provides cancer cells with a survival advantage by enhancing their resistance to oxidative stress and chemotherapeutic agents.[8][9]
The therapeutic hypothesis is that inhibiting the Nrf2 pathway in cancer cells could render them more susceptible to treatment and arrest their growth.[9][10] It is postulated that this compound may exert its anticancer effects by modulating this very pathway. This guide outlines the experimental procedures to test this hypothesis and, crucially, to determine if this effect is selective for cancer cells.
Experimental Design for Selectivity Assessment
To rigorously assess the selectivity of this compound, a multi-faceted approach is required. This involves comparing its effects on a panel of cancer cell lines with its impact on non-cancerous cells.
Cell Line Panel
A judicious selection of cell lines is fundamental to a robust selectivity study. The following panel is proposed:
-
Cancer Cell Lines:
-
Non-Cancerous Cell Line:
-
MRC-5 (Normal Lung Fibroblasts): To serve as a healthy tissue control, providing a direct comparison for the A549 lung cancer line.
-
Experimental Workflow
The overall workflow for assessing the selectivity of this compound is depicted in the following diagram:
Caption: Experimental workflow for assessing the selectivity of this compound.
Methodologies
Cell Viability Assessment: The XTT Assay
The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[12] In contrast to the more traditional MTT assay, the formazan product of XTT is water-soluble, eliminating a solubilization step and thereby reducing potential errors.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value for each cell line.
Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V and Propidium Iodide (PI) dual-staining assay followed by flow cytometry analysis is employed.[13][14][15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[14] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic cell dissociation buffer.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[16][17] Measuring its activity provides further evidence of apoptosis.
Protocol:
-
Cell Lysis: Treat cells as for the apoptosis assay, then lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate to the cell lysates.
-
Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer. The intensity of the fluorescence is proportional to the caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated controls.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized for clear comparison.
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | Type | IC50 (µM) | Selectivity Index (SI)¹ |
| A549 | Lung Carcinoma | Value | Value |
| MCF-7 | Breast Adenocarcinoma | Value | Value |
| HepG2 | Hepatocellular Carcinoma | Value | Value |
| MRC-5 | Normal Lung Fibroblasts | Value | - |
¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Apoptosis Induction by this compound (at IC50 concentration)
| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| A549 | Value | Value |
| MRC-5 | Value | Value |
A significantly higher percentage of apoptosis in the cancer cell line compared to the normal cell line at the same concentration would further support the selectivity of the compound.
Mechanistic Insights: The Keap1-Nrf2 Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of the Nrf2 pathway in cancer cells.
Caption: The Keap1-Nrf2 pathway and the proposed inhibitory action of this compound.
Comparison with Alternatives
Numerous pyrazole-based compounds have been investigated for their anticancer properties.[1][2][3] For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with some acting as inhibitors of key oncogenic proteins like EGFR and HER-2.[18] Other studies have highlighted pyrazole derivatives that induce apoptosis and show favorable selectivity indices when compared to normal cell lines.[11][19] The performance of this compound should be benchmarked against such published data for similar compounds, as well as the standard chemotherapeutic agent, Doxorubicin.
Conclusion
This guide provides a robust framework for the comprehensive assessment of the selectivity of this compound for cancer cell lines. By employing a combination of cytotoxicity and mechanistic assays, researchers can generate the critical data needed to evaluate its potential as a novel anticancer agent. A high selectivity index, coupled with the induction of apoptosis specifically in cancer cells, would provide strong evidence for its therapeutic promise and warrant further preclinical development. The ultimate goal is to identify compounds that can effectively target the vulnerabilities of cancer cells while sparing healthy tissues, a crucial step towards developing safer and more effective cancer treatments.
References
- Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer - PMC - NIH. (n.d.).
- Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - Frontiers. (2023, October 9). Frontiers. [Link]
- The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC - PubMed Central. (n.d.).
- Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer - PubMed. (2021, March 5). PubMed. [Link]
- Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PubMed. (2023, September 22). PubMed. [Link]
- A Novel Nrf2 Pathway Inhibitor Sensitizes Keap1-Mutant Lung Cancer Cells to Chemotherapy - AACR Journals. (2021, January 1).
- A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy. (2021).
- Targeting NRF2 to Treat Cancer - PMC - PubMed Central - NIH. (n.d.).
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
- Assessing Specificity of Anticancer Drugs In Vitro - PMC - NIH. (2016, March 23).
- Assessing Specificity of Anticancer Drugs In Vitro - PubMed. (2016, March 23). PubMed. [Link]
- Synthesis of pyrazole-1-carbothioamide 5 and pyrido[2,3-d]pyrimidinthione derivatives 7a,b. (n.d.).
- Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023).
- KEAP1-NRF2 Pathway as a Novel Therapeutic Target for EGFR-Mutant Non-small Cell Lung Cancer - PubMed. (2024, September 23). PubMed. [Link]
- Flow cytometry-based apoptosis detection - PMC - NIH. (n.d.).
- Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. (2024, April 2). Wiley Online Library. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (n.d.). MDPI. [Link]
- Assessing Specificity of Anticancer Drugs In Vitro - ResearchGate. (2016, March 23).
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (2022, July 7). YouTube. [Link]
- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC - NIH. (2025, June 6).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (2025, March 20).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Royal Society of Chemistry. [Link]
- (PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives - ResearchGate. (2023, July 21).
- Apoptosis Analysis by Flow Cytometry - Bio-Rad Antibodies. (n.d.). Bio-Rad. [Link]
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies | ACS Omega. (2022, June 23).
- Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives | Asian Journal of Chemistry. (2023, July 31). Asian Journal of Chemistry. [Link]
- Flow Cytometry Modernizes Apoptosis Assays | Biocompare. (2019, March 11). Biocompare. [Link]
- Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses - NIH. (n.d.).
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC - PubMed Central. (n.d.).
- Novel N-bridged pyrazole-1-carbothioamides With Potential Antiproliferative Activity: design, synthesis, In Vitro and In Silico Studies - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 8. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. biocompare.com [biocompare.com]
- 16. 凋亡分析检测 [sigmaaldrich.cn]
- 17. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Pyrazole Carbothioamides for the Modern Medicinal Chemist
In the landscape of contemporary drug discovery, the pyrazole carbothioamide scaffold has emerged as a privileged motif, demonstrating a wide spectrum of biological activities. The inherent therapeutic potential of these compounds has spurred the development of diverse synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to pyrazole carbothioamides, offering field-proven insights and experimental data to aid researchers in selecting the optimal pathway for their specific research and development needs.
Introduction: The Significance of Pyrazole Carbothioamides
Pyrazole carbothioamides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These molecules integrate the biologically active pyrazole nucleus with a carbothioamide functional group, a known pharmacophore in its own right. This combination has led to the discovery of compounds with potent antimicrobial, anti-inflammatory, and anticancer activities, among others. The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of the physicochemical and pharmacokinetic properties of the resulting molecules. The carbothioamide moiety, with its unique electronic and steric features, often plays a crucial role in the interaction of these molecules with their biological targets.
Route 1: Multicomponent Reactions (MCRs) - The Epitome of Efficiency
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to pyrazole carbothioamides. This strategy is particularly advantageous in the context of library synthesis for high-throughput screening.
Mechanistic Rationale and Causality
The elegance of MCRs lies in their convergent nature, minimizing purification steps and reducing solvent waste. A prominent example is the one-pot synthesis of 5-amino-1H-pyrazole-1-carbothioamides from hydrazine hydrate, arylidene malononitrile, and an isothiocyanate.[1] The reaction proceeds through a cascade of events, initiated by the formation of a thiosemicarbazide intermediate from hydrazine hydrate and the isothiocyanate. This is followed by a Michael addition of the thiosemicarbazide to the arylidene malononitrile, subsequent intramolecular cyclization, and finally, tautomerization and oxidation to yield the aromatic pyrazole ring. The choice of catalyst, often a mild Lewis acid, is critical in promoting the key bond-forming steps without leading to unwanted side reactions.
A notable green chemistry approach involves a three-component reaction of an aryl aldehyde, an acetophenone, and thiosemicarbazide in water under microwave irradiation, which significantly accelerates the reaction.
Caption: Multicomponent reaction pathway to pyrazole carbothioamides.
Experimental Protocol: One-Pot Synthesis of 5-Amino-1H-pyrazole-1-carbothioamides[1]
-
Reactant Preparation: In a round-bottom flask, combine hydrazine hydrate (1 mmol), arylidene malononitrile (1 mmol), and the desired isothiocyanate (1 mmol).
-
Catalyst Addition: Add a catalytic amount of a suitable Lewis acid (e.g., 10 mol% ZnCl2). For a solvent-free approach, the reactants can be mixed directly.
-
Reaction Execution: Stir the mixture at a controlled temperature, typically between 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-amino-1H-pyrazole-1-carbothioamide.
Route 2: Cyclocondensation of Chalcones with Thiosemicarbazide - The Versatile Workhorse
The cyclocondensation of α,β-unsaturated ketones (chalcones) with thiosemicarbazide is a classical and highly versatile two-component approach for the synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamides (pyrazoline carbothioamides).[2][3][4] Subsequent oxidation can lead to the corresponding aromatic pyrazole carbothioamides.
Mechanistic Rationale and Causality
This reaction is typically carried out under either acidic or basic conditions. The mechanism involves the initial nucleophilic attack of the terminal nitrogen of thiosemicarbazide onto the β-carbon of the chalcone (a 1,4-conjugate addition or Michael addition). This is followed by an intramolecular cyclization via the attack of the other nitrogen of the thiosemicarbazide onto the carbonyl carbon of the chalcone, forming a heterocyclic intermediate. Subsequent dehydration leads to the formation of the stable pyrazoline ring. The choice of acidic or basic conditions can influence the reaction rate and, in some cases, the regioselectivity of the final product. Basic conditions, for instance, deprotonate the thiosemicarbazide, increasing its nucleophilicity.
Caption: Cyclocondensation pathway of chalcones and thiosemicarbazide.
Experimental Protocol: Synthesis of Pyrazoline-1-carbothioamides from Chalcones[4]
-
Reactant Preparation: Dissolve the chalcone (1 mmol) and thiosemicarbazide (1.2 mmol) in a suitable solvent, such as ethanol or acetic acid.
-
Catalyst/Reagent Addition: Add a catalytic amount of a base (e.g., NaOH or KOH) or an acid (e.g., glacial acetic acid).
-
Reaction Execution: Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from an appropriate solvent to afford the pure pyrazoline-1-carbothioamide.
Route 3: From Pyrazole Carbaldehydes - A Strategy for N-Substitution
This three-component reaction provides a direct route to N-substituted pyrazole carbothioamides from readily available pyrazole-4-carbaldehydes, secondary amines, and elemental sulfur. This method is particularly attractive for its operational simplicity and metal-free conditions.
Mechanistic Rationale and Causality
The reaction is believed to proceed through the in-situ formation of a thio-formyl intermediate from the pyrazole carbaldehyde and elemental sulfur. The secondary amine then attacks the thio-carbonyl carbon, followed by a dehydration step to yield the final N,N-disubstituted pyrazole carbothioamide. The use of elemental sulfur as the sulfur source is a key feature of this reaction, offering a safe and inexpensive alternative to other sulfurating agents.
Experimental Protocol: Synthesis of N-Aryl Pyrazole Carbothioamides
-
Reactant Preparation: In a sealed tube, combine the pyrazole-4-carbaldehyde (1 mmol), the desired secondary amine (1.2 mmol), and elemental sulfur (1.5 mmol) in a suitable solvent like DMF or DMSO.
-
Reaction Execution: Heat the mixture at a temperature ranging from 80 to 120 °C for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N-aryl pyrazole carbothioamide.
Comparative Analysis
To facilitate a direct comparison of these synthetic routes, the following table summarizes their key performance indicators.
| Feature | Multicomponent Reaction (MCR) | Cyclocondensation of Chalcones | From Pyrazole Carbaldehydes |
| Starting Materials | Hydrazine hydrate, arylidene malononitrile, isothiocyanate OR Aryl aldehyde, acetophenone, thiosemicarbazide | Chalcones, thiosemicarbazide | Pyrazole-4-carbaldehyde, secondary amine, sulfur |
| Typical Yields | High to excellent (80-95%)[1] | Moderate to good (variable)[4] | Good |
| Reaction Time | Short (30-60 minutes)[1] | Moderate to long (several hours)[4] | Moderate (several hours) |
| Reaction Conditions | Mild, often solvent-free or in water[1] | Can require strong acid or base, reflux temperatures | Elevated temperatures |
| Atom Economy | Excellent | Good | Good |
| Scalability | Generally good, especially for library synthesis | Well-established and scalable | Moderate |
| Substrate Scope | Broad, dependent on the availability of starting materials | Broad, a wide variety of chalcones can be used | Specific to N-substituted products, depends on amine availability |
| Green Chemistry Aspects | High potential for green synthesis (solvent-free, water as solvent, MCR)[5] | Can be improved with greener solvents and catalysts | Metal-free, but often requires polar aprotic solvents |
| Key Advantages | High efficiency, atom economy, operational simplicity | Versatility, readily available starting materials | Direct route to N-substituted products, metal-free |
| Potential Drawbacks | Availability of diverse starting materials can be a limitation | Two-step process (chalcone synthesis first), longer reaction times | Requires pre-functionalized pyrazole, higher temperatures |
Conclusion and Future Perspectives
The synthesis of pyrazole carbothioamides can be approached through several effective strategies, each with its own set of advantages and limitations.
-
Multicomponent reactions stand out for their efficiency, high yields, and alignment with the principles of green chemistry, making them an ideal choice for the rapid generation of compound libraries.
-
The cyclocondensation of chalcones with thiosemicarbazide remains a robust and versatile method, particularly when a wide range of substitution patterns on the pyrazole core is desired.
-
The three-component reaction involving pyrazole carbaldehydes offers a valuable and direct route for the synthesis of N-substituted derivatives.
The selection of the most appropriate synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, the scale of the synthesis, and the importance of factors such as reaction time and environmental impact. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of pyrazole carbothioamides will undoubtedly remain an active area of research.
References
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
- A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. [Link]
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]
- Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II).
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds.
- An accessible approach to the synthesis of thiophene appended pyrazoline carbothioamides as antimicrobial agents. CABI Digital Library. [Link]
- Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. [Link]
- Microwave-assisted Green Synthesis of 4,5-dihydro-1H-pyrazole-1-carbothioamides in W
- The reaction mechanism of chalcone 11 with thiosemicarbazid to form pyrazoline derivative 20.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Antioxidant Potential of Pyrazole Derivatives
Abstract
The growing interest in pyrazole derivatives for therapeutic applications necessitates a rigorous evaluation of their pharmacological properties, including their antioxidant potential.[1] Oxidative stress is a key pathological factor in numerous diseases, making the discovery of novel antioxidants a significant goal in medicinal chemistry.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antioxidant capacity of novel pyrazole derivatives. We will delve into the mechanistic underpinnings of antioxidant action, present detailed protocols for a battery of validated in vitro assays, and offer a clear methodology for comparing the performance of test compounds against established standards such as Ascorbic Acid and Trolox.
The Scientific Rationale: Understanding Antioxidant Mechanisms
Before any bench work begins, it is crucial to understand the chemical principles governing antioxidant activity. Antioxidants primarily neutralize harmful free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3] A robust validation strategy will employ assays that cover both mechanisms to build a comprehensive profile of a compound's potential.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•).
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it to an anion (R:-). The antioxidant itself becomes a radical cation. The SET-based assays are often pH-dependent.[3]
Standard compounds like Ascorbic Acid (Vitamin C) are powerful antioxidants that can act through multiple mechanisms, including donating electrons to neutralize reactive oxygen species (ROS), scavenging aqueous radicals, and regenerating other antioxidants like α-tocopherol (Vitamin E).[4][5][6] Trolox, a water-soluble analog of Vitamin E, is another widely used standard, particularly in assays like the Trolox Equivalence Antioxidant Capacity (TEAC) assay.[7] Pyrazole derivatives, depending on their specific substitutions, are hypothesized to act as antioxidants, and studies have shown their potential in scavenging free radicals.[8][9]
Caption: Core antioxidant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Experimental Design: A Multi-Assay Approach for Robust Validation
No single assay can fully capture the antioxidant profile of a compound. Therefore, a multi-assay approach is essential for a thorough and trustworthy evaluation. We recommend a primary screening panel consisting of the DPPH, ABTS, and FRAP assays. This combination provides insights into both HAT and SET mechanisms and is widely accepted in the scientific community.
Caption: Visual representation of the colorimetric changes in DPPH, ABTS, and FRAP assays.
Data Interpretation and Comparative Analysis
The primary goal is to objectively compare the antioxidant performance of the novel pyrazole derivatives against well-established standards. The data should be summarized in clear, concise tables.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Compound | DPPH Scavenging (IC50, µM) | ABTS Scavenging (IC50, µM) |
| Pyrazole Derivative A | 25.4 ± 2.1 | 18.9 ± 1.5 |
| Pyrazole Derivative B | 48.1 ± 3.5 | 35.2 ± 2.8 |
| Ascorbic Acid (Std.) | 15.8 ± 1.2 | 12.5 ± 0.9 |
| Trolox (Std.) | 18.2 ± 1.6 | 14.1 ± 1.1 |
Lower IC50 values indicate higher antioxidant potency.
Table 2: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe²⁺ Equivalents) |
| Pyrazole Derivative A | 1850 ± 95 |
| Pyrazole Derivative B | 975 ± 68 |
| Ascorbic Acid (Std.) | 2200 ± 110 |
| Trolox (Std.) | 1980 ± 105 |
Higher FRAP values indicate greater reducing power.
Analysis Insights: From the hypothetical data above, Pyrazole Derivative A shows significant antioxidant potential. Its IC50 value in the ABTS assay is comparable to the standards, and it demonstrates strong ferric reducing power. Pyrazole Derivative B is a weaker antioxidant in this panel. Such data allows for the ranking of synthesized compounds and can inform structure-activity relationship (SAR) studies to design even more potent derivatives.
Conclusion
This guide provides a validated, multi-faceted approach to characterizing the antioxidant potential of novel pyrazole derivatives. By grounding the experimental work in a firm understanding of chemical mechanisms and employing a battery of robust, standardized assays, researchers can generate high-quality, comparative data. This rigorous validation is a critical step in the drug discovery pipeline, providing the necessary evidence to advance promising compounds toward further preclinical and clinical development.
References
- Paduch, R., Kandefer-Szerszeń, M., Trytek, M., & Fiedurek, J. (2007). Ascorbic acid as antioxidant. PubMed.
- Patsnap Synapse. (2024). What is the mechanism of Ascorbic Acid? Patsnap Synapse.
- Taher, M. A., & Ghannadi, A. (2018). An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function. Brieflands.
- Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Ultimate Treat.
- Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
- Wikipedia. (2024). Vitamin C. Wikipedia.
- StatPearls. (2023). Vitamin C (Ascorbic Acid). NCBI Bookshelf.
- protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
- Al-Ostath, A., et al. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
- G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences.
- ACS Publications. (2010). New Analytical Method for Investigating the Antioxidant Power of Food Extracts on the Basis of Their Electron-Donating Ability: Comparison to the Ferric Reducing/Antioxidant Power (FRAP) Assay. ACS Publications.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences.
- protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
- Wikipedia. (2023). Trolox equivalent antioxidant capacity. Wikipedia.
- ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
- ScienceDirect. (2025). Trolox equivalent antioxidant capacity: Significance and symbolism. ScienceDirect.
- M. M. Blois. (1958). Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central.
- MDPI. (2022). DPPH Radical Scavenging Assay. MDPI.
- MDPI. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. MDPI.
- Taylor & Francis Online. (2022). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Taylor & Francis Online.
- El-Sayed, M. A. A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.
- ResearchGate. (2022). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Oxford Academic. (2002). Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. Clinical Chemistry.
- MDPI. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI.
- ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. ResearchGate.
- PMC. (2015). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
- NIH. (2022). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ascorbic Acid? [synapse.patsnap.com]
- 5. brieflands.com [brieflands.com]
- 6. Vitamin C - Wikipedia [en.wikipedia.org]
- 7. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Analysis: Pyrazole Derivatives as Potent Anti-Inflammatory Agents Against the Indomethacin Benchmark
In the relentless pursuit of safer and more effective anti-inflammatory therapeutics, the scientific community continuously seeks novel molecular scaffolds that can overcome the limitations of established drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of pain and inflammation management. Among them, indomethacin stands as a potent, albeit problematic, benchmark due to its significant gastrointestinal and cardiovascular side effects.[1][2] This guide provides an in-depth, evidence-based comparison of the anti-inflammatory activity of a promising class of heterocyclic compounds—pyrazoles—against indomethacin. We will delve into their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.
The Rationale for Pyrazoles: A New Frontier in Anti-Inflammatory Drug Design
Inflammation is a complex biological response mediated by a cascade of signaling molecules, with prostaglandins playing a central role.[3] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[1] While COX-1 is constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4]
Indomethacin, a potent NSAID, exerts its anti-inflammatory effect by non-selectively inhibiting both COX-1 and COX-2.[1] This lack of selectivity is the primary driver of its well-documented gastrointestinal toxicity, including the risk of peptic ulcers and bleeding.[1][2] Pyrazole derivatives have emerged as a compelling alternative due to their versatile chemical scaffold, which can be tailored to achieve high potency and, crucially, selectivity for the COX-2 enzyme.[5][6] This selectivity forms the basis of their improved safety profile. A notable example of a successful pyrazole-based drug is Celecoxib, a selective COX-2 inhibitor.[5][6]
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference in the anti-inflammatory and side-effect profiles of pyrazoles and indomethacin lies in their differential inhibition of the COX isoforms.
Indomethacin's non-selective inhibition of both COX-1 and COX-2 leads to a broad suppression of prostaglandin synthesis. While this effectively reduces inflammation, pain, and fever, the concurrent inhibition of COX-1 disrupts its protective role in the gastrointestinal tract, leading to an increased risk of ulceration.[1][4]
Many pyrazole derivatives, on the other hand, are designed as selective COX-2 inhibitors.[6][7] Their chemical structure allows them to fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky to effectively bind to the narrower active site of COX-1. This selective inhibition targets the inflammatory cascade at its source without compromising the gastroprotective functions of COX-1.[4]
Caption: Mechanism of action of Indomethacin and selective Pyrazoles.
Comparative Efficacy: In-Vivo and In-Vitro Evidence
The anti-inflammatory potency of pyrazole derivatives has been extensively evaluated in preclinical models, often demonstrating efficacy comparable or superior to indomethacin.
In-Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard acute inflammation assay used to evaluate the efficacy of anti-inflammatory agents.[8][9] The data below, compiled from various studies, compares the percentage inhibition of paw edema by different pyrazole derivatives against indomethacin.
| Compound/Drug | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Indomethacin | 10 | 57.66% | [8] |
| Pyrazoline Derivative 4b | 100 | 78% | |
| Pyrazoline Derivative 4e | 100 | 78% | |
| Pyrazoline Derivative 2g | 20 | > Celecoxib | [7] |
| Pyrazoline Derivative 2k | 20 | > Celecoxib | [7] |
| Triazine Derivative 1 | 200 | 96.31% | [8] |
| Triazine Derivative 3 | 200 | 99.69% | [8] |
As the data indicates, several pyrazole derivatives exhibit potent anti-inflammatory activity, with some showing a higher percentage of edema inhibition than the standard drug, indomethacin.[3][8]
In-Vitro COX Inhibition: A Measure of Potency and Selectivity
The in-vitro inhibition of COX-1 and COX-2 enzymes, typically expressed as the half-maximal inhibitory concentration (IC50), provides a direct measure of a compound's potency and selectivity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), quantifies the preference of a compound for COX-2. A higher SI value signifies greater COX-2 selectivity.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Indomethacin | 0.04 | 0.51 | 0.078 | [10] |
| Celecoxib | 15.10 | 0.05 | 302 | [10] |
| Pyrazole Derivative 8b | >10 | 0.06 | >166 | [10] |
| Pyrazole Derivative 11b | 13.41 | 0.10 | 134.1 | [10] |
| Pyrazole Derivative 12b | 12.54 | 0.10 | 125.4 | [10] |
| Pyrazole Derivative PYZ31 | - | 0.01987 | - | [11][12] |
The in-vitro data clearly demonstrates the superior COX-2 selectivity of pyrazole derivatives compared to the non-selective inhibitor indomethacin.[10] Many pyrazoles exhibit high potency against COX-2, with IC50 values in the nanomolar range, while showing significantly less activity against COX-1.[11][10][12]
Safety Profile: The Gastrointestinal Advantage of Pyrazoles
The primary clinical advantage of selective COX-2 inhibitors like many pyrazoles is their improved gastrointestinal safety profile compared to non-selective NSAIDs such as indomethacin.[4][13] This is quantified by the ulcerogenic index, a measure of the severity and incidence of gastric lesions in preclinical models.
| Compound/Drug | Ulcer Index | Reference |
| Indomethacin | 21.3 | [14] |
| Indomethacin | 17.6 | |
| Celecoxib | 1.3 | [14] |
| Celecoxib | 8.1 | |
| Pyrazoline Derivative 3k | Devoid of ulcerogenic potential | [1] |
| Pyrazoline Derivative 3l | Devoid of ulcerogenic potential | [1] |
| Indomethacin Analog Va | 0.7 | [14] |
| Indomethacin Analog VIa | 1.0 | [14] |
Studies have consistently shown that pyrazole derivatives, particularly those with high COX-2 selectivity, have a significantly lower ulcerogenic index than indomethacin.[14] In some cases, pyrazoles have been found to be devoid of ulcerogenic potential at their effective anti-inflammatory doses.[1] This enhanced gastrointestinal tolerability is a direct consequence of their COX-1 sparing mechanism.[4]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Carrageenan-Induced Paw Edema in Rats
This in-vivo assay is a widely accepted model for evaluating acute inflammation.[8][9]
Protocol:
-
Animal Selection: Male Wistar rats (150-200 g) are used.
-
Grouping: Animals are randomly divided into control, standard (indomethacin), and test (pyrazole derivatives) groups.
-
Drug Administration: Test compounds and indomethacin are administered orally or intraperitoneally at predetermined doses, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
In-Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of compounds against COX-1 and COX-2 enzymes.[10]
Protocol:
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors like heme and glutathione is prepared.
-
Incubation: The enzyme, buffer, and various concentrations of the test compound or standard (indomethacin, celecoxib) are pre-incubated.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Detection: The COX activity is measured by monitoring the rate of oxygen consumption using an oxygen electrode or by colorimetric or fluorometric detection of prostaglandin products.
-
Calculation of IC50: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The collective evidence strongly supports the potential of pyrazole derivatives as a superior class of anti-inflammatory agents compared to the non-selective NSAID, indomethacin. Their mechanism of action, rooted in selective COX-2 inhibition, translates to a significantly improved gastrointestinal safety profile without compromising, and in many cases exceeding, the anti-inflammatory efficacy of indomethacin. The robust preclinical data, highlighted by potent in-vivo anti-inflammatory activity and high in-vitro COX-2 selectivity, underscores the therapeutic promise of the pyrazole scaffold. For researchers and drug developers, the continued exploration and optimization of pyrazole derivatives represent a highly promising avenue for the development of the next generation of safer and more effective anti-inflammatory drugs.
References
- Synthesis, molecular docking and anti-inflammatory evaluation of new trisubstituted pyrazoline derivatives bearing benzenesulfonamide moiety.
- Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide. PubMed. [Link]
- Benzenesulfonamide bearing pyrazolylpyrazolines: Synthesis and evaluation as anti-inflammatory-antimicrobial agents.
- Comparison of the intestinal toxicity of celecoxib, a selective COX-2 inhibitor, and indomethacin in the experimental r
- Synthesis, molecular docking and anti-inflammatory evaluation of new trisubstituted pyrazoline derivatives bearing benzenesulfonamide moiety. PubMed. [Link]
- Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflamm
- Comparison of The Gastrointestinal Side Effects of Selective COX-2 Inhibitor Celecoxib and Indomethacin in Patients With Osteoarthritis: NSAIDs and Gastric Findings. Journal of European Internal Medicine Professionals. [Link]
- [Celecoxib vs indomethacin and acute gastric lesions in r
- New indomethacin analogs as selective COX‐2 inhibitors: Synthesis, COX‐1/2 inhibitory activity, anti‐inflammatory, ulcerogenicity, histopathological, and docking studies.
- NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Royal Society of Chemistry. [Link]
- Gastrointestinal toxicity with celecoxib vs nonsteroidal anti-inflammatory drugs for osteoarthritis and rheumatoid arthritis: the CLASS study. PubMed. [Link]
- Celecoxib versus indomethacin as prevention of arthrofibrosis. A perspective case-control study. Lo Scalpello - Journal. [Link]
- In vitro COX-1 and COX-2 inhibition of test compounds, indomethacin,...
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
- A New Anti-Inflammatory Derivative of Imidazole Which Is Less Ulcerogenic Than Indomethacin in R
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema.
- The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor.
- Ulcer index of compound S3 compared with standard drug indomethacin.
- A comparison of mouse paw with and without paw edema.
- This histogram shows the inhibition of carrageenan-induced paw edema in rats.
- Comparison of Indomethacin, Diclofenac and Aspirin-Induced Gastric Damage according to Age in R
- Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors.
- Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the r
- Indomethacin (oral route) - Side effects & dosage. Mayo Clinic. [Link]
Sources
- 1. Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the intestinal toxicity of celecoxib, a selective COX-2 inhibitor, and indomethacin in the experimental rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking and anti-inflammatory evaluation of new trisubstituted pyrazoline derivatives bearing benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib versus indomethacin as prevention of arthrofibrosis. A perspective case-control study | Lo Scalpello - Journal [loscalpellojournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of The Gastrointestinal Side Effects of Selective COX-2 Inhibitor Celecoxib and Indomethacin in Patients With Osteoarthritis: NSAIDs and Gastric Findings | Journal of European Internal Medicine Professionals [jeimp.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Essential Safety Protocols for Handling 1H-Pyrazole-5-carbothioamide: A Guide for Laboratory Professionals
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 1H-Pyrazole-5-carbothioamide. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, thereby minimizing risk and fostering a secure laboratory environment. The recommendations herein are synthesized from safety data for structurally similar compounds and established best practices for handling powdered chemicals.
Hazard Assessment and Risk Mitigation
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Statement | Classification | Representative Compounds |
| Harmful if swallowed | Acute Toxicity (Oral) | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide[1] |
| Causes skin irritation | Skin Corrosion/Irritation | 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid[2] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid[2] |
| May cause respiratory irritation | Specific Target Organ Toxicity | 5-Amino-1H-pyrazole-4-carbothioamide |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent direct contact and inhalation. The selection of PPE should be based on a comprehensive risk assessment of the specific laboratory procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are required to protect against potential splashes and airborne particles. In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles[3].
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact. It is recommended to use two pairs of gloves, particularly when handling hazardous drugs[4]. Gloves should be inspected for any signs of degradation or perforation before use and changed regularly, or immediately upon contamination[5].
-
Laboratory Coat: A clean, buttoned laboratory coat must be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator is necessary. The type of respirator should be selected based on the potential exposure levels determined in the risk assessment. All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation risk[6].
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect against spills[7].
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Procedural flow for the safe disposal of this compound.
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.
References
- Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. Cole-Parmer.
- This compound. PubChem.
- Materials Safety Data Sheet - 4,4-Bi-1H-pyrazole. KamulinBiotech co.ltd.
- Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs)
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
